Product packaging for Epicatechin(Cat. No.:CAS No. 17334-50-8)

Epicatechin

Katalognummer: B175404
CAS-Nummer: 17334-50-8
Molekulargewicht: 290.27 g/mol
InChI-Schlüssel: PFTAWBLQPZVEMU-UKRRQHHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(-)-epicatechin is a catechin with (2R,3R)-configuration. It has a role as an antioxidant. It is a polyphenol and a catechin. It is an enantiomer of a (+)-epicatechin.
Epicatechin has been used in trials studying the treatment of Pre-diabetes.
(-)-Epicatechin has been reported in Camellia sinensis, Cecropia hololeuca, and other organisms with data available.
(-)-EPICATECHIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O6 B175404 Epicatechin CAS No. 17334-50-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045133
Record name (-)-Epicatechin
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Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Epicatechin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17334-50-8, 490-46-0
Record name (±)-Epicatechin
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Record name Epicatechin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Epicatechin
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Record name (-)-Epicatechin
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Record name 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene
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Record name EPICATECHIN
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Record name Epicatechin
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Melting Point

240 °C
Record name Epicatechin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Natural Sources of Epicatechin for Laboratory Use

This guide provides a comprehensive overview of the primary natural sources of (-)-epicatechin, a flavonoid of significant interest for its potential therapeutic applications. It details the quantitative distribution of this compound across these sources, outlines standardized protocols for its extraction and analysis, and explores the key signaling pathways it modulates.

Principal Natural Sources of this compound

This compound is a bioactive flavan-3-ol found in a variety of plant-based foods. Historically, foods rich in this compound, such as cocoa and green tea, have been used in traditional medicine to enhance vitality and support cardiovascular health.[1] For laboratory and pharmaceutical applications, the most potent and commonly utilized sources are cocoa, green tea, and specific fruits.

  • Cocoa (Theobroma cacao): Unprocessed cocoa beans are one of the richest known sources of this compound.[2] The concentration, however, is highly dependent on the bean's origin, genetic variety, and processing methods like fermentation and roasting.[3][4] Fermentation can reduce this compound content by 6-17%, while roasting and alkalization (Dutch processing) can lead to even more significant losses.[4] Raw, unfermented cocoa beans, therefore, offer the highest yield for extraction purposes.

  • Green Tea (Camellia sinensis): Green tea leaves are another major source of catechins, including this compound. Unlike black tea, green tea is not fermented, which preserves a higher concentration of these compounds. Fresh green tea leaves can contain substantial amounts of this compound, though the final concentration in brewed tea is affected by processing and brewing methods.

  • Fruits and Berries: Several common fruits contain notable amounts of this compound. Black grapes, apples (particularly the skin), blackberries, cherries, and raspberries are significant sources. While generally lower in concentration than cocoa or green tea, these sources can be valuable for specific research applications.

Quantitative Data on this compound Content

The this compound content of natural sources varies widely. The following tables summarize concentrations reported in the literature, providing a comparative basis for source selection.

Table 1: this compound Content in Cocoa Products

SourceConditionThis compound ContentReference(s)
Cocoa Beans (Sulawesi)Raw1235 mg / 100 g
Cocoa Beans (Malaysian)Unfermented1187 mg / 100 g
Cocoa Beans (General)Raw270 - 1235 mg / 100 g
Cocoa BeansFreshly Harvested21.89 – 43.27 mg / g (dry, defatted)
Cocoa BeansFermented2 - 10 mg / g (dry, defatted)
Cocoa NibsRaw2 - 3 mg / g
Dark Chocolate70% Cacao7 - 9 mg / 100 g
Dark Chocolate85% Cacao10 - 13 mg / 100 g
Dark Chocolate100% Cacao15 - 17 mg / 100 g

Table 2: this compound Content in Tea and Fruits

SourceConditionThis compound ContentReference(s)
Green TeaBrewed8.3 mg / 100 g
Black TeaBrewed1.2 - 2.1 mg / 100 g
Black GrapesFresh8.7 - 87.0 mg / kg
ApplesFresh6.1 - 8.33 mg / 100 g
BlackberriesFresh4.7 - 11.48 mg / 100 g
CherriesFresh7.0 mg / 100 g
RaspberriesFresh4.1 mg / 100 g
Red WineLiquid3.78 - 42.1 mg / L

Experimental Protocols

Extraction and Purification of this compound

A multi-step solvent extraction followed by chromatographic purification is a standard method for isolating this compound for laboratory use. The following protocol is a synthesized example based on common laboratory practices.

Objective: To extract and purify (-)-epicatechin from raw, unfermented cocoa beans.

Materials:

  • Raw, unfermented cocoa beans

  • Grinder or mill

  • Soxhlet apparatus or sonicator

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (HPLC grade)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates

  • HPLC system

Protocol:

  • Sample Preparation:

    • Grind raw cocoa beans into a fine powder.

    • To remove lipids, perform a preliminary extraction (defatting) of the powder with hexane using a Soxhlet apparatus for 16-18 hours or until the solvent runs clear. Discard the hexane fraction.

    • Air-dry the defatted cocoa powder.

  • Primary Extraction:

    • Extract the defatted powder with 80% acetone or an ethyl acetate/methanol mixture. This can be done via maceration, sonication, or reflux.

    • For example, mix 0.5 g of defatted powder with 80 mL of 80% acetone and agitate for 2 hours.

    • Filter the mixture (e.g., using Whatman No. 1 paper) to separate the extract from the solid residue.

    • Concentrate the filtrate to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude extract in water.

    • Perform sequential extractions with solvents of increasing polarity, such as chloroform and then ethyl acetate, to partition the compounds.

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

    • Monitor the fractions using TLC to identify those containing the target compound.

  • Chromatographic Purification:

    • Concentrate the this compound-rich ethyl acetate fraction.

    • Perform column chromatography using silica gel as the stationary phase.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Collect fractions and analyze them by TLC. Pool the fractions that show a high concentration of the this compound spot.

    • For higher purity, a secondary purification step using preparative HPLC or Sephadex column chromatography can be employed.

G General Workflow for this compound Extraction and Purification A 1. Raw Material (e.g., Cocoa Beans) B 2. Grinding & Defatting (Hexane Extraction) A->B C 3. Primary Extraction (Acetone / Ethyl Acetate) B->C D 4. Crude Extract (Concentrated) C->D E 5. Purification (Column Chromatography) D->E F 6. Fraction Collection E->F G 7. Purity Analysis (TLC/HPLC) F->G H 8. Pure this compound G->H

Workflow for extraction and purification of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical method for the precise quantification of this compound in extracts.

Objective: To quantify the concentration of (-)-epicatechin in a purified plant extract.

Instrumentation & Reagents:

  • HPLC system with UV detector (e.g., Shimadzu 2010 CHT).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • (-)-Epicatechin analytical standard (Sigma-Aldrich or equivalent).

  • Mobile Phase A: 0.1% Orthophosphoric Acid or 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Methanol (HPLC grade) for sample and standard preparation.

  • Syringe filters (0.45 µm).

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the (-)-epicatechin standard (e.g., 1 mg/mL) in methanol.

    • Create a series of working standards (e.g., 10, 20, 30, 40 µg/mL) by serial dilution of the stock solution.

    • Filter all standard solutions through a 0.45 µm syringe filter before injection.

  • Sample Preparation:

    • Accurately weigh the purified, dried extract.

    • Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).

    • Vortex or sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, maintained at 30°C.

    • Mobile Phase: Gradient elution using Solvent A and Solvent B. A typical gradient might be:

      • 0-30 min: 11% to 25% B

      • 30-35 min: Ramp to 100% B

      • 35-40 min: Hold at 100% B

      • 40-50 min: Return to 11% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 15-20 µL.

    • Detection: UV detector set at 280 nm.

  • Data Analysis:

    • Run the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the standard calibration curve.

G HPLC Quantification Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification A Prepare Standard Curve (Serial Dilutions) C Inject Standards & Sample into HPLC System A->C B Prepare Sample Extract (Dissolve & Filter) B->C D Separate on C18 Column (Gradient Elution) C->D E Detect at 280 nm D->E F Generate Calibration Curve from Standards E->F G Calculate Sample Concentration from Peak Area E->G F->G

Workflow for quantifying this compound using HPLC.

Key Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to modulate several key intracellular signaling pathways, particularly those related to muscle growth and cardiovascular health.

Myostatin Inhibition for Muscle Growth

Myostatin is a negative regulator of muscle mass. This compound has been shown to inhibit myostatin's action, primarily by increasing the levels of its natural antagonist, follistatin. This shifts the balance toward an anabolic state, promoting muscle growth and differentiation. The pathway involves the stimulation of myogenic regulatory factors like MyoD, Myf5, and myogenin.

G This compound's Myostatin-Inhibiting Pathway cluster_result EC (-)-Epicatechin FS Follistatin EC->FS increases MSTN Myostatin FS->MSTN binds & neutralizes Receptor ActRIIB Receptor (on muscle cell) FS->Receptor blocks binding MSTN->Receptor binds to Smad Smad Pathway Receptor->Smad activates Inhibition Muscle Growth Inhibition Smad->Inhibition leads to Growth Muscle Growth (Hypertrophy)

This compound promotes muscle growth by increasing follistatin.
eNOS Activation for Cardiovascular Health

This compound promotes cardiovascular health by stimulating the production of nitric oxide (NO) in endothelial cells. It activates endothelial nitric oxide synthase (eNOS) through a complex signaling cascade. This involves the phosphorylation of eNOS at activating sites (Serine 633 and 1177) and its dephosphorylation at an inhibitory site (Threonine 495). The pathway is mediated by phosphatidylinositol 3-kinase (PI3K) and an increase in intracellular calcium (Ca2+), which leads to the association of eNOS with calmodulin. The subsequent rise in NO production leads to vasodilation and improved blood flow.

G This compound's eNOS Activation Pathway EC (-)-Epicatechin Receptor Cell Surface Receptor EC->Receptor binds to PI3K PI3K Pathway Receptor->PI3K activates PLC Phospholipase C Receptor->PLC activates eNOS_inactive eNOS (inactive) - Bound to Caveolin-1 - P at Thr495 PI3K->eNOS_inactive phosphorylates Ser1177 Ca ↑ Intracellular Ca²⁺ PLC->Ca triggers CaM Calmodulin Ca->CaM activates CaM->eNOS_inactive displaces Caveolin-1 eNOS_active eNOS (active) - Bound to Calmodulin - P at Ser1177 eNOS_inactive->eNOS_active NO Nitric Oxide (NO) Production eNOS_active->NO catalyzes

This compound stimulates nitric oxide production via eNOS.

References

Stereoisomers of Epicatechin and Catechin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of epicatechin and catechin, focusing on their chemical properties, analytical separation, and differential biological activities. The information presented herein is intended to serve as a technical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to the Stereochemistry of Flavan-3-ols

Catechin and this compound are flavan-3-ols, a class of flavonoids characterized by a C6-C3-C6 backbone. Their core structure consists of two aromatic rings (A and B) and a dihydropyran heterocycle (C ring).[1] Crucially, the C ring contains two chiral centers at positions 2 and 3, giving rise to four possible diastereoisomers.[2][3]

The stereochemical relationship between these isomers is defined by the cis or trans configuration of the substituents on the C ring and the absolute configuration (R/S) at each chiral center.[3][4]

  • Catechins possess a trans configuration between the B ring at C2 and the hydroxyl group at C3.

  • Epicatechins have a cis configuration at these positions.

These two diastereomeric pairs, catechin and this compound, each exist as a pair of enantiomers, denoted by (+) and (-) based on their optical rotation. The most common isomers found in nature are (+)-catechin and (-)-epicatechin.

The four primary stereoisomers are:

  • (+)-Catechin: (2R, 3S) configuration

  • (-)-Catechin: (2S, 3R) configuration

  • (-)-Epicatechin: (2R, 3R) configuration

  • (+)-Epicatechin: (2S, 3S) configuration

This stereoisomerism is a critical determinant of their physicochemical properties and biological activities, including bioavailability, metabolic fate, and interaction with molecular targets.

Physicochemical Properties of Catechin and this compound Stereoisomers

The spatial arrangement of the functional groups in the different stereoisomers directly influences their physical and chemical properties. A summary of key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of Catechin and this compound Stereoisomers

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]D
(+)-Catechin C₁₅H₁₄O₆290.27214+15.5° to +17°
(-)-Catechin C₁₅H₁₄O₆290.27Not widely reported-14.9°
(-)-Epicatechin C₁₅H₁₄O₆290.27240-55.7° to -68°
(+)-Epicatechin C₁₅H₁₄O₆290.27235 - 237+57.2° to +59°

Experimental Protocols for Separation and Analysis

The structural similarity of catechin and this compound stereoisomers necessitates specialized analytical techniques for their separation and identification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective method for separating the enantiomers and diastereomers of catechins.

  • Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to differential retention times and, consequently, their separation.

  • Methodology:

    • Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on a silica support, are commonly used. For instance, a Chiralcel OD-H column is effective for the direct separation of all four diastereomers. Another approach involves using a phenyl column with a chiral mobile phase additive like β-cyclodextrin.

    • Mobile Phase: A normal-phase elution is often employed. A typical mobile phase consists of a mixture of n-hexane and ethanol, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

    • Detection: A photodiode array (PAD) detector is used to monitor the elution profile, typically at a wavelength of 280 nm. For unambiguous identification of enantiomers, a circular dichroism (CD) detector can be coupled with the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of catechin stereoisomers.

  • Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. The coupling constants (J values) between protons on the C-ring are particularly informative for distinguishing between cis and trans isomers. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, further confirming the stereochemistry.

  • Methodology:

    • Sample Preparation: The purified isomer is dissolved in a deuterated solvent, such as acetone-d₆ or DMSO-d₆.

    • Data Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H, ¹³C, COSY, HMQC, HMBC, and NOE spectra.

    • Spectral Analysis: The chemical shifts and coupling constants are assigned to specific protons and carbons in the molecule. For example, NOE difference spectroscopy can distinguish between the H-4α and H-4β protons, with the proton showing an NOE from H-2 being assigned as H-4β (the quasi-axial proton), which helps confirm the relative stereochemistry.

Antioxidant Activity Assays

The antioxidant capacity of the stereoisomers can be quantified using various assays that measure their ability to scavenge free radicals.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at ~517 nm decreases.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Aliquots of the catechin isomer solutions at various concentrations are added to the DPPH solution.

    • The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated relative to a control.

  • Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Methodology:

    • A fluorescein working solution is prepared in a phosphate buffer.

    • In a 96-well microplate, the catechin isomer solution (or Trolox standard) is mixed with the fluorescein solution.

    • The plate is incubated at 37°C.

    • A freshly prepared AAPH solution is added to initiate the reaction.

    • The fluorescence is monitored over time using a fluorescence microplate reader.

    • The Area Under the Curve (AUC) is calculated, and the results are expressed as Trolox Equivalents (TE).

Cell Permeability Assay (Caco-2 Model)

The intestinal permeability of the stereoisomers can be assessed using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.

  • Principle: Caco-2 cells, when grown on semi-permeable membranes, differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer can be measured.

  • Methodology:

    • Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The catechin isomer solution is added to the apical (AP) side of the monolayer, and a buffer is added to the basolateral (BL) side.

    • Samples are collected from the basolateral side at various time points and analyzed by HPLC to determine the amount of the compound that has been transported.

    • The apparent permeability coefficient (Papp) is calculated.

Differential Biological Activities and Signaling Pathways

The stereochemistry of catechin and this compound significantly influences their biological effects.

Table 2: Differential Biological Activities of Catechin and this compound Stereoisomers

Biological ActivityStereoisomer(s) with Higher ActivityObservations
Antioxidant Capacity Generally, epicatechins show higher radical scavenging activity than catechins.The antioxidant activity is influenced by the number and position of hydroxyl groups.
Bioavailability (-)-EpicatechinStudies have shown that (-)-epicatechin has higher uptake and bioavailability compared to other stereoisomers.
Inhibition of EGFR Kinase Gallated catechins > Non-gallated catechins. Among non-gallated forms, binding energies vary with stereochemistry.All stereoisomers can bind to the ATP-binding site of EGFR, but with different affinities.
Effects on Glycogen Metabolism (+)-Catechin and (-)-Catechin have opposing effects.(+)-Catechin inhibits glycogenolysis, while (-)-catechin stimulates it.
Effects on Lipogenesis (+)-Catechin and (-)-Catechin have opposing effects.(+)-Catechin stimulates insulin-induced lipogenesis, while (-)-catechin is inhibitory.
Cytotoxicity against Cancer Cells Varies depending on the cell line.For example, catechin has shown IC50 values against MCF-7, Caco-2, and A-549 cancer cell lines.
Interaction with the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is implicated in various cancers. Catechins, particularly their gallated forms, have been shown to inhibit EGFR signaling.

The stereochemistry of catechins influences their binding affinity to the ATP-binding pocket of the EGFR kinase domain, thereby affecting their inhibitory potential. Inhibition of EGFR blocks the activation of downstream signaling cascades, including the Ras-Raf-MAPK, PI3K-Akt, and JAK-STAT pathways, which are critical for cancer cell growth and survival.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Catechin Catechin Stereoisomers Catechin->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by catechin stereoisomers.

Experimental_Workflow_Chiral_HPLC start Sample Preparation (e.g., Plant Extract) hplc Chiral HPLC System start->hplc column Chiral Stationary Phase (e.g., Chiralcel OD-H) hplc->column detector PAD/CD Detector column->detector mobile_phase Mobile Phase (n-hexane/ethanol/TFA) mobile_phase->hplc data Data Acquisition and Analysis detector->data result Separated Stereoisomers data->result

References

An In-depth Technical Guide to Epicatechin: CAS Number, Molecular Properties, Experimental Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin is a natural flavonoid compound found in a variety of foods, including cocoa, green tea, and various fruits. As a member of the flavan-3-ol subclass of flavonoids, it has garnered significant attention from the scientific community for its potent antioxidant properties and potential therapeutic applications in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the core molecular properties of this compound, detailed experimental protocols for its extraction, purification, and analysis, and an exploration of its engagement with key cellular signaling pathways.

Molecular Properties of this compound

This compound exists as two stereoisomers, (-)-epicatechin and (+)-epicatechin, which exhibit distinct optical activities. The molecular properties of both enantiomers are summarized below for easy comparison.

Table 1: Core Molecular Properties of this compound Enantiomers
Property(-)-Epicatechin(+)-Epicatechin
CAS Number 490-46-0[1][2][3][4][5]35323-91-2
Molecular Formula C₁₅H₁₄O₆C₁₅H₁₄O₆
Molecular Weight 290.27 g/mol 290.27 g/mol
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol(2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
SMILES String C1--INVALID-LINK--O)O)C3=CC(=C(C=C3)O)O">C@HOC1--INVALID-LINK--O)O)C3=CC(=C(C=C3)O)O">C@@HO
Table 2: Physicochemical Properties of this compound Enantiomers
Property(-)-Epicatechin(+)-Epicatechin
Melting Point 240 °C (decomposes)235 - 237 °C
Solubility DMSO (~12.5 mg/mL), Dimethylformamide (~12.5 mg/mL), 1:1 DMSO:PBS (pH 7.2) (~0.5 mg/mL), Sparingly soluble in aqueous buffers, Insoluble in water and ethanol.Data not readily available
Optical Rotation [α]D²⁰ = -54° to -46° (c=0.1 in MeOH)Data not readily available

Experimental Protocols

Extraction of (-)-Epicatechin from Dichrostachys cinerea

This protocol describes the extraction of (-)-epicatechin from the stem bark of Dichrostachys cinerea.

Materials:

  • Dried stem bark powder of Dichrostachys cinerea

  • Hexane

  • Chloroform

  • Methanol

  • Silica gel (60-120 mesh)

  • Soxhlet apparatus

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Load 2 kg of dried stem bark powder of Dichrostachys cinerea into a Soxhlet apparatus.

  • Perform an initial extraction with hexane to remove nonpolar compounds.

  • Extract the residue from the hexane extraction with chloroform.

  • After chloroform extraction, transfer the residue to a conical flask and soak it in methanol at room temperature.

  • Filter the methanol solution and concentrate it under vacuum using a rotary evaporator.

  • Adsorb the concentrated methanol extract onto silica gel (60-120 mesh).

  • Pack a glass column (5 cm diameter x 100 cm height) with silica gel (60-120 mesh) in a suitable solvent.

  • Load the adsorbed extract onto the column.

  • Elute the column with a chloroform-methanol gradient.

  • Collect the fraction that elutes at 6% methanol in chloroform.

  • Concentrate the collected fraction to obtain pure (-)-epicatechin.

experimental_workflow_extraction start Dried Dichrostachys cinerea Bark Powder soxhlet_hexane Soxhlet Extraction (Hexane) start->soxhlet_hexane soxhlet_chloroform Soxhlet Extraction (Chloroform) soxhlet_hexane->soxhlet_chloroform Residue methanol_soak Methanol Soaking soxhlet_chloroform->methanol_soak Residue concentrate Concentration (Rotary Evaporator) methanol_soak->concentrate adsorb Adsorption on Silica Gel concentrate->adsorb column Silica Gel Column Chromatography adsorb->column elute Elution (Chloroform:Methanol Gradient) column->elute collect Fraction Collection (6% Methanol) elute->collect final_product Pure (-)-Epicatechin collect->final_product

Extraction and Purification of (-)-Epicatechin.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This method is suitable for the quantitative analysis of this compound in various samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., TARGA, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in HPLC grade water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0.01 min: 11% B

    • 30 min: 25% B

    • 35-39 min: 100% B

    • 40-50 min: 11% B

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., methanol).

  • Prepare sample solutions by extracting the material of interest and filtering through a 0.45 µm membrane filter.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and area with the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound's identity.

Sample Preparation:

  • Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum. Key signals for (-)-epicatechin include characteristic aromatic protons of the A and B rings and aliphatic protons of the C ring.

¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum. The spectrum will show distinct signals for the 15 carbon atoms of the this compound molecule, which can be assigned using 2D NMR techniques like HSQC and HMBC.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Its interaction with these pathways is central to its potential therapeutic effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. This compound has been reported to activate this pathway in various cell types.

pi3k_akt_pathway This compound This compound pi3k PI3K This compound->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) akt->downstream Phosphorylates response Cell Survival, Growth, Proliferation downstream->response

This compound's activation of the PI3K/Akt pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular responses, including inflammation, proliferation, and apoptosis. This compound can modulate the activity of different MAPK cascades, such as ERK, JNK, and p38.

mapk_pathway This compound This compound ras Ras This compound->ras Modulates jnk JNK This compound->jnk Modulates p38 p38 This compound->p38 Modulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors jnk->transcription_factors p38->transcription_factors response Inflammation, Proliferation, Apoptosis transcription_factors->response nrf2_pathway cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Sequesters & Promotes Degradation nucleus Nucleus nrf2->nucleus Translocates are ARE (Antioxidant Response Element) genes Cytoprotective Genes (e.g., HO-1, NQO1) response Antioxidant Defense genes->response nrf2_n Nrf2 are_n ARE nrf2_n->are_n Binds are_n->genes Activates Transcription

References

A Technical Guide to the Solubility of Epicatechin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Overview for Scientists and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of (-)-epicatechin, a flavonoid of significant interest in pharmaceutical and nutraceutical research. A clear understanding of its solubility in various laboratory solvents is critical for designing experiments, developing formulations, and ensuring reproducible results in preclinical and clinical studies.

Quantitative Solubility Data

The solubility of epicatechin varies significantly across different solvents, a crucial consideration for stock solution preparation and experimental design. The data compiled from various sources are summarized below. It is important to note the discrepancies in reported values, which may arise from differences in experimental conditions such as temperature, purity of the compound, and equilibration time.

SolventReported SolubilityMolar Concentration (mM)*Source(s)
Dimethyl Sulfoxide (DMSO) ~58 mg/mL~199.8 mM[1]
~55 mg/mL~189.5 mM[2]
~12.5 mg/mL~43.1 mM[3][4]
Dimethyl Formamide (DMF) ~12.5 mg/mL~43.1 mM[3]
Methanol (Subcritical) 0.00024 - 0.0142 mg/mL0.0008 - 0.049 mM
DMSO:PBS (1:1, pH 7.2) ~0.5 mg/mL~1.7 mM
Water Insoluble-
Ethanol Insoluble-

*Molar concentration calculated based on a molecular weight of 290.27 g/mol .

Notably, while some sources report this compound as insoluble in water and ethanol, it is more accurately described as sparingly soluble. Its solubility in aqueous systems is a known challenge, often requiring co-solvents or formulation strategies to enhance bioavailability. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.

Experimental Protocol: Determining Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended for obtaining precise and reliable data.

Methodology
  • Preparation of a Saturated Solution : An excess amount of solid this compound is added to a known volume of the test solvent in a sealed glass vial. The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.

  • Equilibration : The vial is agitated in a temperature-controlled environment (e.g., a shaker bath) for a defined period, typically 24 to 72 hours, to ensure the solution reaches equilibrium.

  • Phase Separation : After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid. The supernatant (the saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

  • Quantification : The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be generated with solutions of known this compound concentrations to ensure accurate quantification.

  • Data Reporting : Solubility is reported in units of mg/mL or molarity (mM) at the specified temperature.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination A 1. Add excess this compound to solvent B 2. Agitate at constant temperature (24-72h) to reach equilibrium A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E 5. Quantify this compound concentration in filtrate (e.g., HPLC-UV) D->E

Caption: A generalized workflow for determining equilibrium solubility.

Modulation of Cellular Signaling Pathways

This compound is recognized for its ability to modulate multiple key cellular signaling pathways, which underlies its diverse biological activities, including antioxidant and anti-inflammatory effects.

Inhibition of MAPK and NF-κB Signaling

A significant mechanism of action for this compound involves the attenuation of inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), signaling cascades are initiated that lead to the activation of MAPK members (ERK, JNK, and p38) and the NF-κB transcription factor. The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitor, IκB, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.

This compound has been shown to inhibit the phosphorylation of ERK, JNK, p38, and the p65 subunit of NF-κB. By preventing these phosphorylation events, this compound effectively blocks the nuclear translocation of p65 and suppresses the expression of downstream inflammatory mediators. This inhibitory action provides a molecular basis for the anti-inflammatory properties of this compound observed in various experimental models.

G cluster_pathway This compound's Interference with the NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor LPS->Receptor MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK Activates IKK IKK Complex Receptor->IKK Activates IkB p-IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degradation of IκB releases NF-κB NFkB_complex NF-κB (p65/p50) + IκBα (Inactive Cytoplasmic Complex) Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Transcription Initiates This compound (-)-Epicatechin This compound->MAPK Inhibits phosphorylation This compound->IKK Inhibits activation

Caption: this compound inhibits key kinases in the MAPK and NF-κB pathways.

This guide consolidates current knowledge on the solubility and molecular activity of this compound to support ongoing research efforts. Accurate solubility data and a mechanistic understanding are fundamental to harnessing the therapeutic potential of this promising natural compound.

References

A Historical Overview of Epicatechin Research Milestones: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin, a flavanol found in various foods like cocoa, green tea, and certain fruits, has emerged as a molecule of significant interest in the scientific community.[1][2] Initially recognized for its antioxidant properties, the body of research on this compound has expanded dramatically over the decades, revealing its multifaceted roles in human health. This technical guide provides a comprehensive historical overview of the key research milestones that have shaped our understanding of this compound, from its early discovery and isolation to its well-established effects on cardiovascular health, muscle growth and regeneration, and neuroprotection. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

I. Early Discovery and Analytical Milestones

The journey of this compound research began with its identification as a constituent of various plant extracts. Early methods focused on its isolation and quantification, laying the groundwork for future pharmacological studies.

Isolation and Characterization

The initial isolation of this compound was a crucial first step. Early methods relied on classical phytochemical techniques.

Experimental Protocol: Early Isolation of (-)-Epicatechin from Plant Material (General Method)

  • Extraction: Dried and powdered plant material (e.g., cocoa beans, tea leaves) was subjected to solvent extraction. A common method involved maceration or Soxhlet extraction with solvents of increasing polarity, starting with nonpolar solvents like hexane to remove lipids, followed by more polar solvents like acetone or methanol to extract the flavanols.[3][4][5]

  • Fractionation: The crude extract was then partitioned between immiscible solvents, such as water and ethyl acetate, to separate compounds based on their polarity. This compound, being moderately polar, would typically partition into the ethyl acetate phase.

  • Chromatography: The enriched fraction was further purified using column chromatography. Early techniques employed silica gel or polyamide as the stationary phase, with a gradient of solvents to elute the compounds.

  • Crystallization: The purified this compound fraction was concentrated, and crystallization was induced to obtain pure this compound.

  • Identification: The identity and purity of the isolated this compound were confirmed using techniques such as melting point determination, optical rotation, and later, spectroscopic methods like UV-Vis and Infrared (IR) spectroscopy.

Quantification Techniques

The development of accurate and sensitive analytical methods was paramount to advancing this compound research.

Table 1: Evolution of Analytical Techniques for this compound Quantification

DecadePredominant TechniquePrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Key References
1970s-1980s Thin-Layer Chromatography (TLC)Separation on a thin layer of adsorbent material based on polarity. Quantification was often semi-quantitative based on spot size and intensity.Generally in the microgram (µg) range.
1990s High-Performance Liquid Chromatography (HPLC) with UV-Vis DetectionSeparation on a reversed-phase column with a mobile phase gradient. Detection based on the absorbance of UV light at a specific wavelength (typically ~280 nm).LOD: ~0.1 µg/mL, LOQ: ~0.3 µg/mL
2000s-Present HPLC with Diode Array Detection (DAD) and Fluorescence Detection (FLD)HPLC-DAD allows for the acquisition of the entire UV-Vis spectrum, enhancing peak purity assessment. HPLC-FLD offers higher sensitivity and selectivity for fluorescent compounds like this compound.FLD LOD: can be in the nanogram (ng)/mL range.
2010s-Present Liquid Chromatography-Mass Spectrometry (LC-MS)Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing high sensitivity and structural information.Can achieve picogram (pg)/mL detection limits.

Experimental Protocol: Quantification of this compound in Cocoa Beans using HPLC-UV (A Representative Method)

  • Sample Preparation:

    • Defatting: Cocoa beans are ground and defatted using a nonpolar solvent like hexane.

    • Extraction: The defatted powder is extracted with an aqueous organic solvent (e.g., 80% acetone or 70% ethanol) using sonication or shaking.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A flow rate of around 1.0 mL/min is standard.

    • Detection: UV detection is performed at approximately 280 nm.

  • Quantification:

    • A calibration curve is generated using certified this compound standards of known concentrations.

    • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

II. Cardiovascular Health: The Endothelial Connection

Some of the most significant early research on this compound focused on its beneficial effects on the cardiovascular system.

The Role of Nitric Oxide (NO) and Endothelial Function

A pivotal milestone was the discovery that this compound could enhance endothelial function by increasing the bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature.

Table 2: Key Human Studies on this compound and Cardiovascular Health

Study (Year)DosageDurationKey FindingsReference
Schroeter et al. (2006)1-2 mg/kg body weightAcuteIncreased flow-mediated dilation (FMD) and circulating nitric oxide species.
Dower et al. (2015)100 mg/day4 weeksDid not significantly alter blood pressure in prehypertensive adults.
Alañón et al. (2019)0.5-1.0 mg/kg body weightAcuteDose-dependent increase in FMD.
Dicks et al. (2022)100 mg/day12 weeksNo significant effect on blood pressure in healthy overweight/obese adults.

Experimental Protocol: Assessment of Flow-Mediated Dilation (FMD) in Humans

  • Subject Preparation: Subjects are required to fast overnight and abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement.

  • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The diameter of the brachial artery is continuously monitored for several minutes.

  • FMD Calculation: FMD is calculated as the percentage change in the peak arterial diameter from the baseline diameter.

Signaling Pathway: this compound and eNOS Activation

This compound stimulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium, through a complex signaling cascade.

eNOS_Activation This compound This compound Receptor Putative Membrane Receptor This compound->Receptor Binds PLC PLC Receptor->PLC Activates PI3K PI3K Receptor->PI3K Activates IP3 IP3 PLC->IP3 Generates CaM CaM IP3->CaM ↑ Ca2+ CaMKII CaMKII CaM->CaMKII Activates eNOS_inactive eNOS (p-Thr495) CaMKII->eNOS_inactive Dephosphorylates Thr495 Akt Akt PI3K->Akt Activates Akt->eNOS_inactive Phosphorylates Ser1177 eNOS_active eNOS (p-Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Myostatin_Akt_mTOR cluster_akt Akt/mTOR Pathway This compound This compound Myostatin Myostatin This compound->Myostatin Downregulates Follistatin Follistatin This compound->Follistatin Upregulates ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds Follistatin->Myostatin Inhibits Smad23 Smad2/3 ActRIIB->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation ProteinSynthesis Protein Synthesis (Muscle Growth) pSmad23->ProteinSynthesis Inhibits IGF1 IGF-1 PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FOXO FOXO Akt->FOXO Inhibits p70S6K p70S6K mTOR->p70S6K p70S6K->ProteinSynthesis Promotes Atrogenes Atrogenes (MuRF1, MAFbx) FOXO->Atrogenes Activates ProteinDegradation Protein Degradation (Muscle Atrophy) Atrogenes->ProteinDegradation Promotes Nrf2_Pathway cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2_bound Nrf2 Keap1->Nrf2_bound Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Dissociates Nucleus Nucleus Nrf2_free->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to

References

Unveiling the Antioxidant Prowess of Epicatechin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicatechin, a prominent flavan-3-ol found in various foods such as cocoa, green tea, and berries, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth review of the antioxidant mechanisms of this compound, encompassing both direct free radical scavenging and indirect modulation of cellular antioxidant defense pathways. We present a compilation of quantitative data from various antioxidant capacity assays, detail the experimental protocols for these assays, and illustrate the key signaling pathways influenced by this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of flavonoids and their therapeutic potential.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous chronic and degenerative diseases.[1] Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant, exhibiting a multi-faceted approach to combating oxidative stress.[1]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct and indirect antioxidant activity.

Direct Antioxidant Activity

This compound's chemical structure, rich in phenolic hydroxyl groups, allows it to directly scavenge a wide range of free radicals, including superoxide anion, hydroxyl radical, and the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. By donating a hydrogen atom or an electron, this compound neutralizes these reactive species, terminating damaging chain reactions.

Indirect Antioxidant Activity

Beyond direct scavenging, this compound modulates endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from the literature.

AssayCompoundIC50 (µg/mL)Source
DPPH(-)-Epicatechin~1.5[4]
AssayCompoundRelative ActivitySource
ORACThis compoundSeven-fold higher than EGCG
DPPHEpigallocatechin gallate (EGCG)Significantly stronger than this compound

General Order of Antioxidant Activity of Standard Catechins: EGCg ≥ GCg ≥ ECg > EGC ≥ GC ≥ EC ≥ C

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are often expressed as Trolox equivalents. The relative activities are based on direct comparisons within the cited studies.

Experimental Protocols for Key Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. The solution should have an absorbance of around 1.0 at 517 nm.

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with varying concentrations of the this compound sample. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the this compound sample is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a solution of the peroxyl radical generator (AAPH). A standard antioxidant, such as Trolox, is used to create a standard curve.

  • Reaction Mixture: In a black microplate, add the fluorescein solution, followed by the this compound sample or Trolox standard.

  • Incubation: The plate is incubated at 37°C for a short period.

  • Initiation of Reaction: The AAPH solution is added to initiate the radical generation and subsequent fluorescence decay.

  • Measurement: The fluorescence is monitored kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Data Analysis: The area under the curve (AUC) is calculated for the blank, standards, and samples. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the this compound sample is then calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.

Signaling Pathways Modulated by this compound

Nrf2-ARE Signaling Pathway

This compound is a known activator of the Nrf2-ARE (Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates ROS Cellular Stress (e.g., ROS) ROS->PI3K ROS->ERK AKT AKT PI3K->AKT Activates Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) AKT->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 (Free) ERK->Nrf2_free Phosphorylates Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1 through the activation of upstream kinases such as PI3K/AKT and ERK. Once liberated, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Experimental Workflow Diagrams

The following diagrams illustrate the generalized workflows for the key antioxidant assays described in this guide.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_sample Prepare this compound Sample Dilutions start->prep_sample mix Mix DPPH Solution with Sample prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Generalized workflow for the DPPH radical scavenging assay.

ABTS_Workflow start Start gen_abts Generate ABTS•+ Radical Cation start->gen_abts prep_sample Prepare this compound Sample start->prep_sample prep_working Prepare ABTS•+ Working Solution gen_abts->prep_working mix Mix ABTS•+ Solution with Sample prep_working->mix prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition or TEAC measure->calculate end End calculate->end

Caption: Generalized workflow for the ABTS radical cation decolorization assay.

ORAC_Workflow start Start prep_reagents Prepare Fluorescein, Trolox Standards, and Sample start->prep_reagents plate_setup Add Fluorescein and Sample/Standard to Plate prep_reagents->plate_setup incubate Incubate at 37°C plate_setup->incubate add_aaph Add AAPH to Initiate Reaction incubate->add_aaph measure Kinetic Measurement of Fluorescence Decay add_aaph->measure calculate Calculate Area Under Curve (AUC) and ORAC Value measure->calculate end End calculate->end

Caption: Generalized workflow for the ORAC assay.

Conclusion and Future Directions

This compound demonstrates significant antioxidant potential through both direct and indirect mechanisms. Its ability to scavenge free radicals and, perhaps more importantly, to upregulate the body's own antioxidant defenses through pathways like Nrf2, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative stress. Future research should focus on well-designed clinical trials to establish the in vivo efficacy and bioavailability of this compound, as well as to elucidate the full spectrum of its molecular targets. The development of novel delivery systems to enhance its absorption and stability will also be crucial for translating its promising in vitro antioxidant activity into tangible therapeutic benefits.

References

In Vivo Safety and Toxicology Profile of Epicatechin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Epicatechin, a flavonoid abundant in cocoa, green tea, and various fruits, has garnered significant scientific interest for its potential therapeutic applications. As research progresses towards in vivo studies and potential clinical use, a thorough understanding of its safety and toxicology profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo safety and toxicology of this compound, with a focus on data relevant to researchers, scientists, and drug development professionals.

Overall, this compound is well-tolerated in humans at daily doses up to 200 mg. Non-clinical studies in animal models have established a high tolerance for this compound, with no evidence of significant toxicity in repeated-dose studies. While some in vitro studies have indicated potential for high concentrations of catechins to interact with drug-metabolizing enzymes, the in vivo relevance of this at typical human consumption levels remains to be fully elucidated. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to provide a robust resource for the safe and effective investigation of this compound in in vivo settings.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Key parameters from these studies include the LD50 (the dose that is lethal to 50% of the test population) and the TDLO (the lowest dose that produces a toxic effect).

Parameter Species Route of Administration Dose Source
Intraperitoneal LD50MouseIntraperitoneal1 g/kg
Oral TDLORatOral2.4094 mg/kg

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 423)

A typical acute oral toxicity study following OECD guideline 423 involves the administration of the test substance to a group of rodents (usually rats or mice) at one of a series of fixed dose levels. The animals are observed for a defined period, typically 14 days, for signs of toxicity and mortality.

Acute_Oral_Toxicity_Workflow start Start: Dose Group Selection dosing Administer Single Oral Dose (e.g., 2000 mg/kg) start->dosing observation Observe for 14 Days: - Clinical Signs - Mortality - Body Weight dosing->observation necropsy Gross Necropsy of all Animals observation->necropsy endpoint Endpoint: Determine LD50 Cut-off or GHS Classification necropsy->endpoint

Caption: Acute Oral Toxicity Study Workflow.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are essential for evaluating the effects of sub-chronic or chronic exposure to a substance. These studies help to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

While no dedicated repeated-dose toxicity studies on pure this compound were identified in the public domain, studies on catechin mixtures and green tea extracts provide valuable insights.

Substance Species Duration Dose Levels Key Findings NOAEL Source
Catechin MixtureWistar Hannover GALAS RatsChronic0, 0.02, 0.3, 1, or 3% in dietNo signs of hepatotoxicity; slight depression of body weight at the highest dose attributed to reduced caloric intake. No carcinogenic potential observed.3% in diet (equivalent to 1922.9 mg/kg/day for males and 2525.7 mg/kg/day for females)
Green Tea ExtractRats6 monthsNot specifiedThe NOAEL for daily dosing corresponded to 85 mg/kg of this compound.85 mg/kg/day (this compound equivalent)

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (General Guideline - OECD 408)

This study involves the daily oral administration of the test substance to rodents for 90 days. Key parameters evaluated include:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly.

  • Hematology and Clinical Biochemistry: Blood samples are analyzed at the end of the study.

  • Organ Weights: Key organs are weighed at necropsy.

  • Histopathology: Microscopic examination of a comprehensive set of tissues.

Repeated_Dose_Toxicity_Workflow start Start: Acclimatization & Grouping dosing Daily Oral Dosing for 90 Days (Multiple Dose Groups + Control) start->dosing in_life_monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Food/Water Intake dosing->in_life_monitoring terminal_procedures Terminal Procedures: - Hematology - Clinical Biochemistry in_life_monitoring->terminal_procedures necropsy Gross Necropsy & Organ Weights terminal_procedures->necropsy histopathology Histopathological Examination necropsy->histopathology endpoint Endpoint: Identify Target Organs & Determine NOAEL histopathology->endpoint

Caption: 90-Day Repeated-Dose Oral Toxicity Study Workflow.

Genotoxicity and Carcinogenicity

A standard battery of genotoxicity tests is used to assess the potential of a substance to cause DNA damage. Carcinogenicity studies evaluate the potential for a substance to cause cancer over the lifetime of an animal.

Current evidence suggests that this compound is not genotoxic and may possess anti-carcinogenic properties. In a chronic study with a catechin mixture, no carcinogenic potential was observed in rats.

Assay Type Test System Results for this compound/Related Compounds Source
In Vitro
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumNo specific data for pure this compound found. Green tea catechins have shown anti-mutagenic properties.
In Vivo
Chromosomal DamageRodent bone marrowThis compound attenuated etoposide-induced oxidative DNA damage.
CarcinogenicityWistar Hannover GALAS RatsA catechin mixture showed no carcinogenic potential.

Experimental Protocol: In Vivo Micronucleus Assay (General Guideline - OECD 474)

The in vivo micronucleus assay is a key test for detecting chromosomal damage. The test substance is administered to rodents, and bone marrow or peripheral blood is collected to assess the frequency of micronucleated erythrocytes.

Genotoxicity_Testing_Workflow start Start: In Vitro Assays ames Bacterial Reverse Mutation Assay (Ames Test) start->ames in_vitro_cyto In Vitro Mammalian Cell Chromosomal Aberration or Micronucleus Test start->in_vitro_cyto in_vivo_decision In Vitro Positive? ames->in_vivo_decision in_vitro_cyto->in_vivo_decision in_vivo_test In Vivo Genotoxicity Study (e.g., Rodent Micronucleus Assay) in_vivo_decision->in_vivo_test Yes end_negative Conclusion: Not Genotoxic in_vivo_decision->end_negative No in_vivo_test->end_negative Negative end_positive Conclusion: Genotoxic Potential in_vivo_test->end_positive Positive

Caption: Standard Genotoxicity Testing Workflow.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity (DART) studies investigate the potential for a substance to interfere with reproduction and normal development.

A study in C57BL/6J mice fed a diet containing 1% or 2% of a mix of this compound and catechin before and during pregnancy and lactation showed no marked developmental effects. The number of resorptions, implantations, litter size, postnatal survival, body weight, and skeletal development were similar to the control group. However, some alterations in maternal and offspring liver mineral concentrations were noted.

Substance Species Study Type Dose Levels Key Findings Source
This compound and Catechin MixC57BL/6J MiceDART1% and 2% in dietNo marked developmental effects; alterations in liver mineral concentrations observed.

Experimental Protocol: Developmental and Reproductive Toxicity (DART) Study (General Principles)

DART studies are typically conducted in segments:

  • Segment I (Fertility and Early Embryonic Development): Examines the effects on male and female reproductive function.

  • Segment II (Embryo-Fetal Development): Assesses the potential for teratogenicity (birth defects).

  • Segment III (Pre- and Postnatal Development): Evaluates the effects on late fetal development, labor and delivery, and offspring survival and growth.

Human Safety and Tolerability

Clinical trials in humans provide the most direct evidence of the safety and tolerability of a substance. Numerous studies have evaluated the safety of this compound in human subjects.

Study Population Dose Duration Key Findings Source
Healthy Volunteers50, 100, or 200 mg (single dose)1 dayWell-tolerated with no observed adverse effects.
Healthy Volunteers50 mg daily or twice daily5 daysWell-tolerated with no observed adverse effects.
Healthy and Pre-diabetic Subjects10, 30, or 100 mg (single dose)1 dayWell-tolerated with no adverse effects reported.
Pre-diabetic Subjects30 mg/day7 daysTendencies for reductions in some inflammatory markers.
Friedreich's Ataxia Patients75-150 mg/day24 weeksWell-tolerated with no serious adverse events.
Becker Muscular Dystrophy Patients100 mg/day8 weeksAdverse events were mild to moderate and consistent with a benign side-effect profile. One case of intermittent headache was considered possibly related to this compound.

Commonly reported mild side effects in some individuals include gastrointestinal issues (stomach pain, nausea, diarrhea), headaches, and dizziness. Allergic reactions are rare.

Potential for Drug Interactions

The potential for a substance to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of its safety profile.

In vitro studies using human liver microsomes have shown that non-gallated catechins, including this compound, do not significantly inhibit major CYP enzymes (CYP1A2, 2C9, 2D6, and 3A4). However, gallated catechins, such as epigallocatechin gallate (EGCG), have demonstrated inhibitory effects on CYP1A2, CYP2C9, and CYP3A4. This suggests that the consumption of high amounts of green tea extracts rich in gallated catechins could potentially lead to drug interactions.

Signaling Pathways in this compound Safety

The biological effects of this compound, both therapeutic and potentially toxic at high doses, are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for a complete toxicological assessment.

Antioxidant Response Pathway (Nrf2/ARE)

This compound is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 are Antioxidant Response Element (ARE) nrf2->are translocates and binds nucleus Nucleus antioxidant_enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes activates transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: this compound-mediated activation of the Nrf2 pathway.

At high, non-physiological concentrations, the pro-oxidant activities of some polyphenols could potentially overwhelm the cellular antioxidant capacity, leading to oxidative stress. However, in vivo evidence for such an effect with this compound at typical exposure levels is lacking.

Conclusion

The available in vivo toxicological data from both non-clinical and clinical studies indicate that this compound has a favorable safety profile. It is well-tolerated in humans at doses commonly used in clinical investigations. The lack of significant findings in repeated-dose animal studies, along with no evidence of genotoxicity or carcinogenicity, further supports its safety. While high doses of mixed catechins have been associated with hepatotoxicity, this appears to be primarily driven by other catechins like EGCG. As with any bioactive compound, further research into the long-term effects of high-dose this compound supplementation is warranted. This guide provides a solid foundation for the design of future in vivo studies, ensuring that the therapeutic potential of this compound can be explored in a safe and scientifically rigorous manner.

The Health Benefits of Epicatechin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, apples, and berries, has garnered significant scientific attention for its potential therapeutic applications.[1] This technical guide provides a comprehensive literature review of the health benefits of this compound, with a focus on its molecular mechanisms and supporting quantitative data from preclinical and clinical studies. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's biological activities.

Cardiovascular Health

This compound has been extensively studied for its positive effects on cardiovascular health, primarily attributed to its ability to enhance nitric oxide (NO) bioavailability and improve endothelial function.[2][3]

Endothelial Function and Blood Flow

A key indicator of endothelial function is flow-mediated dilation (FMD), and numerous studies have demonstrated that this compound supplementation can significantly improve this parameter. An acute intake of 1-2 mg of this compound per kg of body weight has been shown to increase FMD in healthy men.[4] Another study reported that daily consumption of cocoa flavanols containing over 50 mg of this compound led to improved cognitive and vascular function.[5]

Table 1: Effects of this compound on Cardiovascular Parameters

Study ReferencePopulation/ModelThis compound Dosage and DurationKey Quantitative OutcomesStatistical Significance
Schroeter et al.Healthy men (n=6)1-2 mg/kg BW (acute)Increased FMD and peripheral arterial tonometry (PAT) index at 1 and 2 hoursp < 0.05
Desideri et al.Elderly adults with Mild Cognitive Impairment (n=90)95 mg and 185 mg (in 520 mg and 994 mg cocoa flavanols, respectively) for 8 weeksFaster completion times on Trail Making Test A and BNot specified
Dower et al.Healthy men (age 62 ± 9 y)100 mg (acute)No significant effect on FMDp ≥ 0.05
Alañón et al.Healthy adults0.5 and 1.0 mg/kg BW (acute)Dose-dependent increase in FMDp ≥ 0.05
Signaling Pathways in Endothelial Cells

This compound's effects on endothelial function are mediated through the activation of specific signaling pathways. A primary mechanism is the activation of endothelial nitric oxide synthase (eNOS) via the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. Treatment of human coronary artery endothelial cells with this compound leads to the phosphorylation of eNOS at serine residues 633 and 1177, and dephosphorylation at threonine 495, resulting in increased NO production.

Experimental Protocol: Western Blot Analysis of eNOS Activation

  • Cell Culture: Human coronary artery endothelial cells (HCAECs) are cultured in appropriate growth medium.

  • Treatment: Cells are treated with (-)-epicatechin (e.g., 1 µmol/L) for a specified time (e.g., 10 minutes).

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser-1177, Ser-633, Thr-495), total Akt, and phospho-Akt.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry is used to quantify the relative phosphorylation levels of the target proteins.

PI3K_Akt_eNOS_Pathway This compound (-)-Epicatechin Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates (Ser1177) eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to MAPK_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates AP1 AP-1 p38_MAPK->AP1 Activates Inflammation Inflammation AP1->Inflammation Promotes This compound (-)-Epicatechin This compound->p38_MAPK Inhibits Experimental_Workflow Animal_Model Aged Rodent Model Treatment Oral Administration of (-)-Epicatechin (e.g., 1 mg/kg/day) Animal_Model->Treatment Tissue_Harvest Skeletal Muscle Harvest Treatment->Tissue_Harvest Analysis Analysis of Mitochondrial Biogenesis Markers Tissue_Harvest->Analysis Western_Blot Western Blot (PGC-1α, Sirt1, TFAM) Analysis->Western_Blot qPCR qPCR (Gene Expression) Analysis->qPCR EM Electron Microscopy (Mitochondrial Morphology) Analysis->EM

References

Methodological & Application

Application Notes and Protocols for Epicatechin Extraction from Cocoa Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin, a prominent flavan-3-ol found in cocoa (Theobroma cacao), has garnered significant attention within the scientific community for its potential therapeutic applications. Attributed with potent antioxidant and anti-inflammatory properties, this compound is being investigated for its role in cardiovascular health, neuroprotection, and as a modulator of various cellular signaling pathways. For researchers and drug development professionals, obtaining a high-purity, high-yield extract of this compound from cocoa powder is a critical first step in preclinical and clinical investigations.

These application notes provide detailed protocols for the extraction of this compound from cocoa powder using established laboratory methods. The protocols are designed to be reproducible and scalable, catering to the needs of academic research and industrial drug development. Furthermore, this document summarizes quantitative data from various extraction methodologies to facilitate methods selection and optimization. Finally, key signaling pathways influenced by this compound are illustrated to provide a broader context for its biological activity.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen solvent system, temperature, and extraction time. The following table summarizes quantitative data from various studies to provide a comparative overview of different extraction protocols.

Extraction MethodSolvent SystemSolid-to-Solvent Ratio (w/v)Temperature (°C)Time (min)This compound Yield (mg/g of cocoa powder)Reference
Hydroalcoholic Extraction70% (v/v) Ethanol1:10606084.738 ± 4.805[1]
Acetone-Based ExtractionAcetone:Water:Acetic Acid (70:29.5:0.5)1:103730 (repeated once)Not explicitly quantified in mg/g, but demonstrated high recovery[2]
Ultrasound-Assisted Extraction (UAE)60% EthanolNot specified5545Optimized for total flavonoids, specific this compound yield not given[3]
Ultrasound-Assisted Extraction (UAE)Water1:10 to 1:5040 - 8030 - 90Up to 0.100[4]
Conventional Solvent Extraction70% Aqueous Ethanol1:25501202.70 - 12.35 (from cocoa beans)[5]
Supercritical Fluid Extraction (CO2)Carbon DioxideNot specified313 - 333 K30 - 90Not specified for this compound, focused on fat and caffeine

Note: Yields can vary significantly based on the source of cocoa powder, degree of fermentation, and prior processing steps such as defatting.

Experimental Protocols

Protocol 1: Hydroalcoholic Solvent Extraction

This protocol is a widely used, effective method for obtaining a high yield of this compound.

Materials:

  • Cocoa powder (preferably non-alkalized and defatted)

  • 70% (v/v) Ethanol in deionized water

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Weigh 10 g of cocoa powder and place it in a suitable flask.

  • Extraction: Add 100 mL of 70% ethanol to the flask, resulting in a 1:10 solid-to-solvent ratio.

  • Incubation: Place the flask on an orbital shaker or magnetic stirrer and incubate at 60°C for 60 minutes with continuous agitation.

  • Separation: After incubation, centrifuge the mixture at approximately 4000 x g for 15 minutes to pellet the solid cocoa particles.

  • Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • Drying: The resulting aqueous extract can be used directly or lyophilized (freeze-dried) to obtain a stable powder.

Protocol 2: Acetone-Based Solvent Extraction

This method is effective for extracting a broad range of polyphenols, including this compound.

Materials:

  • Cocoa powder (defatted is recommended)

  • Extraction Solvent: Acetone, deionized water, and acetic acid in a 70:29.5:0.5 ratio (v/v/v).

  • Vortex mixer

  • Incubator with stirring capabilities

  • Centrifuge

  • Solvent evaporator (e.g., rotary evaporator or nitrogen evaporator)

Procedure:

  • Sample Preparation: Weigh 50 mg of defatted cocoa powder into a centrifuge tube.

  • Extraction: Add 0.5 mL of the acetone-based extraction solvent.

  • Vortexing: Vortex the mixture until the sample is homogeneously distributed.

  • Incubation: Incubate the sample at 37°C for 30 minutes with continuous stirring.

  • Centrifugation: Centrifuge the sample at 3,600 x g for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-6) on the pellet one more time and combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatants to a small volume (e.g., ~50 µL) for analysis or further purification.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient method that utilizes ultrasonic waves to enhance extraction.

Materials:

  • Cocoa powder

  • Ethanol (various concentrations can be used, e.g., 60%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a known amount of cocoa powder into an extraction vessel.

  • Solvent Addition: Add the desired volume of ethanol solution. Ratios can vary, and optimization may be required.

  • Ultrasonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the temperature (e.g., 55°C) and sonication time (e.g., 45 minutes). These parameters may need to be optimized for your specific equipment and sample.

  • Separation and Filtration: Following sonication, separate the solid and liquid phases by centrifugation and filtration as described in Protocol 1.

  • Solvent Removal: Concentrate the extract using a rotary evaporator.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The biological effects of this compound are often attributed to its ability to modulate key intracellular signaling pathways. Below are diagrams illustrating the influence of this compound on the MAPK, PI3K/Akt, and NF-κB pathways, which are central to cellular processes such as proliferation, inflammation, and survival.

Epicatechin_Extraction_Workflow CocoaPowder Cocoa Powder Defatting Defatting (Optional) CocoaPowder->Defatting Extraction Extraction (Solvent/UAE) CocoaPowder->Extraction Defatting->Extraction Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation Concentration Solvent Removal (Rotary Evaporation) Separation->Concentration Drying Drying (Lyophilization) Concentration->Drying FinalExtract This compound-Rich Extract Drying->FinalExtract

Caption: Experimental workflow for this compound extraction from cocoa powder.

Epicatechin_MAPK_Pathway This compound This compound Raf Raf This compound->Raf Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Differentiation) TranscriptionFactors->CellResponse

Caption: this compound's modulatory effect on the MAPK signaling pathway.

Epicatechin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activation GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR PTEN PTEN Akt->PTEN Inhibition CellResponse Cell Survival, Growth, Proliferation mTOR->CellResponse PTEN->PIP3 Inhibition

Caption: this compound's activation of the PI3K/Akt signaling pathway.

Epicatechin_NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor InflammatoryStimuli->Receptor Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription Activation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Application Note and Protocols for High-Yield Isolation of Epicatechin from Green Tea Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-yield isolation and purification of epicatechin, a bioactive flavonoid, from green tea (Camellia sinensis) leaves. The methodologies described herein are based on established solvent extraction and chromatographic techniques, designed to yield this compound with high purity suitable for research and preclinical development.

Introduction

Green tea is a rich source of polyphenolic compounds known as catechins, with this compound (EC) being one of the major constituents alongside epigallocatechin gallate (EGCG), epigallocatechin (EGC), and this compound gallate (ECG).[1][2] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential therapeutic applications in various diseases.[1][3] Achieving high-yield and high-purity isolation of individual catechins like this compound is crucial for accurate pharmacological studies and the development of standardized botanical drugs. This application note details optimized procedures for extraction, purification, and quantification of this compound from green tea leaves.

Overview of the Isolation Workflow

The overall process for isolating this compound from green tea leaves involves three main stages: extraction, purification, and analysis. The extraction step aims to efficiently remove a broad range of catechins and other polyphenols from the dried leaf material. The subsequent purification steps are designed to remove impurities, such as caffeine, and to separate this compound from other closely related catechins. Finally, analytical techniques are employed to quantify the yield and assess the purity of the isolated this compound.

This compound Isolation Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Purification cluster_2 Stage 3: Analysis & Final Product Start Dried Green Tea Leaves Extraction Solvent Extraction (e.g., 50% Aqueous Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Decaffeination Liquid-Liquid Partitioning (vs. Chloroform) Filtration->Decaffeination Catechin_Enrichment Liquid-Liquid Partitioning (vs. Ethyl Acetate) Decaffeination->Catechin_Enrichment Chromatography Preparative HPLC or Solid-Phase Extraction Catechin_Enrichment->Chromatography Analysis HPLC-UV Analysis Chromatography->Analysis Drying Evaporation & Freeze-Drying Analysis->Drying Final_Product High-Purity this compound Drying->Final_Product

Caption: Overall workflow for the isolation of high-purity this compound from green tea leaves.

Quantitative Data Summary

The efficiency of this compound isolation is highly dependent on the chosen extraction and purification methods. The following tables summarize quantitative data from various studies to facilitate methodological comparison.

Table 1: Comparison of Extraction Solvents for Catechin Yields

Solvent SystemThis compound (EC) YieldTotal Catechin YieldReference
50% Aqueous EthanolReported as the best solvent for this compound extraction.[4]Highest yield of total catechins.
70% Aqueous EthanolHigh yield of EGCG and ECG.High yield.
Absolute EthanolLower yield compared to aqueous ethanol.Lower yield.
WaterLower yield compared to aqueous ethanol.Lower yield.
25 g/L Aqueous β-CyclodextrinEGCG: 118.7 mg/g, ECG: 54.6 mg/gHigh selective yield for gallated catechins.

Table 2: Purity and Recovery Rates from Purification Methods

Purification MethodTarget CatechinPurity AchievedRecovery RateReference
Two-step Chromatography (Macroporous Resin + β-CD Agar Gel)EGCG / ECG97.63% / 98.09%75.16% / 71.85%
Solid-Phase Extraction (Molecularly Imprinted Polymers)EGCGHigh selectivity for EGCG.86.9%
Polyamide Column ChromatographyEGCG/ECG78-82%65-75%
Semi-preparative HPLCMultiple Catechins>90%Not specified

Detailed Experimental Protocols

This protocol describes a robust method for the extraction of a catechin-rich fraction from dried green tea leaves using aqueous ethanol.

Materials and Equipment:

  • Dried green tea leaves, ground to a fine powder

  • 50% (v/v) Ethanol in deionized water

  • Beaker or flask

  • Magnetic stirrer and stir bar or orbital shaker

  • Filter paper (e.g., Whatman No. 1)

  • Funnel and collection flask

  • Rotary evaporator

Procedure:

  • Weigh 15 g of dried green tea leaf powder and place it into a 250 mL beaker.

  • Add 150 mL of 50% aqueous ethanol to the beaker.

  • Macerate the mixture for 5 days at room temperature with continuous stirring or occasional agitation. Alternatively, for a faster extraction, reflux the mixture at 60-80°C for 30-60 minutes.

  • After the extraction period, filter the mixture through filter paper to separate the extract from the solid leaf residue.

  • Wash the residue with a small volume of 50% aqueous ethanol to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol. The resulting aqueous solution is the crude catechin extract.

Extraction_Protocol cluster_input Inputs cluster_process Process cluster_output Outputs tea 15g Dried Green Tea Powder macerate Macerate for 5 days at RT (or reflux at 60-80°C for 30-60 min) tea->macerate solvent 150mL 50% Aqueous Ethanol solvent->macerate filtrate Filter to separate solids macerate->filtrate concentrate Concentrate extract via rotary evaporation (<50°C) filtrate->concentrate Liquid Extract residue Solid Residue (discard) filtrate->residue crude_extract Crude Aqueous Catechin Extract concentrate->crude_extract

References

Application Note: Quantification of Epicatechin in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Epicatechin is a natural flavonoid compound found in various plants, including cocoa, tea (Camellia sinensis), and grapes.[1][2] It is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant properties and potential health benefits, which include cardiovascular protection and improved cognitive function. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[3][4][5]

This document provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC-UV method. It includes procedures for sample preparation, instrument setup, and method validation.

Principle The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a polar solvent mixture (typically acidified water and acetonitrile or methanol) is passed through the column. This compound, being a moderately polar compound, interacts with both the stationary and mobile phases, allowing for its separation from other components in the plant extract. The separated this compound is then detected by a UV-Vis detector at its maximum absorbance wavelength, commonly 280 nm, enabling its quantification.

Experimental Protocols

1. Apparatus and Materials

  • Apparatus:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

    • Analytical balance.

    • Ultrasonic bath.

    • Vortex mixer.

    • Rotary evaporator.

    • Syringe filters (0.45 µm or 0.22 µm).

  • Reagents and Standards:

    • This compound analytical standard (≥98% purity).

    • HPLC-grade acetonitrile.

    • HPLC-grade methanol.

    • Acids (e.g., orthophosphoric acid, trifluoroacetic acid, acetic acid).

    • Ultrapure water.

2. Protocol 1: Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200, 400 µg/mL) by serially diluting the stock solution with methanol or the mobile phase. These solutions are used to construct the calibration curve.

3. Protocol 2: Sample Preparation from Plant Material The following is a general procedure for extracting this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40°C in an air circulation oven until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material into a flask.

    • Add 50 mL of an appropriate extraction solvent (e.g., 50% aqueous ethanol or methanol).

    • Extract using an ultrasonic bath for 30-60 minutes or by maceration with continuous stirring for several hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the extraction solvent.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume (e.g., 5 or 10 mL) of the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Protocol 3: HPLC-UV Chromatographic Conditions The following table summarizes typical chromatographic conditions for this compound analysis.

ParameterCondition 1Condition 2
Column C18, 5 µm, 250 x 4.6 mmC18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water0.05% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection λ 280 nm210 nm
Injection Vol. 10 µL10 µL

A gradient elution example based on literature: Start with 11% B, increase to 25% B over 30 minutes, then increase to 100% B for a column wash, and return to initial conditions for re-equilibration.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis PlantMaterial Plant Material Drying Drying & Grinding PlantMaterial->Drying Extraction Solvent Extraction Drying->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Solvent Evaporation Filtration1->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration2 0.45 µm Syringe Filtration Reconstitution->Filtration2 HPLC HPLC Injection Filtration2->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification Data->Quant

Caption: General workflow for this compound quantification.

HPLC_System MobilePhase Mobile Phase (Solvents A & B) Pump HPLC Pump (Gradient Mixer) MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column (in Oven) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Schematic of the HPLC-UV system components.

Data Presentation: Method Validation Parameters

Method validation is essential to ensure the analytical method is suitable for its intended purpose. Key validation parameters are summarized below based on published data.

ParameterReported ValueReference
Linearity Range 100 - 600 µg/mL
7 - 37 µg/mL
10 - 120 µg/mL
Correlation Coeff. (R²) > 0.999
> 0.998
Limit of Detection (LOD) 0.15 µg/mL
0.06 µg/mL
28.61 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
86.77 µg/mL
Accuracy (Recovery) 99.48% - 100.26%
99.32%
106.2 ± 1.7%

Results and Quantification

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the pure this compound standard.

  • Calibration Curve: A calibration curve is generated by plotting the peak area (y-axis) versus the concentration of the this compound standards (x-axis). A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: The peak area of this compound in the sample extract is measured. The concentration of this compound in the injected sample solution (µg/mL) is calculated using the regression equation from the calibration curve.

  • Final Calculation: The final concentration of this compound in the original plant material (e.g., in mg/g) is calculated by accounting for the initial weight of the plant material, the final volume of the reconstituted extract, and any dilution factors used.

Conclusion The described HPLC-UV method provides a simple, sensitive, and reliable approach for the quantification of this compound in plant extracts. The method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity, making it suitable for routine quality control in the pharmaceutical and nutraceutical industries. Proper sample preparation is critical to minimize matrix effects and ensure accurate results.

References

Application Note: UPLC-MS/MS for the Quantitative Analysis of Epicatechin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Epicatechin is a natural flavan-3-ol compound abundant in foods like cocoa, green tea, and various fruits.[1] Due to its antioxidant, anti-inflammatory, and potential therapeutic properties, there is significant interest in understanding its physiological effects.[2] Epicatechin's bioactivity is linked to its influence on key cellular signaling pathways, including the MAP kinase and NF-κB pathways.[2][3][4] After ingestion, this compound is extensively metabolized in the body, primarily into glucuronidated, sulfated, and methylated forms.

To accurately assess its bioavailability, pharmacokinetics, and biological activity, a highly sensitive and selective analytical method is required. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for the quantification of this compound and its metabolites in complex biological matrices due to its superior speed, resolution, and sensitivity. This application note provides a detailed protocol for the extraction and quantification of this compound and its major metabolites from plasma using UPLC-MS/MS.

Cellular Signaling Pathways of this compound

This compound and its metabolites exert their biological effects by modulating various intracellular signaling cascades. A primary mechanism involves the regulation of pathways associated with inflammation, cell proliferation, and insulin sensitivity. For instance, (-)-epicatechin has been shown to inhibit the activation of MAPKs (ERK1/2, JNK, p38) and the transcription factor NF-κB, which are central to inflammatory responses.

Epicatechin_Signaling cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway This compound (-)-Epicatechin ERK ERK1/2 This compound->ERK inhibits JNK JNK This compound->JNK inhibits p38 p38 This compound->p38 inhibits p65 p65 Nuclear Transport This compound->p65 inhibits AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 NFkB NF-κB NFkB->p65 Gene Inflammatory Gene Expression p65->Gene

Figure 1: Simplified diagram of this compound's inhibitory action on cellular signaling pathways.

Experimental Protocols

This section outlines the complete workflow for the analysis of this compound and its metabolites from plasma samples.

Experimental Workflow

The overall process involves sample collection, immediate processing to ensure stability, extraction of analytes, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.

Workflow A 1. Plasma Sample Collection (Heparinized tubes) B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Vortex & Centrifuge B->C D 4. Supernatant Transfer C->D E 5. Evaporation to Dryness (Under Nitrogen Stream) D->E F 6. Reconstitution (in Mobile Phase) E->F G 7. UPLC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Figure 2: General experimental workflow for plasma sample preparation and analysis.
Sample Preparation: Protein Precipitation

This protocol is adapted from common methods for extracting catechins and their metabolites from plasma or serum.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., ethyl gallate) to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 10,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the final clear solution to a UPLC vial for analysis.

UPLC-MS/MS Instrumental Conditions

The following tables summarize typical instrumental parameters. These should be optimized for the specific instrument and analytes of interest.

Table 1: UPLC Parameters

Parameter Example Value
Column Acquity UPLC HSS T3 C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.25 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 3 - 10 µL

| Gradient | Start with 5-10% B, increase to 80-95% B over 5-8 min, hold, then re-equilibrate |

Table 2: MS/MS Parameters (Negative Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(-)-Epicatechin 289.1 245.1 / 137.0 15 - 25
(-)-Epicatechin-glucuronide 465.1 289.1 18 - 28
(-)-Epicatechin-sulfate 369.0 289.0 20 - 30
3'-O-methyl-epicatechin 303.1 288.1 / 137.0 15 - 25
Internal Standard (IS) Varies (e.g., Ethyl Gallate: 197.0) Varies (e.g., 169.0 / 125.0) 10 - 20

Note: The exact m/z values and collision energies should be optimized for the specific instrument. Data compiled from multiple sources.

Quantitative Data and Method Performance

A validated UPLC-MS/MS method should demonstrate high sensitivity, accuracy, and precision. The data below is a summary of performance characteristics reported in various studies for the analysis of this compound and related compounds.

Table 3: Summary of Quantitative and Performance Data

Analyte LLOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
This compound (EC) 0.1 - 12.5 1.5 - 10.6 4.5 - 9.8 88 - 111
Epigallocatechin (EGC) 1.0 4.6 - 8.9 5.2 - 8.1 91 - 105
This compound-3-gallate (ECG) 1.0 2.9 - 9.3 4.9 - 9.3 90 - 108
Procyanidin B2 5.0 < 15 < 15 95 - 105

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data compiled from representative studies.

The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification, though structurally similar compounds can also be used. Calibration curves are typically constructed over a range of 0.1 to 500 ng/mL, depending on the analyte.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of this compound and its primary metabolites in biological matrices. The protocol, from sample preparation to instrumental analysis, is designed to deliver reliable data essential for pharmacokinetic studies and for elucidating the mechanisms behind the health benefits of flavan-3-ols. The high selectivity of tandem mass spectrometry minimizes matrix interference, ensuring accurate measurement even at low physiological concentrations. This methodology is a critical tool for researchers in nutrition, pharmacology, and drug development.

References

Application Notes and Protocols for the Chemical Synthesis of Epicatechin Glucuronide Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of epicatechin glucuronide standards, essential reference materials for metabolism, pharmacokinetic, and biological activity studies. The synthesis of these standards is crucial as they are often not commercially available.[1] The methodologies outlined below are based on established chemical and chemoenzymatic approaches.

Introduction

This compound, a flavonoid abundant in foods like cocoa, tea, and fruits, undergoes extensive metabolism in the body, with glucuronidation being a major biotransformation pathway.[2][3] The resulting this compound glucuronides are the primary forms found in circulation and are believed to contribute significantly to the health benefits associated with this compound consumption.[2][4] Accurate identification and quantification of these metabolites in biological samples necessitate the availability of pure, structurally characterized standards. This document details synthetic strategies to obtain various this compound glucuronide regioisomers.

Synthesis Strategies

The chemical synthesis of this compound glucuronides presents challenges due to the multiple hydroxyl groups on the this compound molecule, requiring a multi-step process involving protection, regioselective glucuronidation, and deprotection. Both chemical and enzymatic methods have been successfully employed.

Chemical Synthesis: This approach involves the strategic use of protecting groups to shield the hydroxyl groups that are not intended for glucuronidation. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are effective for protecting phenolic hydroxyls. The glucuronidation step is typically achieved using a protected glucuronic acid donor, such as a trichloroacetimidate derivative, activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). Subsequent deprotection steps yield the final glucuronide product.

Chemoenzymatic Synthesis: This method utilizes enzymes, such as UDP-glucuronosyltransferases (UGTs), to achieve regioselective glucuronidation. This can be a more direct approach, sometimes circumventing the need for extensive protection and deprotection steps. For instance, specific UGT isoforms can catalyze the formation of a particular glucuronide isomer with high selectivity.

Experimental Protocols

Protocol 1: Chemical Synthesis of (-)-Epicatechin-5-O-β-D-glucuronide

This protocol is adapted from a concise chemical synthesis of (epi)catechin glucuronides.

Step 1: Protection of Hydroxyl Groups

  • To a solution of (-)-epicatechin in anhydrous dimethylformamide (DMF), add an excess of tert-butyldimethylsilyl chloride (TBSCl) and imidazole.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Purify the resulting per-silylated this compound by flash chromatography on silica gel.

Step 2: Regioselective Deprotection of the 5-OH Group

  • Dissolve the protected this compound in dichloromethane (DCM).

  • Cool the solution to 0°C and add trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at 0°C and monitor by TLC.

  • Upon completion, quench the reaction and purify the product with the free 5-OH group by flash chromatography.

Step 3: Glucuronidation

  • Dissolve the selectively deprotected this compound and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate in anhydrous DCM containing 4 Å molecular sieves.

  • Cool the mixture to 0°C and add boron trifluoride etherate (BF₃·Et₂O) as a catalyst.

  • Stir the reaction at 0°C for 24 hours under an inert atmosphere.

  • Quench the reaction and extract the product. The crude product is typically used in the next step without further purification.

Step 4: Deprotection

  • Dissolve the crude glucuronide conjugate in a mixture of tetrahydrofuran (THF) and methanol.

  • Add a solution of sodium methoxide in methanol and sodium hydroxide at 0°C and stir for 3.5 hours.

  • Neutralize the reaction with an acidic resin (e.g., Amberlyst 15).

  • To remove the remaining TBS groups, treat the product with tetra-n-butylammonium fluoride (TBAF) in a THF/water mixture at room temperature for 3 hours.

  • Purify the final product, (-)-epicatechin-5-O-β-D-glucuronide, by preparative high-performance liquid chromatography (HPLC).

Quantitative Data

The following table summarizes typical yields for the synthesis of various this compound glucuronides.

CompoundSynthesis YieldPurityReference
Catechin-5-O-glucuronide68%>95%
3′-O-Methyl-catechin-5-O-glucuronide71%>95%
4′-O-Methyl-catechin-5-O-glucuronide77%>95%
This compound-5-O-glucuronide51%>95%
3′-O-Methyl-epicatechin-5-O-glucuronide59%>95%
4′-O-Methyl-epicatechin-5-O-glucuronide65%>95%
This compound-5-O-β-d-glucuronide59%>95%

Visualizations

Chemical Synthesis Workflow

cluster_synthesis Chemical Synthesis of this compound Glucuronide Start (-)-Epicatechin Protect Protection (TBSCl, Imidazole, DMF) Start->Protect Step 1 Deprotect Regioselective Deprotection (TFA, DCM) Protect->Deprotect Step 2 Glucuronidation Glucuronidation (Glucuronic Acid Donor, BF3.Et2O) Deprotect->Glucuronidation Step 3 Deprotect_Final Global Deprotection (NaOMe, NaOH; TBAF) Glucuronidation->Deprotect_Final Step 4 Purify Purification (Preparative HPLC) Deprotect_Final->Purify End This compound Glucuronide Standard Purify->End

Caption: Workflow for the chemical synthesis of this compound glucuronide standards.

Experimental Logic for Standard Utilization

cluster_application Application of Synthesized Standards Standard Synthesized This compound Glucuronide Standard LCMS LC-MS/MS Analysis Standard->LCMS Calibration Curve Biological_Sample Biological Sample (e.g., Plasma, Urine) Biological_Sample->LCMS Sample Injection Data_Analysis Data Analysis LCMS->Data_Analysis Chromatograms & Mass Spectra Identification Metabolite Identification Data_Analysis->Identification Retention Time & MS/MS Fragmentation Comparison Quantification Metabolite Quantification Data_Analysis->Quantification Peak Area Integration

Caption: Logical workflow for the use of synthesized standards in bioanalysis.

References

Application Notes and Protocols for Studying Oxidative Stress in Cell Culture Using Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[1] Epicatechin, a flavonoid commonly found in foods such as cocoa and green tea, has garnered significant attention for its potent antioxidant properties and its ability to modulate cellular signaling pathways involved in the oxidative stress response.[2][3] These application notes provide a comprehensive guide for utilizing this compound in cell culture models to investigate its protective effects against oxidative stress. Detailed protocols for key assays are provided to enable researchers to assess cell viability, quantify ROS levels, and measure the activity of crucial antioxidant enzymes.

Mechanism of Action of this compound in Oxidative Stress

This compound exerts its protective effects through a multi-faceted mechanism. It can directly scavenge free radicals due to the presence of hydroxyl groups in its structure.[2] Beyond direct scavenging, this compound modulates endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those encoding for antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has been shown to promote the phosphorylation and nuclear translocation of Nrf2, leading to increased expression of downstream targets such as heme oxygenase-1 (HO-1), SOD, and glutathione (GSH).

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters related to oxidative stress, as reported in the scientific literature.

Table 1: Effect of this compound on Cell Viability in the Presence of Oxidative Stress

Cell LineOxidative StressorThis compound Concentration (µM)Incubation Time (h)% Increase in Cell Viability
BV2 microglia-50, 100, 20024No significant effect on viability alone
C2C12 myotubes-3, 1048No significant changes
Human FibroblastsHydrogen PeroxideNot specifiedNot specifiedInhibits cell death

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels

Cell Line/SystemOxidative StressorThis compound Concentration (µM)Effect on ROS Levels
Isolated rat hippocampus mitochondriaHomocysteine50 (in vivo)Significantly decreased
INS-1 cellsHigh Glucose / H2O20.3No effect
INS-1 cellsHigh Glucose / H2O230Significantly decreased
Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose1.0Significantly attenuated mitochondrial superoxide

Table 3: Effect of this compound on Antioxidant Enzyme Activity and Glutathione Levels

SystemParameter MeasuredThis compound Treatment% Change in Activity/Levels
Rats (in vivo)Superoxide Dismutase (SOD)23 mg/kg daily for 10 days (with catechin)Significantly increased
Rats (in vivo)Glutathione Peroxidase (GPx)23 mg/kg daily for 10 days (with catechin)Significantly reduced by ~35% at day 11
Isolated rat hippocampus mitochondriaGlutathione (GSH) Content50 mg/kg daily for 10 days (in vivo)Significantly increased
Rats with D-galactosamine-induced hepatitisSOD, CAT, GPx, GR, GSHPretreatmentIncreased

Mandatory Visualizations

Epicatechin_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation cell_membrane nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocation are ARE antioxidant_genes Antioxidant Genes (e.g., SOD, GPx, HO-1) are->antioxidant_genes Activates Transcription antioxidant_proteins Antioxidant Proteins antioxidant_genes->antioxidant_proteins Translation cellular_protection Cellular Protection antioxidant_proteins->cellular_protection

Caption: this compound activates the Nrf2/ARE signaling pathway.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., Neurons, Fibroblasts) induce_stress 2. Induce Oxidative Stress (e.g., H2O2, High Glucose) cell_culture->induce_stress epicatechin_treatment 3. Treat with this compound (Various Concentrations) induce_stress->epicatechin_treatment incubation 4. Incubation (Specified Time) epicatechin_treatment->incubation assays 5. Perform Assays incubation->assays cell_viability Cell Viability (MTT Assay) assays->cell_viability ros_measurement ROS Measurement (DCFH-DA Assay) assays->ros_measurement enzyme_activity Antioxidant Enzyme Activity (SOD, GPx Assays) assays->enzyme_activity data_analysis 6. Data Analysis cell_viability->data_analysis ros_measurement->data_analysis enzyme_activity->data_analysis

Caption: General workflow for studying this compound's effects.

Epicatechin_Mechanism oxidative_stress Oxidative Stress ros_production Increased ROS Production oxidative_stress->ros_production cellular_damage Cellular Damage (Lipids, Proteins, DNA) ros_production->cellular_damage cell_survival Increased Cell Survival and Protection This compound This compound direct_scavenging Direct ROS Scavenging This compound->direct_scavenging nrf2_activation Nrf2 Pathway Activation This compound->nrf2_activation reduced_ros Reduced ROS Levels direct_scavenging->reduced_ros antioxidant_enzymes Increased Antioxidant Enzyme Activity (SOD, GPx) nrf2_activation->antioxidant_enzymes antioxidant_enzymes->reduced_ros reduced_ros->cell_survival

Caption: this compound's dual action against oxidative stress.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well. The optimal cell number will vary depending on the cell line and should be determined empirically.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Induction of Oxidative Stress (Optional): To induce oxidative stress, replace the culture medium with a medium containing an oxidative agent (e.g., H2O2, high glucose). The concentration and incubation time should be optimized for the specific cell line to achieve a significant but not complete loss of cell viability.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Co-incubation: Add the this compound-containing medium to the cells and incubate for the desired period (e.g., 24-48 hours). Include appropriate vehicle controls.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl).

  • 96-well plate reader.

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated or vehicle-treated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • Serum-free culture medium.

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • After the this compound treatment, remove the culture medium and wash the cells once with serum-free medium.

  • Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • The ROS level is proportional to the fluorescence intensity and can be expressed as a percentage of the control.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a major antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Materials:

  • Cell lysis buffer (e.g., ice-cold 0.1 M Trizma®-HCl, pH 7.4, containing 0.5 % Triton™ X-100, 5 mM mercaptoethanol, and protease inhibitors).

  • SOD assay kit (commercially available kits typically contain a substrate that generates superoxide anions and a detection reagent).

Protocol:

  • After treatment, wash the cells with cold PBS.

  • Lyse the cells using an appropriate lysis buffer on ice.

  • Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) for the assay.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Perform the SOD activity assay according to the manufacturer's instructions of the chosen commercial kit. The principle generally involves the inhibition of a colorimetric reaction by SOD present in the sample.

  • The SOD activity is typically expressed as units per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides.

Materials:

  • Cell lysis buffer (as for SOD assay).

  • GPx assay kit (commercially available). These kits usually provide a system where GPx activity is coupled to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Prepare cell lysates as described for the SOD activity assay.

  • Determine the protein concentration of the lysates.

  • Perform the GPx activity assay following the protocol provided with the commercial kit. This typically involves mixing the cell lysate with a reaction mixture containing glutathione, glutathione reductase, NADPH, and a peroxide substrate.

  • Monitor the decrease in absorbance at 340 nm over several minutes using a microplate reader.

  • The GPx activity is calculated from the rate of NADPH oxidation and is typically expressed as units per milligram of protein.

References

Application Notes and Protocols for In Vitro Myostatin Inhibition Assay Using Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of skeletal muscle mass.[1][2] Its inhibition is a promising therapeutic strategy for muscle-wasting diseases such as sarcopenia, cachexia, and muscular dystrophy.[3][4] Epicatechin, a flavonoid found in sources like cocoa and green tea, has emerged as a potential myostatin inhibitor.[4] In vitro studies have demonstrated that this compound can suppress myostatin expression and activity, often by increasing the expression of its natural inhibitor, follistatin.

These application notes provide detailed protocols for an in vitro assay to measure the myostatin-inhibiting properties of this compound using the C2C12 myoblast cell line. The described methods will enable researchers to quantify the effects of this compound on the myostatin signaling pathway and its downstream consequences on myoblast differentiation.

Myostatin Signaling Pathway

Myostatin initiates its signaling cascade by binding to the activin type IIB receptor (ActRIIB) on the surface of muscle cells. This binding recruits and activates the type I receptor, activin receptor-like kinase 4 or 5 (ALK4/5). The activated receptor complex then phosphorylates the downstream signaling proteins, Smad2 and Smad3. Phosphorylated Smad2/3 forms a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes, ultimately leading to an inhibition of muscle growth and differentiation.

Myostatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ActRIIB ActRIIB ALK4_5 ALK4/5 ActRIIB->ALK4_5 Recruits & Activates pSmad2_3 p-Smad2/3 ALK4_5->pSmad2_3 Phosphorylates Myostatin Myostatin Myostatin->ActRIIB This compound This compound This compound->Myostatin Inhibits Smad4 Smad4 Complex p-Smad2/3 + Smad4 Complex Gene_Repression Inhibition of Myogenic Genes Complex->Gene_Repression Translocates & Regulates Transcription pSmad2_3Smad4 pSmad2_3Smad4 pSmad2_3Smad4->Complex

Caption: Myostatin Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

Cell Culture and Differentiation

The mouse C2C12 myoblast cell line is a well-established model for studying myogenesis.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction: To induce differentiation into myotubes, C2C12 myoblasts are grown to 80-90% confluency in growth medium, which is then replaced with differentiation medium. Myotube formation is typically observed within 2-4 days.

Experimental Workflow for Myostatin Inhibition Assay

Experimental_Workflow Start Start Seed Seed C2C12 Myoblasts Start->Seed Grow Grow to 80-90% Confluency Seed->Grow Differentiate Induce Differentiation (2% HS) Grow->Differentiate Treat Treatment Groups Differentiate->Treat Control Vehicle Control Treat->Control Myostatin Myostatin Treat->Myostatin Epicatechin_Myostatin This compound + Myostatin Treat->Epicatechin_Myostatin Incubate Incubate for a Defined Period Control->Incubate Myostatin->Incubate Epicatechin_Myostatin->Incubate Assay Perform Endpoint Assays Incubate->Assay Luciferase Luciferase Reporter Assay Assay->Luciferase Western Western Blot (p-Smad2/3) Assay->Western Differentiation_Assay Myotube Formation Assay Assay->Differentiation_Assay End End Luciferase->End Western->End Differentiation_Assay->End

Caption: General workflow for the in vitro myostatin inhibition assay.
Myostatin Activity Luciferase Reporter Assay

This assay provides a quantitative measure of myostatin signaling activity. It utilizes a reporter construct containing Smad-binding elements (SBEs), such as the CAGA box, upstream of a luciferase gene. Activation of the myostatin pathway leads to Smad complex binding to these elements and subsequent luciferase expression.

Protocol:

  • Cell Seeding: Seed HEK293 or C2C12 cells stably or transiently transfected with a (CAGA)12-luciferase reporter plasmid in a 96-well plate.

  • Pre-treatment with this compound: After 24 hours, pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for 1-2 hours.

  • Myostatin Stimulation: Add recombinant myostatin (e.g., 10-100 ng/mL) to the wells (except for the negative control) and incubate for 6-24 hours.

  • Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the percentage inhibition of myostatin activity by this compound.

Western Blot for Phospho-Smad2/3

This method directly assesses the activation of the downstream effectors of the myostatin receptor.

Protocol:

  • Cell Culture and Treatment: Culture C2C12 myotubes in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with myostatin (e.g., 100 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Smad2 (Ser465/467) or phospho-Smad3 (Ser423/425) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize phospho-Smad levels to total Smad or a loading control like GAPDH.

Myoblast Differentiation and Myotube Formation Assay

This assay evaluates the functional consequence of myostatin inhibition on muscle cell differentiation.

Protocol:

  • Cell Seeding and Differentiation: Seed C2C12 myoblasts in 24-well plates and induce differentiation as described above.

  • Treatment: Treat the differentiating cells with myostatin (e.g., 100-200 ng/mL) in the presence or absence of various concentrations of this compound for 48-72 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% goat serum.

    • Incubate with an antibody against Myosin Heavy Chain (MHC).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify myotube formation by measuring the fusion index (number of nuclei in myotubes / total number of nuclei) and myotube diameter.

  • Western Blot for Myogenic Markers: Alternatively, lyse the cells and perform a Western blot for myogenic differentiation markers such as MyoD, myogenin, and MHC.

Data Presentation

The following tables present representative quantitative data from studies investigating the effects of this compound on myostatin and related markers.

Table 1: Effect of this compound on Myostatin and Follistatin Levels in vitro

Treatment GroupMyostatin Protein Level (Relative to Control)Follistatin Protein Level (Relative to Control)Reference
Control1.001.00
This compound (10 µM)DecreasedIncreased

Note: Specific percentage changes can vary between experiments and should be determined empirically.

Table 2: Effect of this compound on Myogenic Marker Expression in C2C12 Myoblasts

This compound ConcentrationMyoD Expression (Fold Change)Myogenin Expression (Fold Change)MHC Expression (Fold Change)
0 µM (Control)1.01.01.0
10 µMIncreasedIncreasedIncreased
20 µMFurther IncreasedFurther IncreasedFurther Increased

MHC: Myosin Heavy Chain

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the myostatin-inhibiting properties of this compound in an in vitro setting. By utilizing a combination of reporter assays, protein analysis, and functional differentiation assays, researchers can gain a comprehensive understanding of the molecular mechanisms by which this compound modulates myostatin signaling and promotes myogenesis. These assays are valuable tools for the screening and characterization of potential therapeutic agents for muscle-related disorders.

References

Application Notes and Protocols: Measuring Mitochondrial Biogenesis Following Epicatechin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular mechanism for maintaining energy homeostasis and cell health. Dysfunctional mitochondrial biogenesis is implicated in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and age-related decline. Epicatechin, a naturally occurring flavanol found in sources like cocoa and green tea, has emerged as a promising therapeutic agent due to its ability to stimulate mitochondrial biogenesis.[1][2] This document provides detailed application notes and protocols for researchers to effectively measure the effects of this compound treatment on mitochondrial biogenesis.

Core Signaling Pathway of this compound-Induced Mitochondrial Biogenesis

This compound stimulates mitochondrial biogenesis primarily through the activation of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.[1][3] PGC-1α is a master regulator of mitochondrial biogenesis.[4] Upon activation, PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). These transcription factors then drive the expression of nuclear genes encoding mitochondrial proteins and also promote the expression of mitochondrial transcription factor A (TFAM). TFAM translocates to the mitochondria to initiate the replication and transcription of mitochondrial DNA (mtDNA), a crucial step for the formation of new, functional mitochondria.

Epicatechin_Signaling_Pathway This compound This compound PGC1a PGC-1α This compound->PGC1a Activates NRF1_2 NRF-1/2 PGC1a->NRF1_2 Co-activates TFAM TFAM NRF1_2->TFAM Increases Expression nDNA Nuclear DNA NRF1_2->nDNA Activates Transcription mtDNA Mitochondrial DNA TFAM->mtDNA Promotes Replication & Transcription MitoBiogenesis Mitochondrial Biogenesis nDNA->MitoBiogenesis mtDNA->MitoBiogenesis

This compound signaling pathway for mitochondrial biogenesis.

Experimental Workflow

A comprehensive assessment of this compound's effect on mitochondrial biogenesis requires a multi-faceted approach. The following workflow outlines the key experimental stages, from cell or animal treatment to data analysis.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_molecular Molecular Analysis cluster_cellular Cellular Analysis cluster_data Data Interpretation Treatment Cell Culture or Animal Model + This compound Treatment WesternBlot Western Blot (PGC-1α, NRF-1, TFAM, OXPHOS) Treatment->WesternBlot qPCR qPCR (mtDNA Copy Number) Treatment->qPCR IF Immunofluorescence (MitoTracker Staining) Treatment->IF Seahorse Seahorse XF Assay (Mitochondrial Respiration) Treatment->Seahorse Data Quantitative Data Summary & Statistical Analysis WesternBlot->Data qPCR->Data IF->Data Seahorse->Data

Experimental workflow for measuring mitochondrial biogenesis.

Key Experimental Protocols

Western Blotting for Mitochondrial Biogenesis Markers

Objective: To quantify the protein expression levels of key regulators and markers of mitochondrial biogenesis.

Materials:

  • Cells or tissue homogenates

  • RIPA or mitochondrial isolation buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PGC-1α, anti-NRF-1, anti-TFAM, anti-OXPHOS cocktail

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells or tissues in appropriate buffer containing protease inhibitors. For enhanced specificity, isolate mitochondria from samples prior to lysis. Determine protein concentration using a standard protein assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7, then add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or VDAC1 for mitochondrial fractions).

Quantitative PCR (qPCR) for Mitochondrial DNA (mtDNA) Copy Number

Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA) as an indicator of mitochondrial mass.

Materials:

  • Genomic DNA isolated from cells or tissues

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or GAPDH)

Protocol:

  • DNA Extraction: Isolate total genomic DNA from control and this compound-treated samples.

  • qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, forward and reverse primers for both the mitochondrial and nuclear targets, and 10-50 ng of genomic DNA.

  • qPCR Program:

    • Initial denaturation: 95°C for 5-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis (for SYBR Green assays).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial (mtCt) and nuclear (nCt) genes for each sample.

    • Calculate the ΔCt for each sample: ΔCt = nCt - mtCt.

    • The relative mtDNA copy number can be expressed as 2^ΔCt.

Immunofluorescence for Mitochondrial Mass (MitoTracker Staining)

Objective: To visualize and quantify changes in mitochondrial mass within intact cells.

Materials:

  • Live cells cultured on coverslips or in imaging-compatible plates

  • MitoTracker Green FM or MitoTracker Deep Red FM dye

  • Cell culture medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells on a suitable imaging surface and allow them to adhere.

  • This compound Treatment: Treat cells with this compound or vehicle control for the desired duration.

  • MitoTracker Staining:

    • Prepare a working solution of MitoTracker dye (e.g., 100-500 nM in pre-warmed, serum-free medium).

    • Remove the culture medium from the cells and add the MitoTracker staining solution.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed medium to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets.

  • Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). An increase in fluorescence intensity is indicative of increased mitochondrial mass.

Seahorse XF Mito Stress Test

Objective: To assess mitochondrial respiratory function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFp)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF cell culture microplates

  • Cells of interest

  • Seahorse XF assay medium

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • This compound Treatment: Treat cells with this compound or vehicle control.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse XF Assay:

    • Load the prepared sensor cartridge with the Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis:

    • The Seahorse software will automatically calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between control and this compound-treated groups. An increase in these parameters suggests enhanced mitochondrial function.

Data Presentation

Summarize all quantitative data in a structured table for clear comparison between control and this compound-treated groups.

Parameter Assay Control Group (Mean ± SD) This compound-Treated Group (Mean ± SD) Fold Change p-value
PGC-1α Protein LevelWestern BlotExample: 1.0 ± 0.15Example: 1.8 ± 0.20Example: 1.8Example: <0.05
NRF-1 Protein LevelWestern BlotExample: 1.0 ± 0.12Example: 1.6 ± 0.18Example: 1.6Example: <0.05
TFAM Protein LevelWestern BlotExample: 1.0 ± 0.20Example: 2.1 ± 0.25Example: 2.1Example: <0.01
mtDNA Copy NumberqPCRExample: 1.0 ± 0.10Example: 1.5 ± 0.14Example: 1.5Example: <0.05
Mitochondrial MassMitoTracker StainingExample: 100 ± 12 A.U.Example: 160 ± 15 A.U.Example: 1.6Example: <0.01
Basal RespirationSeahorse XF AssayExample: 150 ± 20 pmol/minExample: 220 ± 25 pmol/minExample: 1.47Example: <0.05
Maximal RespirationSeahorse XF AssayExample: 300 ± 35 pmol/minExample: 450 ± 40 pmol/minExample: 1.5Example: <0.01

Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental model and conditions.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for investigating the effects of this compound on mitochondrial biogenesis. By employing a combination of molecular and cellular techniques, researchers can obtain comprehensive and reliable data to elucidate the mechanisms of action of this compound and evaluate its therapeutic potential in various disease models. Consistent and rigorous application of these methods will contribute to a deeper understanding of how this promising natural compound can be harnessed to improve mitochondrial health.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Epicatechin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of epicatechin in aqueous solutions. Find troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guide: Common Issues with this compound Stability

Issue Potential Cause Recommended Solution
Rapid discoloration (browning) of the solution Oxidation of this compound. This is accelerated by high pH (neutral to alkaline), presence of oxygen, and exposure to light.[1]Lower the pH of the solution to acidic conditions (pH 3-4).[2][3][4][5] Prepare solutions fresh and use deoxygenated water. Store solutions in the dark or in amber vials.
Loss of this compound potency over a short period Degradation due to a combination of factors including temperature, pH, and oxidation.Store stock solutions at low temperatures (4°C or frozen). Add stabilizing agents such as ascorbic acid and/or a chelating agent like EDTA.
Precipitate formation in the solution Dimerization or polymerization of this compound degradation products. This can be more prevalent at higher temperatures and neutral or alkaline pH.In addition to pH and temperature control, consider using cyclodextrins to form inclusion complexes, which can enhance solubility and stability.
Inconsistent results between experimental batches Variability in solution preparation and storage conditions. Factors like dissolved oxygen levels, trace metal contamination, and precise pH can vary.Standardize your protocol for solution preparation. Use high-purity water, deaerate solvents, and accurately measure pH. Use a consistent storage method.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in aqueous solutions?

A1: The primary factors contributing to this compound degradation are:

  • pH: this compound is significantly more stable in acidic conditions (pH < 4) and highly unstable in neutral to alkaline solutions (pH > 7).

  • Temperature: Higher temperatures accelerate the degradation rate of this compound. Degradation can occur even at room temperature, but is much more rapid at elevated temperatures used in some experimental procedures.

  • Oxygen: The presence of dissolved oxygen leads to oxidative degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Metal Ions: Trace metal ions can catalyze the oxidation of this compound.

Q2: How can I quickly prepare a relatively stable aqueous solution of this compound for short-term experiments?

A2: For short-term use, dissolve this compound in a slightly acidic buffer (e.g., citrate buffer, pH 4) instead of pure water. Prepare the solution fresh before each experiment and keep it on ice and protected from light.

Q3: What is the role of ascorbic acid in stabilizing this compound?

A3: Ascorbic acid (Vitamin C) is a potent antioxidant that preferentially gets oxidized, thereby sparing this compound from oxidative degradation. It can also help to maintain a lower pH, further contributing to stability. However, it's important to note that dehydroascorbic acid, the oxidized form of ascorbic acid, can react with this compound, so the concentration of ascorbic acid should be optimized.

Q4: Are there more advanced methods to enhance long-term stability?

A4: Yes, for long-term stability, consider the following methods:

  • Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can protect the this compound molecule from degradation.

  • Microencapsulation: Encapsulating this compound within a protective matrix (e.g., using spray drying with polymers like gum arabic or chitosan) can significantly improve its stability in both aqueous solutions and dry formulations.

  • Lyophilization (Freeze-Drying): Preparing a solution with stabilizers and then lyophilizing it to a powder form can provide excellent long-term stability. The powder can then be reconstituted immediately before use.

Quantitative Data on this compound Stability

Table 1: Effect of pH and Temperature on Catechin Stability

pHTemperature (°C)StabilityReference
1.5 - 425 - 120More Stable
> 5AmbientLess Stable
7.4AmbientUnstable, degrades within hours
8.5AmbientHighly Unstable

Table 2: Degradation Kinetics of Catechins

Note: The degradation of catechins, including this compound, generally follows first-order kinetics.

CatechinConditionRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
(-)-Epicatechin Gallate (ECG)100-165°CVaries with temperature41.6 (degradation)
(-)-Epigallocatechin Gallate (EGCG)100-165°CVaries with temperature42.8 (degradation)

Table 3: Effect of Ascorbic Acid on Catechin Stability

CatechinConditionStabilizing Effect of Ascorbic AcidReference
(+)-CatechinEnzymatic oxidation, 40°C1 mmol/L AA maintained 87.88% of catechin after 24h
(-)-EpicatechinpH 7.4 and 8.5Significantly increased stability
Green Tea CatechinsCaco-2 cell cultureIncreased retention of catechins

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using Ascorbic Acid and EDTA

Objective: To prepare an aqueous solution of this compound with enhanced stability for in vitro experiments.

Materials:

  • (-)-Epicatechin powder

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • High-purity, deionized water

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Stabilizer Solution:

    • Weigh out the required amount of ascorbic acid and EDTA. A common starting concentration is 5.6 mM ascorbic acid and 65 µM EDTA.

    • Dissolve the ascorbic acid and EDTA in deionized water.

    • Adjust the pH of the solution to the desired acidic range (e.g., pH 4.0) using a suitable buffer system (e.g., citrate buffer).

  • Deoxygenate the Solvent:

    • Sparge the stabilizer solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolve this compound:

    • Weigh the desired amount of this compound powder.

    • Add the this compound to the deoxygenated stabilizer solution and mix gently until fully dissolved. Protect the solution from light during this process by wrapping the container in aluminum foil.

  • Final Steps:

    • Verify the final pH of the this compound solution and adjust if necessary.

    • Sterile-filter the solution using a 0.22 µm filter if required for cell culture or other sterile applications.

    • Store the solution at 4°C in a tightly sealed, light-protected container. For longer-term storage, aliquot and freeze at -20°C or -80°C.

Protocol 2: Complexation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To improve the stability and solubility of this compound through inclusion complexation.

Materials:

  • (-)-Epicatechin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Buffer solution (e.g., Tris-HCl, pH 7.0)

  • Magnetic stirrer

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of HP-β-CD in the desired buffer.

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable solvent (e.g., ethanol) and then dilute it into the buffer.

  • Complex Formation:

    • Mix the this compound solution with the HP-β-CD solution. A common molar ratio to start with is 1:1.

    • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complex formation.

  • Characterization and Stability Analysis:

    • Confirm the formation of the inclusion complex using techniques like UV-Vis spectroscopy (observing shifts in the absorption spectrum), fluorescence spectroscopy, or NMR.

    • To assess stability, prepare a similar this compound solution without HP-β-CD as a control.

    • Store both solutions under the same conditions (e.g., specific pH, temperature, light exposure).

    • At various time points, measure the concentration of remaining this compound in both the complexed and uncomplexed solutions using a validated analytical method like HPLC.

Visualizations

Epicatechin_Degradation_Factors pH High pH (Neutral/Alkaline) Oxidation Oxidation pH->Oxidation Temp High Temperature Temp->Oxidation Isomerization Isomerization Temp->Isomerization Oxygen Oxygen Oxygen->Oxidation Light Light Exposure Light->Oxidation Metals Metal Ions Metals->Oxidation Dimerization Dimerization/ Polymerization RingCleavage Ring Cleavage EC This compound in Aqueous Solution EC->Oxidation EC->Isomerization EC->Dimerization EC->RingCleavage

Caption: Factors influencing this compound degradation pathways.

Stabilization_Workflow start Start: Unstable this compound Solution prep_stabilizer Prepare Stabilizer Solution (e.g., Ascorbic Acid, EDTA in Buffer) start->prep_stabilizer deoxygenate Deoxygenate Solvent (Nitrogen/Argon Sparging) prep_stabilizer->deoxygenate dissolve_ec Dissolve this compound (Protect from Light) deoxygenate->dissolve_ec check_ph Verify and Adjust pH dissolve_ec->check_ph filter Sterile Filter (Optional) check_ph->filter store Store Properly (4°C or Frozen, Dark) filter->store end End: Stabilized this compound Solution store->end

Caption: Experimental workflow for stabilizing this compound.

References

How to minimize epicatechin oxidation during in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing epicatechin oxidation during in vitro assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and integrity of your experimental compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown. What is happening?

A1: The browning of your this compound solution is a visual indicator of oxidation.[1][2] this compound, a flavan-3-ol, is susceptible to oxidation, especially in aqueous solutions. This process involves the conversion of the catechol group on the B-ring to an o-quinone, which can then polymerize to form colored compounds.[1][2][3] This degradation can significantly impact the biological activity of the this compound in your assay.

Q2: What are the primary factors that accelerate this compound oxidation in in vitro assays?

A2: Several factors can accelerate the degradation of this compound in your experiments:

  • pH: this compound is significantly more stable in acidic conditions (pH < 4) and highly unstable in neutral to alkaline solutions (pH > 7).

  • Temperature: Higher temperatures increase the rate of oxidation.

  • Oxygen: The presence of dissolved oxygen is a key driver of oxidation.

  • Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidation of polyphenols like this compound.

  • Light: Exposure to light, particularly blue light, can induce photosensitive oxidation.

Q3: How should I prepare and store my this compound stock solutions?

A3: Proper preparation and storage are critical for maintaining the stability of this compound.

  • Solvent: For stock solutions, dissolve this compound in an organic solvent like DMSO or dimethylformamide, purged with an inert gas (e.g., nitrogen or argon).

  • Storage: Store stock solutions at -20°C or lower in tightly sealed, light-protected containers. For long-term storage, storing as a crystalline solid at -20°C is recommended, which should be stable for at least two years.

  • Aqueous Solutions: Avoid storing this compound in aqueous buffers for extended periods. If you must, prepare them fresh daily and keep them on ice and protected from light.

Troubleshooting Guide

Issue 1: Rapid loss of this compound activity in cell culture experiments.

Cause: The physiological pH (around 7.4) of most cell culture media promotes rapid oxidation of this compound.

Solution:

  • Minimize Incubation Time: Reduce the exposure time of cells to this compound as much as experimentally feasible.

  • Use Stabilizing Agents:

    • Ascorbic Acid (Vitamin C): Add ascorbic acid to your media. It acts as a sacrificial antioxidant, protecting the this compound from degradation. A common starting concentration is 50-100 µM.

    • Metal Chelators: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-100 µM) to sequester metal ions that catalyze oxidation.

  • Work in Low-Oxygen Conditions: If possible, conduct incubations in a low-oxygen incubator (e.g., 1-5% O2).

Issue 2: Inconsistent results between experimental replicates.

Cause: Inconsistent handling of this compound solutions can lead to variable levels of oxidation and, therefore, different effective concentrations in your assays.

Solution:

  • Standardize Solution Preparation: Prepare a single, concentrated stock solution and make fresh dilutions for each experiment.

  • Control Environmental Factors:

    • Temperature: Keep all this compound solutions on ice.

    • Light: Protect solutions from light by using amber tubes or wrapping them in foil.

  • Vortexing: Avoid excessive vortexing, which can introduce oxygen into the solution. Mix gently by inversion.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution for Cell Culture
  • Prepare Stock Solution: Dissolve (-)-epicatechin in sterile, anhydrous DMSO to make a 100 mM stock solution. Purge the vial with nitrogen or argon gas before sealing. Store at -80°C in small aliquots.

  • Prepare Stabilized Buffer: Prepare a sterile-filtered buffer (e.g., PBS or HEPES) at a slightly acidic pH if your experimental system can tolerate it (e.g., pH 6.5-7.0). Add ascorbic acid to a final concentration of 100 µM and EDTA to a final concentration of 50 µM.

  • Prepare Working Solution: Immediately before use, dilute the this compound stock solution in the stabilized buffer to the desired final concentration. Keep the working solution on ice and protected from light.

  • Application to Cells: Add the freshly prepared working solution to your cell culture medium. Ensure rapid and gentle mixing.

Protocol 2: Monitoring this compound Stability by HPLC
  • Sample Preparation: At various time points during your experiment (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of your cell culture medium or assay buffer containing this compound.

  • Protein Precipitation: If the sample contains protein, precipitate it by adding an equal volume of ice-cold methanol or acetonitrile containing an internal standard. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% phosphoric acid in water (A) and acetonitrile (B) is effective.

    • Detection: Monitor the elution of this compound using a UV detector at 280 nm.

  • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.

Quantitative Data Summary

The stability of this compound is highly dependent on the pH and temperature of the solution. The following table summarizes the degradation of this compound under different conditions.

pHTemperature (°C)Time (hours)This compound Remaining (%)Reference
< 42524~100
7.4373~50
> 825< 0.5< 10
72524~80
710024< 4

Visualizations

This compound Oxidation Pathway

Epicatechin_Oxidation This compound Oxidation and Polymerization EC This compound Quinone This compound o-quinone EC->Quinone Oxidation (O2, pH > 7, Metal Ions) Dimer Dimer Quinone->Dimer Polymerization Polymer Polymer (Brown Pigments) Dimer->Polymer Further Polymerization

Caption: The oxidation pathway of this compound to colored polymers.

Experimental Workflow for Minimizing this compound Oxidation

Experimental_Workflow Workflow for In Vitro Assays with this compound cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_qc Quality Control Stock Prepare Concentrated Stock in DMSO (-80°C) Working Prepare Fresh Working Solution in Stabilized Buffer Stock->Working Incubate Incubate with Cells/Target (Minimize Time, Control Temp/Light) Working->Incubate Stabilizers Add Stabilizers (Ascorbic Acid, EDTA) Stabilizers->Working Analysis Endpoint Analysis Incubate->Analysis HPLC Monitor Stability by HPLC Incubate->HPLC Time Points

Caption: A recommended workflow to maintain this compound stability during experiments.

References

Technical Support Center: Enhancing Oral Bioavailability of Epicatechin in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the oral bioavailability of epicatechin in rodent models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of pure this compound low in rodents?

A1: The low oral bioavailability of this compound is primarily due to extensive first-pass metabolism in the gastrointestinal tract and liver. After oral administration, this compound is rapidly and extensively converted into various metabolites through processes called glucuronidation, sulfation, and methylation.[1][2][3] As a result, only a small fraction of the administered this compound reaches the systemic circulation in its original, unconjugated form. The primary metabolites found in rat plasma are glucuronide and sulfate conjugates of both this compound and its methylated forms.[2][4]

Q2: What are the main metabolites of this compound observed in rodent plasma?

A2: In rats, the predominant metabolites of (-)-epicatechin found in plasma are conjugates. These include non-methylated and 3'-O-methylated forms of this compound conjugated with glucuronic acid and/or sulfate. Specifically, (-)-epicatechin-5-O-beta-glucuronide and 3'-O-methyl-(-)-epicatechin-5-O-beta-glucuronide have been identified as significant urinary metabolites. The most abundant metabolites in both plasma and urine are often the conjugated forms.

Q3: What are some common formulation strategies to enhance the oral bioavailability of this compound in rodents?

A3: Several formulation strategies are being explored to improve the oral bioavailability of this compound. These include:

  • Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles, such as those made with chitosan, can protect it from degradation in the gut and enhance its absorption.

  • Liposomal Encapsulation: Enclosing this compound within liposomes (lipid vesicles) can facilitate its transport across the intestinal wall and protect it from metabolic enzymes.

  • Inclusion Complexes: Using molecules like cyclodextrins to form inclusion complexes can improve the solubility and stability of this compound.

  • Co-administration with other agents: Administering this compound with absorption enhancers like piperine or with antioxidants such as ascorbic acid has shown potential to increase its uptake.

Q4: Are there differences in the bioavailability of this compound stereoisomers?

A4: Yes, studies in rats suggest that the bioavailability of (-)-epicatechin is higher than that of (+)-catechin. When administered together, they may compete for absorption in the gastrointestinal tract.

Troubleshooting Guides

Issue 1: Very low or undetectable levels of free this compound in plasma samples.

  • Question: I administered a high dose of this compound to my rats, but I can barely detect any free this compound in the plasma. Is my experiment failing?

  • Answer: Not necessarily. This is a common and expected finding. This compound is extensively metabolized, and the majority of it will be present in the plasma as glucuronidated, sulfated, and/or methylated conjugates. It is crucial to measure the metabolites to get an accurate picture of this compound's bioavailability.

    Troubleshooting Steps:

    • Enzymatic Hydrolysis: Treat your plasma samples with a mixture of β-glucuronidase and sulfatase enzymes to deconjugate the metabolites back to the parent this compound before analysis. Be aware that some sulfated metabolites may be resistant to enzymatic hydrolysis, potentially leading to an underestimation of total this compound.

    • LC-MS/MS Analysis: The most accurate method is to use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly quantify the individual conjugated metabolites without prior enzymatic hydrolysis. This requires obtaining or synthesizing the relevant metabolite standards.

    • Check Timing of Blood Collection: Plasma concentrations of this compound metabolites typically peak around 1-2 hours after oral administration. Ensure your blood collection time points are appropriate to capture the Cmax.

Issue 2: High variability in plasma concentrations between individual rodents.

  • Question: I am observing significant variability in the plasma concentrations of this compound metabolites among the rats in the same treatment group. What could be the cause?

  • Answer: High inter-individual variability is common in pharmacokinetic studies. Several factors can contribute to this:

    • Gavage Technique: Inconsistent oral gavage technique can lead to variations in the actual dose delivered to the stomach.

    • Food in the Stomach: The presence of food can affect the rate and extent of absorption. It is advisable to fast the animals overnight before dosing.

    • Gastrointestinal Motility: Individual differences in gastric emptying and intestinal transit time can influence absorption.

    • Metabolic Differences: Minor variations in the expression and activity of metabolic enzymes (e.g., UGTs, SULTs, COMT) among animals can lead to different metabolite profiles.

    Troubleshooting Steps:

    • Standardize Administration: Ensure all personnel are proficient in oral gavage. Administer the formulation at a consistent time of day after an overnight fast.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability and improve the statistical power of your study.

    • Use a Crossover Design: If feasible, a crossover study design where each animal serves as its own control can help to reduce inter-individual variability.

Issue 3: My novel formulation does not show a significant improvement in bioavailability compared to the control.

  • Question: I developed a novel nanoparticle formulation for this compound, but the AUC (Area Under the Curve) is not significantly different from the group that received unformulated this compound. What should I check?

  • Answer: If your formulation is not performing as expected, consider the following:

    • Formulation Stability: Was the formulation stable in the gastrointestinal environment? It's possible the nanoparticles aggregated or released the this compound prematurely in the stomach or small intestine. Conduct in vitro stability studies under simulated gastric and intestinal conditions.

    • Particle Size and Surface Properties: The physicochemical properties of your nanoparticles are critical for absorption. Ensure that the particle size, size distribution, and surface charge are within the optimal range for intestinal uptake.

    • Analytical Method Validation: Re-verify that your analytical method for quantifying this compound and its metabolites is accurate and sensitive enough to detect potential differences. As mentioned previously, incomplete enzymatic hydrolysis can mask true bioavailability.

    • Dose Level: The bioavailability of this compound can be dose-dependent. It's possible that at the tested dose, the absorption mechanism is saturated, or the metabolic pathways are not overwhelmed enough to see a significant benefit from the formulation. Consider testing a different dose range.

Data Presentation

Table 1: Pharmacokinetic Parameters of (-)-Epicatechin Metabolites in Rats After Oral Administration

Compound AdministeredDoseCmax (µM)Tmax (h)AUC (µM·h)Reference
(-)-Epicatechin172 µmol/kgNot specified for individual metabolites~1Not Specified
(-)-Epicatechin1, 5, 10 mg/kgDose-dependent increase~1Dose-dependent increase
Cocoa Powder150, 750, 1500 mg/kgDose-dependent increase~1Dose-dependent increase
(-)-Epicatechin GallateNot SpecifiedPeaks at 0.5 h, disappears by 6 h0.5Not Specified

Note: Data is compiled from multiple sources and experimental conditions may vary. Cmax, Tmax, and AUC values are for total metabolites unless otherwise specified.

Experimental Protocols

Protocol 1: Oral Administration and Blood Sampling in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.

  • Acclimatization: House the animals in a controlled environment (12-h light/dark cycle, 22 ± 2°C) for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-16 hours) before oral administration to ensure an empty stomach, but allow free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., dissolved in water, suspended in a vehicle like 0.5% carboxymethylcellulose, or as a specialized delivery system).

  • Oral Administration: Administer the formulation accurately using oral gavage. The volume is typically 1-2 mL for rats.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA). Immediately centrifuge the blood at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 2: Quantification of this compound and its Metabolites in Rat Plasma by LC-MS/MS (Direct Method)

  • Plasma Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound metabolite).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), to separate this compound and its various metabolites.

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent this compound and its expected glucuronide, sulfate, and methylated conjugates.

  • Quantification: Create a calibration curve using authentic standards of this compound and its metabolites to quantify their concentrations in the plasma samples.

Mandatory Visualizations

Epicatechin_Metabolism_Pathway cluster_intestine Intestinal Metabolism cluster_liver Hepatic Metabolism EC This compound (Oral) Intestine Intestinal Lumen EC->Intestine Enterocytes Enterocytes Intestine->Enterocytes Absorption PortalVein Portal Vein Enterocytes->PortalVein EC_G This compound-Glucuronide Enterocytes->EC_G UGT Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Liver->EC_G UGT EC_S This compound-Sulfate Liver->EC_S SULT MeEC Methyl-Epicatechin Liver->MeEC COMT EC_G->Systemic EC_S->Systemic MeEC_G Methyl-Epicatechin- Glucuronide MeEC->MeEC_G UGT MeEC_S Methyl-Epicatechin- Sulfate MeEC->MeEC_S SULT MeEC_G->Systemic MeEC_S->Systemic

Caption: this compound first-pass metabolism in rodents.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation Fasting Overnight Fasting of Rodents Gavage Oral Gavage Fasting->Gavage Formulation Prepare this compound Formulation Formulation->Gavage Blood Serial Blood Collection Gavage->Blood Plasma Plasma Separation Blood->Plasma Extraction Metabolite Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK Bioavailability Calculate Bioavailability (AUC) PK->Bioavailability

Caption: Workflow for a rodent bioavailability study.

Troubleshooting_Logic Start Low/No Free this compound Detected CheckMetabolites Did you measure metabolites? Start->CheckMetabolites EnzymeHydrolysis Perform Enzymatic Hydrolysis CheckMetabolites->EnzymeHydrolysis No ReviewTiming Review Blood Collection Times CheckMetabolites->ReviewTiming Yes DirectLCMS Use Direct LC-MS/MS for Metabolites EnzymeHydrolysis->DirectLCMS Still low recovery Expected Result is Expected EnzymeHydrolysis->Expected Levels increase DirectLCMS->Expected ReviewTiming->Expected

Caption: Troubleshooting low this compound detection.

References

Epicatechin Human Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for researchers conducting human studies of epicatechin.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during human clinical trials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Bioavailability and Metabolism

Question: Why are the plasma concentrations of parent (-)-epicatechin consistently low after administration, and how can we accurately assess its bioavailability?

Answer: The low plasma concentration of parent (-)-epicatechin is due to its extensive and rapid metabolism in the small intestine and liver, as well as further breakdown by the gut microbiota in the colon.[1][2] The majority of ingested this compound is converted into various metabolites. Therefore, to accurately assess bioavailability, it is crucial to measure not only the parent compound but also its primary metabolites.

Troubleshooting Guide:

  • Expand Analyte Panel: Your analytical method should target the major structurally-related (-)-epicatechin metabolites (SREMs) and the 5-carbon ring fission metabolites (5C-RFMs).[1] Key metabolites to include are this compound-3'-O-glucuronide, 3'-O-methyl-(-)-epicatechin-5-sulfate, (-)-epicatechin-3'-sulfate, and 5-(hydroxyphenyl)-γ-valerolactones and their conjugates.[1]

  • Use Advanced Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound and its metabolites in plasma and urine.[1]

  • Avoid Incomplete Hydrolysis: Be aware that traditional methods using enzymatic hydrolysis with commercial sulfatases to measure total aglycone may significantly underestimate bioavailability due to the incomplete hydrolysis of (methyl)this compound-sulfates. Direct quantification of the conjugated metabolites is more accurate.

  • Consider Gut Microbiota Metabolism: A significant portion of this compound reaches the colon and is metabolized by gut microbiota. These colonic metabolites, such as valerolactones, appear in plasma later (Cmax around 5.8 hours) and should be included in pharmacokinetic analyses for a complete bioavailability assessment.

Experimental Protocol: Quantification of this compound and its Metabolites in Human Plasma

  • Sample Collection: Collect blood samples into EDTA-containing tubes at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) to capture the pharmacokinetics of both SREMs and 5C-RFMs. Immediately centrifuge to obtain plasma and store at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Alternatively, use protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.

  • LC-MS/MS Analysis:

    • Use a validated UPLC-MS/MS or HPLC-MS/MS method.

    • Employ a suitable column (e.g., C18) for reverse-phase chromatography.

    • Develop a gradient elution method using mobile phases such as water with formic acid and acetonitrile with formic acid.

    • Operate the mass spectrometer in negative ion mode and use Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, with specific precursor and product ion transitions for each analyte.

  • Quantification:

    • Use authentic reference standards for the absolute quantification of parent this compound and its major metabolites.

    • Construct calibration curves for each analyte using a suitable matrix (e.g., charcoal-stripped plasma).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each metabolite.

Signaling Pathway: this compound Metabolism

Epicatechin_Metabolism cluster_small_intestine Small Intestine & Liver cluster_colon Colon Ingested_this compound Ingested (-)-Epicatechin Epicatechin_Absorption Absorption Ingested_this compound->Epicatechin_Absorption ~20% of intake Microbiota_Metabolism Microbiota Metabolism (Ring Fission) Ingested_this compound->Microbiota_Metabolism ~70% of intake PhaseII_Metabolism Phase II Metabolism (Glucuronidation, Sulfation, Methylation) Epicatechin_Absorption->PhaseII_Metabolism SREMs Structurally-Related This compound Metabolites (SREMs) PhaseII_Metabolism->SREMs Systemic_Circulation Systemic Circulation SREMs->Systemic_Circulation Tmax ~1h RFMs Ring-Fission Metabolites (e.g., Valerolactones) Microbiota_Metabolism->RFMs RFMs->Systemic_Circulation Tmax ~5.8h Urinary_Excretion Urinary Excretion Systemic_Circulation->Urinary_Excretion

Caption: Metabolic pathway of ingested (-)-epicatechin in humans.

Subject Variability

Question: We are observing high inter-individual variability in response to this compound supplementation. What are the likely causes and how can we manage this in our study design and data analysis?

Answer: High inter-individual variability is a hallmark of this compound studies. The primary causes are differences in the composition and activity of the gut microbiome, which is responsible for producing 5C-RFMs, and genetic polymorphisms in enzymes responsible for Phase II metabolism (e.g., sulfotransferases and UDP-glucuronosyltransferases).

Troubleshooting Guide:

  • Stratify Subjects by Metabotype: If feasible, perform preliminary screening or subgroup analysis based on metabolic profiles. For example, subjects can be categorized as "fast" or "slow" converters of this compound or as high or low producers of specific metabolites like valerolactones.

  • Characterize Gut Microbiome: Collect fecal samples before the intervention to analyze the gut microbiome composition (e.g., via 16S rRNA sequencing). This data can be used as a covariate in statistical analysis to explain some of the variability.

  • Increase Sample Size: To ensure sufficient statistical power to detect treatment effects despite high variability, a larger sample size may be necessary. Power calculations should account for the expected variance.

  • Employ a Crossover Design: A randomized, controlled, crossover design can help to reduce inter-subject variability, as each participant acts as their own control. Ensure an adequate washout period is used.

Logical Relationship: Managing Subject Variability

Subject_Variability Challenge High Inter-Individual Variability Cause1 Gut Microbiome Differences Challenge->Cause1 Cause2 Genetic Polymorphisms Challenge->Cause2 Solution3 Increase Sample Size Challenge->Solution3 Solution4 Use Crossover Design Challenge->Solution4 Solution1 Stratify by Metabotype Cause1->Solution1 Solution2 Characterize Microbiome Cause1->Solution2

Caption: Causes of and solutions for high inter-individual variability.

Placebo Selection and Blinding

Question: What is an appropriate placebo for a study using cocoa-derived this compound, and how can we maintain effective blinding?

Answer: Effective blinding is critical to prevent bias, but it is challenging with interventions like dark chocolate or cocoa that have a distinct sensory profile. The most common strategy is to use a placebo that is matched in taste, appearance, and texture but has a negligible amount of this compound and other flavanols.

Troubleshooting Guide:

  • Use Alkalized (Dutch-Processed) Cocoa: Alkalization destroys a significant portion of the flavanols, including this compound. A placebo can be created by mixing varying ratios of non-alkalized (high-flavanol) and alkalized (low-flavanol) cocoa to achieve the desired this compound dose in the active intervention while maintaining a similar cocoa quantity and sensory profile in the placebo.

  • Employ an Active Placebo: If the active intervention is expected to have minor, noticeable side effects, an active placebo that mimics these effects can be used to reduce the risk of unblinding.

  • Masking Flavors: For beverage-based studies, adding flavors can help mask the characteristic bitterness of high-flavanol cocoa.

  • Use Encapsulated Extracts: For studies using purified this compound, providing both the active compound and the placebo in identical, opaque capsules is the most effective way to ensure blinding.

  • Assess Blinding Success: At the end of the study, include a questionnaire asking participants and investigators to guess the treatment assignment. This can help to formally assess the success of the blinding procedure.

Dosing and Standardization

Question: What is the recommended dose of this compound, and how should we standardize our intervention?

Answer: There is currently no universally established optimal dose for this compound, and studies have used a wide range of dosages. The effective dose may depend on the target outcome. A systematic review of randomized controlled trials did not identify a clear dose-response relationship for cardiometabolic parameters.

Troubleshooting Guide:

  • Dose Based on Body Weight: Some studies have successfully dosed this compound based on the participant's body weight (e.g., 1-2 mg/kg), which may help to normalize the biological response.

  • Analyze Intervention Material: Independently verify the this compound content and the profile of other flavanols in your active intervention and placebo materials before starting the study. The concentration in food sources can be highly variable.

  • Consider the Food Matrix: The bioavailability of this compound is influenced by the food matrix. For example, co-administration with sugars can enhance absorption, while proteins and fibers may reduce it. Clearly report the composition of your intervention and control products.

  • Conduct Dose-Response Studies: If feasible, your study design could include multiple dosage arms to investigate the dose-response relationship for your specific outcome.

Table 1: Examples of this compound Dosages Used in Human Studies

Study FocusDosage AdministeredDurationKey FindingsReference
Muscle Regeneration~100 mg/day (from cocoa)3 monthsIncreased markers of mitochondrial biogenesis.
Muscle Strength25 mg/day1 weekIncreased muscle strength.
Appetite1.6 mg/kg body weightAcuteSignificant decrease in food intake.
Vascular Function100 mg/day (pure compound)4 weeksImproved insulin resistance but no effect on blood pressure.
Friedreich's Ataxia75-150 mg/day24 weeksWell-tolerated; improvements in cardiac structure and function.
Collagen Synthesis0, 1, 2, and 3 mg/kg body weightCrossoverDose-response investigation.
Study Design: Washout Period

Question: How long should the washout period be in a crossover study of this compound?

Answer: The washout period must be sufficient to ensure that all this compound and its metabolites from the first intervention are cleared from the body before the second intervention begins, preventing carryover effects.

Troubleshooting Guide:

  • Base it on Pharmacokinetics: The half-life of SREMs is relatively short (1-2 hours), but the microbially-produced 5C-RFMs appear later and may have a longer clearance time. Most metabolites are cleared within 24 hours.

  • Review Precedent: Many robust crossover trials involving flavanols have used washout periods of 2 to 4 weeks. A 2-day washout was used in one dose-response study.

  • Consider Biological Effects: The washout period should not only account for pharmacokinetic clearance but also for the time it takes for the physiological effects of this compound to return to baseline. Given that this compound may influence gene expression and mitochondrial biogenesis, a longer washout period (e.g., 2-4 weeks) is a conservative and safe approach.

Experimental Workflow: Crossover Bioavailability Study

Crossover_Workflow Start Recruit & Screen Participants Randomization Randomize into Two Groups (Group A & Group B) Start->Randomization Period1 Period 1 Randomization->Period1 GroupA_P1 Group A Receives: Active Intervention Period1->GroupA_P1 GroupB_P1 Group B Receives: Placebo Period1->GroupB_P1 Washout Washout Period (e.g., 2-4 Weeks) GroupA_P1->Washout GroupB_P1->Washout Period2 Period 2 Washout->Period2 GroupA_P2 Group A Receives: Placebo Period2->GroupA_P2 GroupB_P2 Group B Receives: Active Intervention Period2->GroupB_P2 End Final Analysis GroupA_P2->End GroupB_P2->End

Caption: Workflow for a randomized, double-blind, crossover study design.

Data Summary Tables

Table 2: Pharmacokinetic Parameters of (-)-Epicatechin and its Metabolites

Compound TypePeak Plasma Time (Tmax)Key MetabolitesNotesReference
Parent (-)-Epicatechin~1-2 hours(-)-EpicatechinVery low concentrations.
SREMs (Phase II Metabolites)~1 hour(-)-epicatechin-3'-O-glucuronide, 3'-O-methyl-(-)-epicatechin-5-sulfate, (-)-epicatechin-3'-sulfateAbsorbed in the small intestine.
5C-RFMs (Microbiota Metabolites)~5.8 hours5-(hydroxyphenyl)-γ-valerolactones and their conjugatesFormed in the colon from unabsorbed this compound.

Table 3: Influence of Food Matrix on this compound Bioavailability

Food Matrix ComparisonEffect on BioavailabilityPotential MechanismReference
Apple Extract Drink vs. Whole Apple PureeBioavailability is significantly higher from the extract drink.The food matrix of the puree (e.g., fiber) may reduce or slow absorption.
Co-ingestion with SugarIncreased peak plasma concentration and AUC.Sugars may enhance absorption mechanisms.
Co-ingestion with Milk/ProteinMay reduce bioavailability, although some studies show no significant effect on total excretion.Proteins can form complexes with phenolic compounds, potentially reducing their absorption.
Co-ingestion with LipidsLikely to improve bioavailability.Lipids may enhance solubility and absorption.

References

Technical Support Center: Solid-Phase Extraction of Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery issues encountered during the solid-phase extraction (SPE) of epicatechin. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during SPE?

A1: Low recovery of this compound during SPE can stem from several factors throughout the extraction process. These include:

  • Analyte Breakthrough: this compound may not be adequately retained on the SPE sorbent during sample loading. This can be due to an inappropriate choice of sorbent, a sample solvent that is too strong, incorrect sample pH, or overloading the cartridge.

  • Analyte Loss During Washing: The wash solvent may be too strong, causing the elution of this compound along with interferences.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.

  • Analyte Degradation: this compound is susceptible to degradation under certain conditions, such as high pH, elevated temperatures, and exposure to light and oxygen.[1][2][3][4]

Q2: Which type of SPE sorbent is best for this compound extraction?

A2: The choice of sorbent depends on the sample matrix and the desired selectivity. Reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB are commonly used for this compound extraction.[5]

  • C18 (Octadecylsilyl): This is a silica-based reversed-phase sorbent that retains nonpolar to moderately polar compounds from aqueous matrices. It is a good choice for cleaner sample matrices.

  • Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a polymeric reversed-phase sorbent that offers good retention for a wide range of compounds, from polar to nonpolar. It can be more robust to the cartridge drying out and may provide higher recovery for more polar analytes compared to C18.

Q3: How does sample pH affect this compound recovery?

A3: Sample pH is a critical factor for successful SPE of this compound. To ensure optimal retention on reversed-phase sorbents, the sample should be acidified to a pH below the pKa of this compound's phenolic hydroxyl groups. Acidic conditions (typically pH < 7) help to keep this compound in its neutral, less polar form, which enhances its interaction with the hydrophobic sorbent. Conversely, at neutral or alkaline pH, this compound can become ionized and more polar, leading to poor retention and potential degradation.

Q4: What are the recommended storage conditions for this compound samples and extracts?

A4: Due to its instability, it is crucial to handle and store this compound samples and extracts properly. To minimize degradation, samples should be protected from light and stored at low temperatures (e.g., -80°C). Extracts should be analyzed as soon as possible after elution. If storage is necessary, it should be under the same protective conditions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound SPE.

Problem: Low or No Recovery of this compound in the Final Eluate

To identify the source of the problem, it is essential to analyze each fraction of the SPE process (load, wash, and elute).

Possible Cause Troubleshooting Step
Incorrect Sorbent Choice The sorbent may not have sufficient affinity for this compound. Consider switching from a C18 to a more retentive polymeric sorbent like Oasis HLB, especially for more polar sample matrices.
Sample Solvent Too Strong The organic content of the sample may be too high, preventing this compound from binding to the sorbent. Dilute the sample with an aqueous, acidic solution before loading.
Incorrect Sample pH The sample pH may be too high, causing this compound to be in its ionized, more polar form. Acidify the sample to a pH below 7 (ideally 2-4) with an acid like formic acid or phosphoric acid.
High Flow Rate A high flow rate during sample loading can prevent effective interaction between this compound and the sorbent. Aim for a flow rate of 1-2 mL/min.
Cartridge Overload The amount of this compound or other matrix components in the sample exceeds the capacity of the SPE cartridge. Use a larger cartridge with more sorbent mass or dilute the sample.
Possible Cause Troubleshooting Step
Wash Solvent Too Strong The wash solvent is eluting the this compound along with the interferences. Decrease the organic content of the wash solvent. For example, if using 50% methanol, try 10% or 20% methanol. Ensure the wash solvent is also acidified to maintain this compound in its neutral form.
Possible Cause Troubleshooting Step
Incomplete Elution The elution solvent is not strong enough to desorb this compound from the sorbent.
* Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., from 70% methanol to 90% or 100% methanol or acetonitrile). Acetonitrile is generally a stronger elution solvent than methanol for reversed-phase SPE.
* Acidify Elution Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can sometimes improve recovery.
* Increase Elution Volume: You may not be using a sufficient volume of elution solvent. Try eluting with multiple smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL).
Analyte Degradation This compound may be degrading during the extraction process.
* Maintain Acidic Conditions: Ensure all solutions (sample, wash, and elution) are acidified.
* Avoid High Temperatures: Process samples at room temperature or on ice.
* Limit Exposure to Light and Oxygen: Protect samples from light by using amber vials and work efficiently to minimize exposure to air.
Irreversible Binding This compound may be irreversibly binding to the sorbent or interacting with matrix components that are strongly retained. This is less common with standard reversed-phase sorbents but can occur. Trying a different sorbent type may be necessary.

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for Catechin Recovery

SorbentMatrixRecovery (%)Reference
C18Tobacco>86
Oasis HLBTobacco>86
XAD-2Shanxi Aged Vinegar98.8 - 118.8

Table 2: Influence of Elution Solvent on Recovery

Elution SolventProperties and Recommendations
Methanol A commonly used and effective elution solvent for this compound. Often used in concentrations of 70-100% with water.
Acetonitrile Generally has a higher elution strength than methanol in reversed-phase chromatography and can be used to improve recovery if methanol elution is incomplete.
Acidified Solvents The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can improve the recovery of acidic compounds like this compound.

Experimental Protocols

Detailed Protocol for SPE of this compound from Human Plasma

This protocol is a general guideline and may require optimization based on your specific sample and analytical requirements.

1. Sample Pre-treatment:

  • Thaw frozen plasma samples on ice.

  • To 1 mL of plasma, add an equal volume of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Acidify the supernatant with formic acid to a final concentration of 0.1% (v/v).

2. SPE Cartridge Conditioning:

  • Use a C18 or Oasis HLB SPE cartridge (e.g., 100 mg, 3 mL).

  • Condition the cartridge by passing 3 mL of methanol through it.

  • Equilibrate the cartridge by passing 3 mL of acidified water (0.1% formic acid) through it. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the pre-treated and acidified plasma supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge with 3 mL of acidified water (0.1% formic acid) to remove polar interferences.

  • Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 10% methanol in acidified water) to remove less polar interferences.

5. Elution:

  • Elute the this compound from the cartridge with 2 x 1.5 mL of an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture, potentially with 0.1% formic acid). Collect the eluate in a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS or HPLC analysis.

Mandatory Visualizations

SPE Workflow Diagram

SPE_Workflow start Start: Sample pretreatment 1. Sample Pre-treatment (e.g., Protein Precipitation, Acidification) start->pretreatment loading 4. Sample Loading pretreatment->loading conditioning 2. Sorbent Conditioning (e.g., Methanol) equilibration 3. Sorbent Equilibration (e.g., Acidified Water) conditioning->equilibration equilibration->loading wash 5. Washing (Remove Interferences) loading->wash p1 wash->p1 elution 6. Elution (Collect Analyte) p2 elution->p2 analysis Analysis (e.g., LC-MS) p1->elution p1->analysis Waste p2->analysis Eluate

A generalized workflow for solid-phase extraction (SPE).

This compound Signaling Pathway Diagram

Epicatechin_Signaling This compound (-)-Epicatechin erk Inhibits Erk Signaling This compound->erk mitochondria Stimulates Mitochondrial Respiration & Biogenesis This compound->mitochondria nfkb Inhibits NF-κB This compound->nfkb akt Inhibits Akt This compound->akt egfr Interferes with EGFR Pathway erk->egfr apoptosis Increased Susceptibility to Apoptosis erk->apoptosis warburg Interferes with Warburg Metabolism mitochondria->warburg warburg->apoptosis nfkb->apoptosis akt->apoptosis

Proposed model of (-)-epicatechin's interference with cancer signaling pathways.

References

Technical Support Center: Quantification of Epicatechin in Chocolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of epicatechin in complex chocolate matrices. Our goal is to help researchers, scientists, and drug development professionals overcome common analytical challenges and ensure accurate, reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound in chocolate samples.

1. Question: Why am I observing low recovery of this compound from my chocolate samples?

Answer: Low recovery of this compound can be attributed to several factors throughout the analytical workflow, from sample preparation to detection.

  • Inefficient Extraction: The complex matrix of chocolate, rich in fats, sugars, and proteins, can hinder the complete extraction of this compound. The choice of extraction solvent and technique is critical. A common and effective extraction solvent is a mixture of acetone, water, and acetic acid (70:29.5:0.5 v/v/v)[1]. Sonication can aid in disrupting the sample matrix and improving extraction efficiency[2].

  • Analyte Degradation: this compound is susceptible to degradation under certain conditions, such as high temperatures and exposure to light or oxidative environments. Ensure that sample processing is conducted under controlled conditions.

  • Matrix Effects in the Ion Source (LC-MS/MS): Co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal and consequently, an underestimation of its concentration. This is a significant challenge in chocolate analysis[3].

  • Adsorption to Surfaces: this compound can adsorb to metal surfaces within the HPLC system, such as the column housing and frits, leading to sample loss and poor peak shape[4].

Troubleshooting Steps:

  • Optimize Extraction:

    • Ensure the chocolate sample is thoroughly homogenized before extraction.

    • Consider a defatting step with a non-polar solvent like hexane prior to the primary extraction[5].

    • Evaluate different solvent systems and extraction times.

  • Evaluate Matrix Effects:

    • Perform a post-extraction spike experiment to calculate the matrix effect. Compare the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a pure solvent.

    • If significant ion suppression is observed, consider the mitigation strategies outlined in the FAQs below.

  • Minimize Adsorption:

    • If using LC-MS, consider using a metal-free or PEEK-lined column to reduce analyte interaction with metal surfaces.

    • Ensure proper mobile phase composition to maintain analyte solubility.

2. Question: My calibration curve is non-linear, or the R² value is poor. What could be the cause?

Answer: A non-linear calibration curve or a low coefficient of determination (R²) can indicate several issues in the analytical method.

  • Matrix Effects: As mentioned, matrix effects can vary with analyte concentration, leading to a non-linear response. This is particularly true when using external calibration without appropriate matrix matching.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. This is more common with fluorescence and UV detectors.

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may not be appropriate for the levels of this compound in your samples.

  • Standard Degradation: The stability of your this compound standard solutions is crucial. Improper storage can lead to degradation and inaccurate calibration.

Troubleshooting Steps:

  • Address Matrix Effects:

    • Implement matrix-matched calibration or the standard addition method.

    • Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.

  • Adjust Calibration Range:

    • Dilute your samples to ensure they fall within the linear range of your calibration curve.

    • Prepare a new set of calibration standards covering a more appropriate concentration range.

  • Check Standard Stability:

    • Prepare fresh standard solutions.

    • Store stock solutions at low temperatures and protected from light.

3. Question: I'm seeing significant variability in my results between different chocolate samples (e.g., milk vs. dark chocolate). Why is this happening?

Answer: The composition of chocolate varies significantly between types, leading to different matrix effects.

  • Variable Matrix Composition: Milk chocolate contains milk solids and typically more sugar, while dark chocolate has a higher cocoa content and can have different fat and polyphenol profiles. These differences lead to inconsistent matrix effects. For example, the matrix effect in three different brands of dark chocolate was found to be 47%, 56%, and 86%, highlighting the variability even within the same product type.

  • Endogenous Interferences: Different chocolate types will have varying profiles of other flavonoids and compounds that may co-elute with this compound, causing interference.

Troubleshooting Steps:

  • Matrix-Specific Validation: It is crucial to validate the method for each type of chocolate matrix being analyzed. A calibration curve prepared in a milk chocolate blank may not be suitable for quantifying this compound in dark chocolate.

  • Use of Internal Standards: A stable isotope-labeled internal standard is the most effective way to compensate for matrix variability between different samples.

  • Chromatographic Optimization: Improve the chromatographic separation to resolve this compound from potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in quantifying this compound in chocolate?

A1: The most significant challenge is overcoming the matrix effect , particularly when using mass spectrometry-based detection. The complex and variable composition of chocolate (fats, sugars, proteins, other polyphenols) can lead to ion suppression or enhancement, resulting in inaccurate quantification. Matrix effects have been shown to be inconsistent even across different brands of the same type of chocolate.

Q2: What are the recommended analytical techniques for this compound quantification in chocolate?

A2: Several techniques are employed, with the choice depending on the required sensitivity and specificity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A common and accessible method. Detection is typically performed at 280 nm.

  • HPLC with Fluorescence Detection (FLD): Offers higher sensitivity and selectivity compared to UV detection.

  • HPLC-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and specificity, allowing for the confirmation of the analyte's identity. However, it is more susceptible to matrix effects.

Q3: How can I mitigate matrix effects?

A3: There are several strategies to address matrix effects:

  • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification for samples with low this compound content.

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. This is a reliable approach but requires a suitable blank matrix for each type of sample.

  • Standard Addition Method: The sample is spiked with known amounts of the standard. This is effective but can be time-consuming as each sample requires multiple analyses.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. A known amount of the labeled standard (e.g., ¹³C-labeled this compound) is added to each sample before extraction. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

Q4: What is a typical sample preparation workflow for this compound analysis in chocolate?

A4: A general workflow is as follows:

start Homogenize Chocolate Sample defat Defatting (e.g., with Hexane) start->defat extract Extraction with Solvent (e.g., Acetone/Water/Acetic Acid) defat->extract centrifuge Centrifugation extract->centrifuge filter Filtration (e.g., 0.45 µm filter) centrifuge->filter analyze LC-MS/MS or HPLC Analysis filter->analyze

Caption: General sample preparation workflow for this compound analysis.

Q5: Are there official validated methods for flavanol analysis in cocoa products?

A5: Yes, AOAC International has published official methods for the determination of flavanols and procyanidins in cocoa-based products. For example, AOAC Official Method 2020.05 uses hydrophilic interaction chromatography (HILIC) with fluorescence detection. These methods have undergone single-laboratory validation and collaborative studies to ensure they are fit for purpose.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

ParameterHPLC-UVHPLC-FLDHPLC-MS/MS
Linearity (R²) >0.99Not Reported≥0.99
LOD 0.15 µg/mLNot ReportedNot Reported
LOQ 0.45 µg/mLNot Reported10-50 ng/mL
Accuracy (% Recovery) 99.48 - 100.2680.4 - 102.190.9 - 125.4
Precision (%RSD) <2% (Intra-day)1.46 - 3.22 (Intra-day)<10%

Table 2: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces concentration of interfering components.Simple and quick.May reduce analyte concentration below LOQ.
Matrix-Matched Calibration Calibrants prepared in a blank matrix similar to the sample.Compensates for matrix effects effectively.Requires a representative blank matrix for each sample type.
Standard Addition Sample is spiked with known amounts of the analyte.Accurate for individual samples.Labor-intensive and time-consuming.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled analog of the analyte is added to the sample.Gold standard; corrects for extraction, matrix, and instrument variability.Can be expensive and may not be commercially available for all analytes.

Experimental Protocols

Protocol 1: Sample Extraction for HPLC Analysis

This protocol is adapted from methodologies described for the analysis of catechins in chocolate.

  • Homogenization: Weigh approximately 10 g of the chocolate sample.

  • Extraction:

    • For a simplified extraction, transfer 50 mg of powdered sample to a 100 mL volumetric flask containing 75 mL of methanol. Sonicate for 10 minutes, then dilute to 100 mL with methanol.

    • For a more exhaustive extraction, especially for complex matrices, use a solvent mixture of acetone:water:acetic acid (70:29.5:0.5). Add 0.5 mL of this solvent to 50 mg of the defatted sample, vortex, and incubate at 37°C for 30 minutes with continuous stirring. Repeat the extraction and combine the supernatants.

  • Centrifugation: Centrifuge the extract at 3,600 g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

Protocol 2: HPLC-UV Method Parameters

This protocol is based on a validated method for catechin and this compound in chocolates.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0.01 min: 11% B

    • 30 min: 25% B

    • 35-39 min: 100% B

    • 40-50 min: 11% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analytical Method Homogenization Homogenization Defatting Defatting Homogenization->Defatting Extraction Extraction Defatting->Extraction Cleanup Cleanup Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection (UV, FLD, or MS/MS) HPLC->Detection External External Calibration MatrixMatched Matrix-Matched Calibration StdAdd Standard Addition SILIS Stable Isotope Labeled Internal Standard Problem Inaccurate Results (Low Recovery, Poor Precision) CheckExtraction Is Extraction Efficient? Problem->CheckExtraction CheckMatrix Are Matrix Effects Present? CheckExtraction->CheckMatrix Yes OptimizeExtraction Optimize Solvent & Technique CheckExtraction->OptimizeExtraction No CheckCal Is Calibration Curve Linear? CheckMatrix->CheckCal No MitigateMatrix Implement Mitigation Strategy (e.g., SIL-IS, Matrix-Matching) CheckMatrix->MitigateMatrix Yes AdjustCal Adjust Range / Remake Standards CheckCal->AdjustCal No Solution Accurate Quantification CheckCal->Solution Yes OptimizeExtraction->Solution MitigateMatrix->Solution AdjustCal->Solution

References

Navigating the Nuances of Epicatechin: A Technical Guide for Muscle Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of epicatechin on skeletal muscle. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help navigate the complexities and often contradictory findings in this field of study.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and sources of variability in this compound research, offering potential solutions and considerations for experimental design.

Q1: Why are the results of this compound's effects on muscle growth and strength so inconsistent across different studies?

Contradictory results in this compound muscle studies are common and can be attributed to several key factors:

  • Dosage and Duration: The dose of this compound and the length of the supplementation period are critical variables. Studies have used a wide range of doses, from 25 mg to over 1 g per day, with durations from one week to several months.[1][2] Higher doses do not always correlate with better outcomes and may even inhibit adaptations to exercise.[2]

  • Subject Population: The age, health status, and training level of participants significantly influence the response to this compound. Effects observed in sarcopenic older adults may not be replicable in young, healthy, trained individuals.[1][3]

  • Source and Bioavailability: this compound can be administered as a purified compound or as part of a complex extract, such as cocoa or green tea. The bioavailability and metabolic effects of this compound can be influenced by the presence of other compounds in these extracts.

  • Concomitant Exercise: The presence, type, and intensity of a concurrent exercise program are major determinants of this compound's efficacy. The synergistic effect of this compound and resistance training appears to be crucial for significant improvements in muscle strength and mass.

Troubleshooting Tip: When designing your study, carefully consider the target population and the specific research question. A pilot study to determine the optimal dose and duration for your population and desired outcomes is recommended.

Q2: My in-vitro experiments with this compound on myoblasts are not showing the expected effects on differentiation. What could be the issue?

Several factors can influence the outcome of in-vitro studies:

  • This compound Concentration: The optimal concentration of this compound for promoting myoblast differentiation is crucial. Excessively high concentrations may induce cellular stress or off-target effects.

  • Cell Line and Passage Number: Different myoblast cell lines (e.g., C2C12) can respond differently. Additionally, high passage numbers can lead to altered cell characteristics and reduced differentiation capacity.

  • Differentiation Medium: The composition of the differentiation medium, including the serum concentration, is a critical factor in inducing myogenesis.

  • Purity and Stability of this compound: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

Troubleshooting Tip: Perform a dose-response curve to identify the optimal this compound concentration for your specific cell line. Always use low-passage number cells and a well-defined differentiation protocol.

Q3: We are not observing significant changes in plasma myostatin and follistatin levels in our human trial. What are the potential reasons?

The measurement of myostatin and follistatin can be challenging and is influenced by several factors:

  • Assay Variability: Commercially available ELISA kits for myostatin and follistatin can have significant inter-assay and intra-assay variability. It is crucial to validate the chosen assay and run all samples from a single participant in the same batch.

  • Pulsatile Secretion: The circulating levels of myostatin and follistatin can fluctuate throughout the day. Standardizing the timing of blood collection (e.g., fasted, in the morning) is essential.

  • Individual Variability: Baseline levels of myostatin and follistatin can vary considerably between individuals. A crossover design or a larger sample size may be necessary to detect statistically significant changes.

  • Timing of Measurement: The acute and chronic effects of this compound on these biomarkers may differ. Consider collecting samples at multiple time points to capture the dynamic response.

Troubleshooting Tip: Implement a rigorous quality control process for your biomarker assays. Standardize blood collection procedures and consider measuring the follistatin-to-myostatin ratio, which may be a more sensitive indicator of anabolic potential.

Quantitative Data Summary

The following tables summarize quantitative data from key human clinical trials on this compound and muscle metabolism.

Table 1: Effects of this compound on Myostatin and Follistatin in Humans

Study PopulationThis compound DoseDurationMyostatin ChangeFollistatin ChangeFollistatin/Myostatin Ratio ChangeCitation
Sarcopenic Older Adults1 mg/kg/day8 weeks↓ (significant with RT)↑ (significant)↑ (significant)
Middle-Aged Men~170 mg/day7 days↓ 16.6%↑ ~50%
Becker Muscular Dystrophy100 mg/day8 weeks↓ (significant)↑ (significant)

RT: Resistance Training

Table 2: Effects of this compound on Muscle Strength in Humans

Study PopulationThis compound DoseDurationStrength OutcomeStrength ImprovementCitation
Sarcopenic Older Adults1 mg/kg/day8 weeksLeg Press & Chest Press↑ (significant with RT)
Middle-Aged Men~170 mg/day7 daysHand Grip Strength↑ 7%

RT: Resistance Training

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound muscle research.

Protocol 1: Human Clinical Trial with Resistance Training

1. Participant Recruitment:

  • Recruit participants based on specific inclusion and exclusion criteria (e.g., age, sarcopenia status, training history).

  • Obtain informed consent from all participants.

2. Study Design:

  • Employ a randomized, double-blind, placebo-controlled design.

  • Divide participants into groups: Placebo, this compound only, Resistance Training (RT) only, and this compound + RT.

3. Supplementation Protocol:

  • Administer purified (-)-epicatechin or placebo in capsules.

  • Dosage: e.g., 1 mg/kg of body weight per day.

  • Duration: e.g., 8 weeks.

4. Resistance Training Protocol:

  • Frequency: 3 sessions per week on non-consecutive days.

  • Exercises: Include a combination of upper and lower body exercises (e.g., leg press, chest press, lat pulldown, leg extension, shoulder press).

  • Intensity: 3 sets of 8-12 repetitions at 70-80% of one-repetition maximum (1RM).

  • Progression: Gradually increase the training load as participants adapt.

5. Outcome Measures:

  • Strength Assessment: Measure 1RM for key exercises at baseline and post-intervention.

  • Blood Collection: Collect fasting blood samples at baseline and post-intervention to measure plasma myostatin and follistatin using validated ELISA kits.

  • Muscle Biopsy (Optional): Obtain muscle biopsies from the vastus lateralis at baseline and post-intervention for molecular analysis.

Protocol 2: Muscle Biopsy and Western Blot Analysis

1. Muscle Biopsy Procedure:

  • Perform a percutaneous needle muscle biopsy from the vastus lateralis under local anesthesia.

  • Immediately freeze the muscle sample in liquid nitrogen and store it at -80°C until analysis.

2. Protein Extraction:

  • Homogenize the frozen muscle tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

3. Western Blotting:

  • Separate 30-50 µg of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the target proteins (e.g., myostatin, follistatin, MyoD, myogenin, and a loading control like GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a typical experimental workflow for a human clinical trial.

Epicatechin_Signaling cluster_this compound This compound Intervention cluster_pathways Cellular Mechanisms This compound This compound Myostatin Myostatin This compound->Myostatin Inhibits Follistatin Follistatin This compound->Follistatin Stimulates Myogenic_Factors Myogenic Factors (MyoD, Myf5, Myogenin) This compound->Myogenic_Factors Stimulates Mitochondrial_Biogenesis Mitochondrial Biogenesis This compound->Mitochondrial_Biogenesis Stimulates Muscle_Hypertrophy Muscle Hypertrophy & Strength Myostatin->Muscle_Hypertrophy Inhibits Follistatin->Myostatin Inhibits Myogenic_Factors->Muscle_Hypertrophy Promotes Mitochondrial_Biogenesis->Muscle_Hypertrophy Supports

Caption: Proposed signaling pathways of this compound in skeletal muscle.

Experimental_Workflow cluster_planning Phase 1: Planning & Recruitment cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis P1 Study Design (Randomized, Double-Blind, Placebo-Controlled) P2 Participant Recruitment & Screening P1->P2 I1 Baseline Measurements (Strength, Biopsy, Blood Draw) P2->I1 I2 8-Week Intervention (Supplementation +/- Resistance Training) I1->I2 I3 Post-Intervention Measurements (Strength, Biopsy, Blood Draw) I2->I3 A1 Biochemical Analysis (Myostatin, Follistatin ELISA) I3->A1 A2 Molecular Analysis (Western Blotting) I3->A2 A3 Statistical Analysis A1->A3 A2->A3 A4 Results & Conclusion A3->A4

Caption: General experimental workflow for a human clinical trial.

This technical support center provides a starting point for researchers navigating the complexities of this compound and muscle metabolism. By understanding the potential sources of variability and adhering to standardized, detailed protocols, the scientific community can work towards a clearer consensus on the therapeutic potential of this promising natural compound.

References

Epicatechin & Endothelial Function: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-response relationship of epicatechin on endothelial function.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dose range for this compound in in-vitro experiments with endothelial cells?

A1: In-vitro studies with human coronary artery endothelial cells (HCAECs) have shown that (-)-epicatechin can stimulate nitric oxide (NO) production at concentrations as low as 0.1 nmol/L, with a maximal effect observed at 1 µmol/L[1][2]. The peak stimulation of NO typically occurs within 10 to 30 minutes of treatment[1][2].

Q2: What doses of this compound have been shown to be effective in human studies assessing endothelial function?

A2: In acute, double-blind, placebo-controlled, crossover intervention trials with healthy male volunteers, oral intake of (-)-epicatechin has demonstrated improvements in vascular function. Significant increases in flow-mediated dilation (FMD) were observed at doses of 0.5 mg/kg and 1.0 mg/kg of body weight[3]. The effects were most prominent 1 to 2 hours post-ingestion, which corresponds with the peak plasma concentrations of this compound metabolites.

Q3: What are the key signaling pathways activated by this compound in endothelial cells to improve function?

A3: this compound activates endothelial nitric oxide synthase (eNOS) through multiple pathways. Key mechanisms include the phosphorylation of eNOS at serine residues Ser-633 and Ser-1177 and dephosphorylation at threonine residue Thr-495. This activation is mediated by the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ca²⁺/calmodulin-dependent kinase II (CaMKII) pathway. This compound can also induce eNOS uncoupling from caveolin-1 and its association with calmodulin-1, suggesting a role for intracellular calcium. Interestingly, this compound can also stimulate NO synthesis in Ca²⁺-free conditions, independent of calmodulin binding and eNOS translocation.

Q4: How should I prepare and handle this compound for cell culture experiments?

A4: For in-vitro experiments, (-)-epicatechin is typically dissolved in a vehicle such as water. It is crucial to consider the stability of this compound in solution. Studies have shown that this compound can be unstable in aqueous solutions, especially under conditions of light and alkaline pH, and at high temperatures. It is advisable to prepare fresh solutions for each experiment and protect them from light.

Q5: What are the primary metabolites of this compound and are they active?

A5: After oral ingestion, this compound is extensively metabolized in the body. The primary metabolites found in circulation are glucuronidated, methylated, and sulfated forms of this compound. These metabolites, such as (-)-epicatechin-3'-O-glucuronide and 3'-O-methyl this compound, are considered bioactive and contribute to the overall effects on endothelial function.

Troubleshooting Guides

Problem 1: Inconsistent or no nitric oxide (NO) production in endothelial cells after this compound treatment.

Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions for each experiment. Protect stock solutions and treated cells from light. Consider the pH of your culture medium, as alkaline conditions can reduce stability.
Suboptimal Dose or Timepoint Perform a dose-response (0.1 nmol/L to 10 µmol/L) and time-course (5 to 240 minutes) experiment to determine the optimal conditions for your specific cell type. A peak effect is often seen around 1 µmol/L at 10-30 minutes.
Cell Health and Confluency Ensure endothelial cells are healthy, within a low passage number, and at a consistent confluency for all experiments. Treatments are typically applied to confluent cell cultures.
Assay Sensitivity Verify the sensitivity and calibration of your NO detection method (e.g., Griess assay, DAF-FM staining). Use a positive control, such as bradykinin (1 µmol/L), to confirm assay performance.

Problem 2: High variability in flow-mediated dilation (FMD) measurements in human subjects.

Possible Cause Troubleshooting Step
Procedural Inconsistency Strictly adhere to standardized FMD protocols. Ensure consistent cuff placement, inflation pressure, and duration of ischemia. The measurement of the brachial artery diameter should be performed at the same location for each time point.
Subject Variability Control for confounding factors such as diet, exercise, and caffeine intake before and during the study period. A crossover study design can help minimize inter-individual variability.
Measurement Technique The operator's experience is critical for obtaining reliable FMD data. Ensure the ultrasonographer is well-trained and blinded to the treatment arms. Utilize automated edge-detection software to minimize observer bias.
Timing of Measurement FMD measurements should be timed to coincide with the peak plasma concentration of this compound metabolites, typically 1-2 hours post-ingestion.

Data Presentation

Table 1: In-Vitro Dose-Response of (-)-Epicatechin on Nitric Oxide Production in Human Coronary Artery Endothelial Cells (HCAECs)

ConcentrationStimulation TimeOutcomeReference
0.1 nmol/L - 100 µmol/L10 minutesDose-dependent increase in NO production
1 µmol/L10 minutesMaximal NO production observed

Table 2: In-Vivo Dose-Response of (-)-Epicatechin on Flow-Mediated Dilation (FMD) in Healthy Male Volunteers

Oral DoseTime of MeasurementOutcomeReference
0.5 mg/kg BW2 hours post-ingestionSignificant increase in %FMD
1.0 mg/kg BW1 & 2 hours post-ingestionSignificant increase in %FMD
0.1 mg/kg BW1, 2, 4, & 6 hoursNo significant change in %FMD

Experimental Protocols

1. Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol is based on methods described for HCAECs.

  • Cell Culture: Culture human endothelial cells (e.g., HCAECs) to confluency in appropriate media.

  • Treatment Preparation: Prepare fresh solutions of (-)-epicatechin in water at various concentrations (e.g., 0.1 nmol/L to 100 µmol/L).

  • Cell Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control. A positive control such as bradykinin (1 µmol/L) should be included.

  • Sample Collection: For a time-course experiment, collect culture medium samples at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes). For a dose-response, collect samples at the determined peak time (e.g., 10 minutes).

  • NO Measurement: Measure NO levels in the collected medium. A common method is using a fluorometric assay with a reagent like 4,5-diaminofluorescein (DAF-2). Measure fluorescence at excitation and emission wavelengths of approximately 360 nm and 430 nm, respectively.

  • Data Analysis: Normalize NO levels to a control group and express results as a fold change or percentage increase.

2. Assessment of Flow-Mediated Dilation (FMD) in Humans

This protocol outlines the general steps for FMD assessment as described in clinical trials.

  • Subject Preparation: Subjects should fast overnight and abstain from caffeine, alcohol, and vigorous exercise for at least 24 hours prior to the measurement.

  • Baseline Measurement: The subject rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound system. A baseline recording of the artery diameter and blood flow velocity is obtained for at least one minute.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the imaged artery segment and inflated to a suprasystolic pressure (e.g., 200 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated. Continuous ultrasound recording of the brachial artery diameter and blood flow is performed for at least 3 minutes following deflation to capture the maximal vasodilation.

  • Data Analysis: FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: %FMD = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Visualizations

Epicatechin_Signaling_Pathway This compound (-)-Epicatechin CellSurfaceReceptor Cell Surface Receptor (?) This compound->CellSurfaceReceptor Binds PLC PLC CellSurfaceReceptor->PLC Activates PI3K PI3K CellSurfaceReceptor->PI3K Activates IP3 IP3 PLC->IP3 Generates Akt Akt PI3K->Akt Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces CaMKII CaMKII Ca_release->CaMKII Activates eNOS_inactive eNOS (Thr495-P) Akt->eNOS_inactive Phosphorylates Ser1177 CaMKII->eNOS_inactive Phosphorylates eNOS_active eNOS (Ser1177-P, Ser633-P) eNOS_inactive->eNOS_active Conformational Change NO_production Nitric Oxide (NO) Production eNOS_active->NO_production Catalyzes Vasodilation Vasodilation NO_production->Vasodilation Leads to

Caption: Signaling pathway of this compound-induced eNOS activation.

FMD_Experimental_Workflow sub_prep Subject Preparation (Fasting, Rest) baseline Baseline Measurement (Brachial Artery Diameter & Flow) sub_prep->baseline occlusion Forearm Occlusion (Cuff inflation > SBP for 5 min) baseline->occlusion deflation Cuff Deflation (Induces Reactive Hyperemia) occlusion->deflation post_occlusion Post-Occlusion Measurement (Continuous recording for 3 min) deflation->post_occlusion data_analysis Data Analysis (%FMD Calculation) post_occlusion->data_analysis

Caption: Experimental workflow for Flow-Mediated Dilation (FMD).

References

Validation & Comparative

Epicatechin vs. Catechin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epicatechin and catechin, both members of the flavan-3-ol family of flavonoids, are stereoisomers renowned for their potent antioxidant properties. While structurally similar, subtle differences in their chemical conformation can lead to variations in their biological activities. This guide provides an objective comparison of the antioxidant activity of this compound and catechin, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and catechin have been evaluated using various in vitro assays. The following table summarizes key quantitative data from comparative studies, primarily focusing on Trolox Equivalent Antioxidant Capacity (TEAC) and IC50 values, which represent the concentration required for 50% inhibition of a specific radical. A lower IC50 value indicates higher antioxidant activity.

AssayCompoundResultReference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (-)-EpicatechinIC50: ~1.5 µg/mL[1]
(+)-CatechinLess effective than this compound[2]
(-)-EpicatechinMore effective than (+)-catechin[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (+)-Catechin2.800 ± 0.051 mol TE/mol[3]
(-)-Epicatechin3.965 ± 0.067 mol TE/mol[3]
ORAC (Oxygen Radical Absorbance Capacity) Assay (+)-CatechinHigher activity than this compound
(-)-Epicatechin7-fold higher ORAC value than EGCG
FRAP (Ferric Reducing Antioxidant Power) Assay (+)-Catechin0.917 ± 0.004 mol TE/mol
(-)-Epicatechin0.793 ± 0.004 mol TE/mol

Note: TE denotes Trolox Equivalents. The antioxidant activity can vary depending on the specific assay conditions and the source of the compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the antioxidant activity of this compound and catechin.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.

  • Sample Preparation: this compound and catechin are dissolved in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of scavenging activity against concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Solutions of this compound and catechin of varying concentrations are prepared.

  • Reaction: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: this compound and catechin solutions are prepared.

  • Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard (e.g., FeSO₄ or Trolox).

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, this compound and catechin exert their antioxidant effects through the modulation of cellular signaling pathways. They can act as indirect antioxidants by influencing the expression and activity of various enzymes involved in cellular redox homeostasis.

Antioxidant_Signaling_Pathways EC This compound NADPH_Oxidase NADPH Oxidase EC->NADPH_Oxidase Inhibition Nrf2 Nrf2 EC->Nrf2 Activation C Catechin C->NADPH_Oxidase Inhibition C->Nrf2 Activation ROS_Reduction Reduced ROS Production Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes Upregulation Oxidative_Stress_Defense Enhanced Oxidative Stress Defense Experimental_Workflow cluster_assays In Vitro Antioxidant Assays start Start: Obtain High-Purity This compound and Catechin Samples prep Prepare Stock Solutions and Serial Dilutions start->prep dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts orac ORAC Assay prep->orac frap FRAP Assay prep->frap analysis Data Collection and Analysis (Absorbance/Fluorescence) dpph->analysis abts->analysis orac->analysis frap->analysis calc Calculate IC50 / TEAC Values analysis->calc conclusion Comparative Analysis of Antioxidant Activity calc->conclusion

References

A Comparative Analysis of the Biological Effects of Epicatechin and Epigallocatechin Gallate (EGCG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epicatechin and epigallocatechin gallate (EGCG) are two prominent flavan-3-ols found in various foods and beverages, most notably cocoa and green tea, respectively. Both compounds have garnered significant attention for their potential health benefits, stemming from their potent antioxidant and cell-signaling modulating properties. This guide provides an objective comparison of their biological effects, supported by experimental data, to aid researchers and professionals in the fields of nutrition, pharmacology, and drug development.

I. Comparative Biological Activities: A Tabular Summary

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the potency of this compound and EGCG across several key biological activities. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, these tables compile data from various sources to provide a comprehensive overview.

Table 1: Antioxidant Activity
AssayThis compoundEGCGKey Findings & References
DPPH Radical Scavenging Activity Lower ActivityHigher ActivityEGCG consistently demonstrates superior DPPH radical scavenging activity compared to this compound. The galloyl moiety in EGCG is believed to contribute significantly to its higher antioxidant potential.[1]
ABTS Radical Scavenging Activity Lower ActivityHigher ActivitySimilar to DPPH assays, EGCG shows a greater capacity to quench ABTS radicals than this compound.[1]
Cellular Antioxidant Activity (CAA) EffectiveMore EffectiveIn cell-based assays, which account for bioavailability and metabolism, EGCG generally exhibits higher antioxidant activity. Quercetin is often used as a standard in these assays.[2]
Oxygen Radical Absorbance Capacity (ORAC) HighVery HighBoth compounds are potent antioxidants, but EGCG typically shows a higher ORAC value, indicating greater peroxyl radical scavenging capacity.[3]
Table 2: Anti-inflammatory Effects
Target/AssayThis compoundEGCGKey Findings & References
NF-κB Inhibition InhibitsPotent Inhibitor (IC50 >18 µM in some cell lines)EGCG is a well-documented inhibitor of NF-κB activation, often showing greater potency than this compound. The galloyl group is crucial for this inhibitory activity.[4] Some studies suggest other catechins with gallate groups, like this compound gallate (ECG), can be even more potent than EGCG in certain cancer cell lines.
COX-2 Expression No significant effectSignificant InhibitionEGCG has been shown to significantly inhibit the expression of the pro-inflammatory enzyme COX-2, while this compound demonstrated minimal to no effect in the same study.
Pro-inflammatory Cytokine Production (IL-6, IL-8) No significant effectSignificant InhibitionEGCG effectively reduces the production of pro-inflammatory cytokines like IL-6 and IL-8 in response to inflammatory stimuli. This compound did not show significant inhibitory effects in the same experimental setup.
Table 3: Cardiovascular Effects
EffectThis compoundEGCGKey Findings & References
eNOS Activation Potent ActivatorActivatorBoth compounds can activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and vasodilation. This compound is particularly noted for its robust effect on eNOS activation.
Blood Pressure Reduction Under InvestigationModest ReductionClinical trials have shown that EGCG can modestly reduce both systolic and diastolic blood pressure in obese and hypertensive individuals. Data for this compound from head-to-head trials is less available, though its mechanism of action on eNOS suggests potential benefits.
Cholesterol Regulation Limited DataModest Reduction in LDL and Total CholesterolMeta-analyses of clinical trials suggest that green tea catechins, primarily EGCG, can lead to a modest but significant reduction in total and LDL cholesterol levels. The effects of this compound alone are less clear from clinical studies.
Table 4: Metabolic Regulation
EffectThis compoundEGCGKey Findings & References
Fat Oxidation Limited DataEnhances Fat OxidationEGCG has been shown to enhance fat oxidation, which may contribute to its anti-obesity effects.
Glucose Metabolism Under InvestigationMay Improve Insulin SensitivitySome studies suggest EGCG may improve insulin sensitivity and glucose metabolism, although clinical evidence is still emerging.

II. Key Signaling Pathways and Experimental Workflows

The biological effects of this compound and EGCG are mediated through their interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for comparing these compounds.

Signaling Pathways

Signaling_Pathways EC This compound ROS ROS EC->ROS scavenges PI3K PI3K EC->PI3K eNOS eNOS EC->eNOS MAPK MAPK (ERK, JNK, p38) EC->MAPK modulates EGCG EGCG EGCG->ROS scavenges EGCG->PI3K EGCG->eNOS EGCG->MAPK inhibits IKK IKK EGCG->IKK inhibits Antioxidant_Response Antioxidant Response ROS->Antioxidant_Response Akt Akt PI3K->Akt Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathways modulated by this compound and EGCG.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture (e.g., Endothelial Cells, Macrophages) treatment Treatment with: - Vehicle Control - this compound (various conc.) - EGCG (various conc.) start->treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) (for anti-inflammatory assays) treatment->stimulation incubation Incubation treatment->incubation (for non-stimulated assays) stimulation->incubation assays Biological Assays incubation->assays antioxidant Antioxidant Assays (CAA, ORAC) assays->antioxidant anti_inflammatory Anti-inflammatory Assays (NF-κB reporter, Cytokine ELISA) assays->anti_inflammatory cardiovascular Cardiovascular Assays (eNOS phosphorylation - Western Blot) assays->cardiovascular data_analysis Data Analysis and Comparison antioxidant->data_analysis anti_inflammatory->data_analysis cardiovascular->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow for comparing the biological effects of this compound and EGCG.

III. Detailed Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals in cultured cells.

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) or other suitable adherent cells in a 96-well, black, clear-bottom microplate at a density that will result in 90-100% confluency on the day of the assay.

    • Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Remove the culture medium and gently wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 50 µL of a 2X working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe in serum-free medium to each well.

    • Immediately add 50 µL of the test compounds (this compound, EGCG) or quercetin (as a standard) at various concentrations to the respective wells. Include a vehicle control.

    • Incubate the plate at 37°C for 60 minutes.

    • Carefully remove the solution and wash the cells three times with DPBS.

    • Add 100 µL of a free radical initiator solution (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH) to each well.

    • Immediately begin reading the fluorescence kinetically using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Readings should be taken every 1-5 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence readings of each sample and the control.

    • The CAA value is calculated as the percentage of inhibition of AUC of the sample compared to the control.

    • Results can be expressed as quercetin equivalents.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK293) cells or another suitable cell line in a 96-well plate.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

    • Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Assay Procedure:

    • Pre-treat the transfected cells with various concentrations of this compound, EGCG, or a known NF-κB inhibitor (positive control) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours. Include an unstimulated control.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate luciferase assay reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

    • Determine the percentage of inhibition of NF-κB activity by the test compounds relative to the stimulated control.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

eNOS Activation Assay (Western Blot for Phosphorylation)

This method assesses the activation of eNOS by measuring the phosphorylation of specific serine residues (e.g., Ser1177) relative to the total amount of eNOS protein.

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) or other endothelial cells to confluency.

    • Treat the cells with this compound, EGCG, or a vehicle control for a specified time (e.g., 10-30 minutes). A known eNOS activator like VEGF can be used as a positive control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., anti-phospho-eNOS Ser1177).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with a primary antibody for total eNOS to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total eNOS using densitometry software.

    • Calculate the ratio of phosphorylated eNOS to total eNOS for each sample to determine the relative level of eNOS activation.

IV. Conclusion

Both this compound and EGCG are potent bioactive compounds with a wide range of beneficial biological effects. EGCG generally exhibits superior antioxidant and anti-inflammatory activity in vitro, which is often attributed to the presence of the galloyl moiety in its structure. This compound, on the other hand, shows a particularly strong ability to activate eNOS, suggesting a significant role in promoting vascular health.

The choice between these two compounds for research or therapeutic development will depend on the specific biological target and desired outcome. For applications requiring potent antioxidant and broad anti-inflammatory effects, EGCG may be the more promising candidate. For interventions focused on improving endothelial function and vasodilation through NO production, this compound warrants strong consideration. Further head-to-head clinical trials are needed to fully elucidate their comparative efficacy in vivo and to establish optimal dosages for various health applications. This guide provides a foundational comparison to inform and direct future research in this exciting field.

References

Single-Laboratory Validation of an HPLC Method for Epicatechin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of single-laboratory validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of epicatechin. The data presented is compiled from various studies, offering insights into the performance characteristics of different methodologies. This document is intended to assist researchers and analytical scientists in selecting and implementing a suitable HPLC method for their specific needs.

Comparative Analysis of Validated HPLC Methods

The following tables summarize the performance characteristics of several single-laboratory validated HPLC methods for this compound determination. These methods utilize reversed-phase chromatography with UV or fluorescence detection, common techniques for analyzing polyphenolic compounds like this compound.

Table 1: Chromatographic Conditions and Performance Data

ParameterMethod AMethod BMethod C
Stationary Phase RP C-18 (5 µm)[1]Modified β-cyclodextrin chiral stationary phase[2][3]Reversed phase C18 (5 µm)[4][5]
Mobile Phase Water (0.05% TFA) : Acetonitrile (0.05% TFA) (gradient)Ammonium acetate–methanol (isocratic)0.1% Orthophosphoric acid in water : Acetonitrile (gradient)
Flow Rate 0.8 mL/minNot Specified1.0 mL/min
Detection UV at 210 nmFluorescenceUV at 280 nm
Linearity Range 10-120 µg/mLNot Specified100-500 µg/mL
Correlation Coefficient (r²) 0.9988Not Specified>0.99
LOD 28.61 µg/mLNot Specified0.15 µg/mL
LOQ 86.77 µg/mLNot Specified0.45 µg/mL

Table 2: Accuracy and Precision Data

ParameterMethod AMethod BMethod C
Accuracy (Recovery) 99.32%80.4% - 102.1%99.48% - 100.26%
Precision (Repeatability, %RSD) Not Specified1.46% - 3.22% (intraday)< 3%
Intermediate Precision (%RSD) 14.62% (interlaboratory)Not Specified< 3%

Detailed Experimental Protocol: A Representative HPLC Method (Method A)

This protocol is based on a validated method for the determination of this compound in plant extracts.

1. Instrumentation

  • High-Performance Liquid Chromatograph system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

3. Chromatographic Conditions

  • Column: RP C-18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.05% TFA

  • Mobile Phase B: Acetonitrile with 0.05% TFA

  • Gradient Elution:

    • 0-13 min: 18-25% B

    • 13-16 min: 25-34% B

    • 16-20 min: 34-42% B

    • 20-23 min: 42-65% B

    • 23-25 min: 65-18% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 28 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-120 µg/mL).

  • Sample Preparation: Extract the sample matrix with a suitable solvent (e.g., methanol or water). Filter the extract through a 0.45 µm syringe filter before injection.

Visualizing the Validation Workflow and Parameters

The following diagrams illustrate the typical workflow for HPLC method validation and the logical relationships between key validation parameters.

G cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Caption: HPLC Method Validation Workflow.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Linearity->Range Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Interrelation of Validation Parameters.

References

Epicatechin as an Exercise Mimetic: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-epicatechin's performance as an exercise mimetic against physical exercise, supported by experimental data. We delve into the molecular pathways activated by this flavanol, presenting quantitative data from key studies and detailed experimental protocols to facilitate reproducibility and further research.

Introduction: The Promise of an Exercise Pill

Regular physical exercise is a cornerstone of health, yet many individuals are unable to partake due to age, disease, or physical limitations. This has spurred the search for "exercise mimetics" – compounds that replicate the physiological benefits of exercise. Among the most promising candidates is (-)-epicatechin, a naturally occurring flavanol found in foods like dark chocolate and green tea.[1][2] Research suggests that epicatechin can modulate key signaling pathways involved in muscle growth, endurance, and mitochondrial biogenesis, positioning it as a compelling subject for therapeutic development.[1][3]

Comparative Efficacy: this compound vs. Exercise

Numerous studies have investigated the effects of this compound, both alone and in combination with exercise, on skeletal muscle. The data consistently demonstrates that while this compound can mimic some of the effects of exercise, its benefits are often amplified when combined with physical training.

Muscle Growth and Strength

This compound has been shown to positively influence muscle growth and strength by modulating the myostatin/follistatin pathway. Myostatin is a negative regulator of muscle mass, while follistatin inhibits myostatin. An increased follistatin-to-myostatin ratio is therefore indicative of an anabolic environment.

Table 1: Effects of this compound and Exercise on Myostatin and Follistatin Levels

Study Model Intervention Duration Myostatin Change Follistatin Change Follistatin/Myostatin Ratio Change Grip Strength Change
Gutierrez-Salmean et al. (2014)[2]Old Mice (26 months)(-)-epicatechin (1 mg/kg, twice daily)2 weeks↓ 18%↑ 30%Not ReportedNot Reported
Gutierrez-Salmean et al. (2014)Middle-aged Humans (avg. 41 years)(-)-epicatechin (~1 mg/kg/day)7 days↓ 16.6% (plasma)↑ 49.2% (plasma)↑ 49.2%↑ ~7%
McDonald et al. (2021)Humans with Becker Muscular Dystrophy(-)-epicatechin (50 mg, twice daily)8 weeks↓ (in muscle and plasma)↑ (in muscle and plasma)Not ReportedNot Reported
Endurance and Mitochondrial Biogenesis

A key benefit of endurance exercise is the enhancement of mitochondrial biogenesis, the process of generating new mitochondria. This leads to improved oxidative capacity and fatigue resistance. This compound has been demonstrated to activate key regulators of this process, such as PGC-1α and TFAM.

Table 2: Effects of this compound and Exercise on Endurance and Mitochondrial Markers

Study Model Intervention Duration Endurance Change PGC-1α Change TFAM Change Capillarity Change
Nogueira et al. (2011)Mice (1 year old)(-)-epicatechin (1 mg/kg, twice daily)15 days↑ ~50% (treadmill performance)Not Reported
Nogueira et al. (2011)Mice (1 year old)Exercise15 daysNot ReportedNot Reported
Nogueira et al. (2011)Mice (1 year old)(-)-epicatechin + Exercise15 daysFurther increaseNot ReportedFurther increaseFurther increase
Lee et al. (2015)Mice (14 months old)(-)-epicatechin (1 mg/kg, twice daily)8 weeks↑ 46% (distance run)No significant changeNot ReportedNot Reported
Lee et al. (2015)Mice (14 months old)Exercise8 weeks↑ 69% (distance run)Not ReportedNot ReportedNot Reported
Lee et al. (2015)Mice (14 months old)(-)-epicatechin + Exercise8 weeks↑ 84% (distance run)Not ReportedNot Reported
McDonald et al. (2021)Humans with Becker Muscular Dystrophy(-)-epicatechin (50 mg, twice daily)8 weeksImproved graded exercise testing parametersNot ReportedNot Reported

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating several key signaling pathways that are also targeted by exercise. Understanding these pathways is crucial for the development of targeted therapies.

Myostatin/Follistatin Pathway

Akt/mTOR Pathway

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Akt_mTOR_Pathway cluster_stimuli Stimuli cluster_pathway This compound (-)-Epicatechin PI3K PI3K This compound->PI3K Exercise Exercise Exercise->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis

Caption: Akt/mTOR signaling pathway.

AMPK Pathway

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AMPK_Pathway cluster_stimuli Stimuli cluster_pathway This compound (-)-Epicatechin AMPK AMPK This compound->AMPK Exercise Exercise Exercise->AMPK PGC1a PGC-1α AMPK->PGC1a FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis

Caption: AMPK signaling pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section provides an overview of the methodologies employed in key studies.

Animal Studies
  • Treadmill Exercise Protocol (Nogueira et al., 2011):

    • Apparatus: Rodent treadmill.

    • Protocol: Mice underwent an incremental treadmill test to exhaustion. The test began with a warm-up at 4 m/min for 2 minutes, followed by an increase of 2 m/min every minute until exhaustion. For the training intervention, mice ran at approximately 14 m/min (50% of maximal speed) at a 10-degree incline for 30 minutes, five times per week for 15 days.

  • Treadmill Exercise Protocol (Lee et al., 2015):

    • Apparatus: Rodent treadmill.

    • Protocol: Mice performed treadmill exercise for 8 weeks, 5 times per week for 60 minutes per session.

  • Western Blotting Protocol (Gutierrez-Salmean et al., 2014):

    • Protein Extraction: Muscle tissue was homogenized in lysis buffer and centrifuged. The supernatant containing the protein was collected.

    • Electrophoresis and Transfer: 40 µg of protein was loaded onto a 4–15% precast TGX polyacrylamide gel, followed by electrotransfer to polyvinylidene difluoride (PVDF) membranes.

    • Blocking and Antibody Incubation: Membranes were blocked for 1 hour in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T). Primary antibodies (including myostatin, follistatin, MyoD, Myf5 from Abcam, and GAPDH from Cell Signaling) were incubated for 3 hours at room temperature.

    • Detection: Membranes were incubated with HRP-conjugated secondary antibodies for 1 hour and developed using an ECL detection kit. Band intensities were quantified using ImageJ software.

Human Studies
  • This compound Administration (Gutierrez-Salmean et al., 2014):

    • Dosage: ~1 mg/kg of body weight per day, administered in two daily doses.

    • Duration: 7 days.

  • This compound Administration (McDonald et al., 2021):

    • Dosage: 50 mg of (-)-epicatechin twice daily (100 mg total per day).

    • Duration: 8 weeks.

  • Muscle Biopsy and Western Blotting (McDonald et al., 2021):

    • Biopsy: Biceps brachii muscle biopsies were performed pre- and post-treatment.

    • Western Blotting: Protein levels of key markers including LKB1, AMPK, PGC-1α, mitofilin, follistatin, and myostatin were assessed.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound as an exercise mimetic in a preclinical model.

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Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention Phase cluster_assessment Assessment cluster_outcome Outcome AnimalModel Animal Model Selection (e.g., C57BL/6 Mice) Grouping Randomization into Groups: 1. Control 2. This compound 3. Exercise 4. This compound + Exercise AnimalModel->Grouping Dosing This compound Administration (e.g., 1 mg/kg, twice daily) Grouping->Dosing Training Treadmill Exercise (e.g., 30 min/day, 5 days/week) Grouping->Training Performance Endurance Testing (e.g., Time to Exhaustion) Dosing->Performance Training->Performance TissueCollection Tissue Harvesting (Muscle, Blood) Performance->TissueCollection Analysis Molecular Analysis: - Western Blotting - Histology - qPCR TissueCollection->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: A typical experimental workflow.

Conclusion and Future Perspectives

The available evidence strongly suggests that (-)-epicatechin can act as a partial exercise mimetic, influencing key molecular pathways involved in muscle growth, endurance, and mitochondrial biogenesis. Its ability to increase the follistatin-to-myostatin ratio and activate AMPK and Akt/mTOR signaling pathways underscores its therapeutic potential. However, it is also clear that the effects of this compound are most pronounced when combined with physical exercise, indicating a synergistic relationship.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing dosage and delivery methods, as well as exploring its efficacy and safety in larger, long-term clinical trials for conditions such as sarcopenia, muscular dystrophy, and cachexia. Further elucidation of its downstream targets and potential off-target effects will be crucial for its successful translation into a clinically approved therapeutic. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future investigations.

References

An In Vivo Comparative Analysis of Epicatechin and its Primary Metabolite, 3'-O-methyl Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the biological activities of the flavanol (-)-epicatechin and its major metabolite, 3'-O-methyl epicatechin. The following sections detail their comparative performance, supported by experimental data, and provide insights into their underlying mechanisms of action.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing this compound and 3'-O-methyl this compound. It is important to note that direct in vivo comparative studies for all parameters are limited. In such cases, data from analogous compounds or in vitro findings are provided as a reference.

Table 1: Comparative Bioavailability in Rats

CompoundAdministration RouteDose (mg/kg)AUC (µg·h/L)Bioavailability (%)
EGCGOral10039.6 ± 14.20.14
EGCG3″MeOral100317.2 ± 43.70.38
EGCG4″MeOral10051.9 ± 11.00.21

Data from a comparative study on EGCG and its O-methylated derivatives in rats, presented here as an analogy.[1]

Table 2: In Vivo Antioxidant and Cytoprotective Effects

A direct in vivo comparison of antioxidant capacity is not available. However, a study on human fibroblasts provides a functional comparison of their protective effects against oxidative stress.

CompoundAssayModelKey Finding
This compoundOxidative stress-induced cell deathHuman FibroblastsProtective
3'-O-methyl this compoundOxidative stress-induced cell deathHuman FibroblastsProtection is not significantly different from that of this compound[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

1. In Vivo Vasodilation Assessment in Rats

This protocol is adapted from studies investigating the vascular effects of this compound.

  • Animal Model: Male Wistar rats.

  • Housing: Housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.

  • Treatment: Rats are administered this compound or 3'-O-methyl this compound via oral gavage daily for a specified period (e.g., 15 days) at a determined dose (e.g., 1 mg/kg body weight). A control group receives the vehicle.

  • Surgical Preparation: Rats are anesthetized, and catheters are placed in the carotid artery (for blood pressure and heart rate monitoring) and the tail artery (for drug infusion).

  • Vasodilation Measurement:

    • Following a stabilization period, baseline mean arterial pressure and heart rate are recorded.

    • A vasoconstrictor (e.g., phenylephrine) is infused to pre-constrict the femoral artery.

    • Increasing doses of a vasodilator (e.g., acetylcholine) are administered to induce endothelium-dependent relaxation, which is measured as a percentage decrease in vascular resistance.

    • The responses in the treated groups are compared to the control group to determine the effect of the compounds on vasodilation.

2. In Vivo Antioxidant Activity Assessment in Rodents

This protocol provides a general framework for evaluating the in vivo antioxidant effects of the test compounds.

  • Animal Model: Male albino rats (180-200 g).

  • Experimental Design:

    • Group I (Control): Receives vehicle.

    • Group II (Oxidative Stress Model): Receives an agent to induce oxidative stress (e.g., D-galactose).

    • Group III (Treatment Group): Receives the oxidative stress-inducing agent and this compound.

    • Group IV (Treatment Group): Receives the oxidative stress-inducing agent and 3'-O-methyl this compound.

  • Treatment: Compounds are administered orally for a defined period (e.g., 42 consecutive days).

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., liver, brain) are collected.

  • Biochemical Analysis:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels in tissue homogenates are measured as an indicator of lipid peroxidation.

    • Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are determined in tissue homogenates or serum.

    • Total Antioxidant Capacity (T-AOC): Assessed in serum and tissue homogenates.

Mandatory Visualization

Signaling Pathway for this compound-Mediated Vasodilation

This compound This compound Akt Akt This compound->Akt Activates eNOS eNOS (endothelial Nitric Oxide Synthase) NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Akt->eNOS Phosphorylates (activates)

Caption: Signaling cascade of this compound-induced vasodilation.

Experimental Workflow for In Vivo Antioxidant Activity Assay

cluster_0 Animal Grouping and Treatment cluster_1 Sample Collection cluster_2 Biochemical Analysis Control Control Group (Vehicle) Blood Blood Collection Control->Blood 42 days OxidativeStress Oxidative Stress Group (e.g., D-galactose) Epicatechin_Group This compound Group OxidativeStress->Blood Metabolite_Group 3'-O-methyl this compound Group Epicatechin_Group->Blood Metabolite_Group->Blood Tissues Tissue Collection (Liver, Brain) MDA MDA Assay (Lipid Peroxidation) Tissues->MDA Homogenization SOD SOD Activity CAT CAT Activity GPx GPx Activity

Caption: Workflow for in vivo antioxidant activity assessment.

Logical Relationship of this compound Metabolism and Activity

This compound Oral this compound GI_Tract Gastrointestinal Tract This compound->GI_Tract Circulation Systemic Circulation This compound->Circulation Low Metabolism Metabolism (Methylation, Glucuronidation, Sulfation) GI_Tract->Metabolism Metabolites 3'-O-methyl this compound & Other Metabolites Metabolism->Metabolites Metabolites->Circulation Target_Tissues Target Tissues (e.g., Vasculature, Brain) Circulation->Target_Tissues Biological_Activity Biological Activity Circulation->Biological_Activity Direct effect Target_Tissues->Biological_Activity

Caption: Metabolism and activity pathway of this compound.

References

Epicatechin on Par with Leading Flavonoids in Neuroprotection, Data Suggests

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a comprehensive comparison of experimental data reveals that epicatechin demonstrates comparable neuroprotective efficacy to other well-studied flavonoids, including quercetin, curcumin, and anthocyanins. This guide provides a detailed analysis of their performance in preclinical models, outlining key quantitative data and the experimental protocols used to generate them.

Flavonoids, a diverse group of plant-derived polyphenolic compounds, have garnered significant attention for their potential to mitigate neurodegenerative processes. Their mechanisms of action are multifaceted, often involving the modulation of cellular signaling pathways related to oxidative stress, inflammation, and apoptosis. This guide focuses on a comparative analysis of this compound against other prominent flavonoids, offering a data-driven perspective on their neuroprotective capabilities.

Comparative Efficacy: A Quantitative Overview

The neuroprotective effects of this compound and other flavonoids have been evaluated in numerous preclinical studies. The following tables summarize key quantitative findings from animal models of neurodegeneration, providing a direct comparison of their impact on cognitive function, oxidative stress, and neuroinflammation.

Cognitive Enhancement in Animal Models

The Morris water maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents. A reduction in escape latency and an increase in time spent in the target quadrant are indicative of improved cognitive function.

FlavonoidAnimal ModelDosageChange in Escape LatencyChange in Time in Target QuadrantReference
This compound Rodent models of oxidative stress-induced cognitive impairment≥50 mg/kg body weight/daySignificant reduction (SMD = -0.70)Significant increase (SMD = 1.29)[1][2]
Quercetin Rodent models of Alzheimer's Disease20 mg/day - 500 mg/kg/daySignificantly improved cognition and memorySignificantly increased[3]
Curcumin Scopolamine-induced dementia in ratsNot specifiedSignificantly improvedNot specified[4]
Anthocyanins Not specifiedNot specifiedNot specifiedNot specified[5]

SMD: Standardized Mean Difference

Modulation of Oxidative Stress Markers

Superoxide dismutase (SOD) is a critical antioxidant enzyme that protects cells from oxidative damage. Increased SOD activity is a marker of enhanced antioxidant defense.

FlavonoidAnimal ModelDosageChange in Superoxide Dismutase (SOD) ActivityReference
This compound Rodent models of oxidative stressNot specifiedSignificantly increased
Quercetin Not specifiedNot specifiedNot specified
Curcumin Scopolamine-induced dementia in ratsNot specifiedSignificantly increased
Anthocyanins Not specifiedNot specifiedNot specified
Attenuation of Neuroinflammation

Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are pro-inflammatory cytokines implicated in neurodegenerative diseases. A reduction in their levels indicates an anti-inflammatory effect.

| Flavonoid | Animal Model | Dosage | Change in TNF-α Levels | Change in IL-1β Levels | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | Rodent models of oxidative stress | Not specified | Significant reduction (SMD = -2.63) | Significant reduction (SMD = -1.35) | | | Quercetin | 6-OHDA rat model of Parkinson's Disease | 10 and 25 mg/kg | Reduced IL-6 (a pro-inflammatory cytokine) | Not specified | | | Curcumin | Animal models of Parkinson's Disease | Not specified | Anti-inflammatory effects noted | Not specified | | | Anthocyanins | Not specified | Not specified | Anti-inflammatory properties | Not specified | |

Key Signaling Pathways in Flavonoid-Mediated Neuroprotection

The neuroprotective effects of flavonoids are underpinned by their ability to modulate complex intracellular signaling cascades. Below are diagrams illustrating some of the key pathways influenced by this compound and its counterparts.

Epicatechin_Signaling cluster_akt Akt Pathway cluster_nrf2 Nrf2 Pathway This compound This compound Akt Akt (Protein Kinase B) This compound->Akt Nrf2 Nrf2 This compound->Nrf2 CREB CREB Akt->CREB Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 Upregulates PGC1a PGC-1α (Mitochondrial Biogenesis) CREB->PGC1a Upregulates ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus, binds to HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Induces expression of SOD SOD (Antioxidant Enzyme) ARE->SOD Induces expression of

This compound's dual action on survival and antioxidant pathways.

Quercetin_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_autophagy Autophagy Pathway Quercetin Quercetin NFkB NF-κB Quercetin->NFkB Inhibits Autophagy_Genes Autophagy-related Genes Quercetin->Autophagy_Genes Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes transcription of

Quercetin's modulation of inflammation and autophagy.

Experimental Protocols: A Methodological Overview

The following section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Morris Water Maze (MWM) for Cognitive Assessment

Objective: To assess spatial learning and memory in rodents.

Apparatus: A circular pool (typically 1.5-2m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four designated quadrants.

Procedure:

  • Acquisition Phase (Training):

    • Animals are trained over several days (e.g., 4-5 days) with multiple trials per day.

    • In each trial, the rodent is placed in the water at different starting positions and must find the hidden platform.

    • The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial (Memory Test):

    • 24 hours after the last training session, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

Measurement of Superoxide Dismutase (SOD) Activity

Objective: To quantify the activity of the antioxidant enzyme SOD in brain tissue.

Procedure (based on the xanthine oxidase method):

  • Tissue Homogenization: Brain tissue is homogenized in a cold buffer (e.g., phosphate buffer) to release intracellular contents.

  • Reaction Mixture: A reaction mixture is prepared containing a substrate for xanthine oxidase (e.g., xanthine or hypoxanthine) and a detection agent that reacts with superoxide radicals (e.g., nitroblue tetrazolium - NBT).

  • Assay:

    • The tissue homogenate is added to the reaction mixture.

    • Xanthine oxidase is added to initiate the production of superoxide radicals.

    • SOD in the sample competes with the detection agent for superoxide radicals, inhibiting the colorimetric reaction.

    • The change in absorbance is measured over time using a spectrophotometer.

  • Calculation: The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units per milligram of protein.

Quantification of TNF-α and IL-1β

Objective: To measure the levels of pro-inflammatory cytokines in brain tissue.

Procedure (using Enzyme-Linked Immunosorbent Assay - ELISA):

  • Tissue Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors to prevent cytokine degradation.

  • ELISA Plate Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-1β).

  • Sample Incubation: The brain homogenate is added to the wells of the microplate and incubated. The cytokine in the sample binds to the capture antibody.

  • Detection Antibody: A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured cytokine.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance of the color product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the cytokine.

Concluding Remarks

The compiled data indicates that this compound is a potent neuroprotective agent, with efficacy comparable to other well-established flavonoids like quercetin, curcumin, and anthocyanins. Its ability to enhance cognitive function, bolster antioxidant defenses, and quell neuroinflammation positions it as a strong candidate for further investigation in the context of neurodegenerative diseases. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate and compare the neuroprotective potential of these and other novel compounds. Future studies should focus on head-to-head comparisons under standardized experimental conditions to further elucidate the relative potencies and specific mechanisms of these promising natural products.

References

Reproducibility of Epicatechin's Effect on the Follistatin/Myostatin Ratio: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The flavanol (-)-epicatechin, found in sources such as cocoa, has garnered significant interest for its potential role in modulating skeletal muscle mass. A key proposed mechanism is its ability to increase the follistatin to myostatin ratio, thereby promoting an environment conducive to muscle growth. Myostatin is a well-established negative regulator of muscle mass, while follistatin acts as its antagonist. An increase in this ratio is hypothesized to lead to muscle hypertrophy and improved muscle function. However, the reproducibility of this effect across different studies has been a subject of investigation. This guide provides a comparative analysis of key experimental data, details the methodologies employed, and visualizes the underlying biological pathways to offer a comprehensive overview of the current landscape of epicatechin research in this area.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from several human clinical trials investigating the effect of this compound on the follistatin/myostatin ratio. The studies vary in participant demographics, this compound dosage, treatment duration, and concomitant interventions such as resistance training. This variability likely contributes to the diverse findings.

StudyParticipant PopulationNThis compound DosageDurationKey Findings on Follistatin (FST) & Myostatin (MST)FST/MST Ratio
Gutierrez-Salmean et al. (2014) [1][2]Middle-aged individuals (Avg. age 41)6~1 mg/kg/day (in two doses)7 daysData on individual FST and MST levels not provided.Increased by 49.2 ± 16.6% [1]
Taub et al. (2013) [3]Patients with heart failure and type 2 diabetes (Ages 47-71)5100 mg/day3 monthsFollistatin increased above controls; Myostatin decreased but remained elevated compared to controls.Increased (Specific data not provided)[3]
Mafi et al. (2019) Sarcopenic older males (Avg. age ~68)62 (total)1 mg/kg/day8 weeksRT+EP Group: Significant increase in follistatin and significant decrease in myostatin. EP Only Group: Significant increase in follistatin, no significant change in myostatin.RT+EP Group: Significantly greatest increase.
McDonald et al. (2021) Adults with Becker muscular dystrophy7100 mg/day (50 mg twice daily)8 weeksSignificant increase in muscle and plasma follistatin; Significant decrease in myostatin.Increased (Specific ratio data not provided)
Schwarz et al. (2018) Healthy active men and women (Ages 18-30)20200 mg/day4 weeksNo significant effect on myostatin gene expression. Follistatin levels not reported.No significant change reported.
McDermott et al. (2020) Older adults with peripheral artery disease (Avg. age >60)4475 mg/day6 monthsNo significant effect on myostatin or follistatin.No significant change reported.
Lee et al. (2021) Individuals aged 60 years or older80600 mg/day (tannase-treated green tea extract)12 weeksNo significant change in follistatin; Significant decrease in myostatin in the treatment group.Increased (driven by myostatin decrease).

RT+EP: Resistance Training + this compound; EP: this compound

Experimental Protocols

The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methods. Below are the methodologies for the key experiments cited in this guide.

Quantification of Follistatin and Myostatin
  • Mafi et al. (2019): Plasma levels of follistatin and myostatin were measured using enzyme-linked immunosorbent assay (ELISA) kits. Blood samples were collected from the antecubital vein, and plasma was separated by centrifugation for analysis.

  • Gutierrez-Salmean et al. (2014) & McDonald et al. (2021): Protein levels of follistatin and myostatin in plasma and/or muscle tissue were determined by Western blot analysis .

    • Sample Preparation: Muscle tissue was homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the Bradford method.

    • Electrophoresis and Transfer: 40 µg of protein was loaded onto polyacrylamide gels for electrophoresis and subsequently transferred to polyvinylidene difluoride (PVDF) membranes.

    • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for follistatin and myostatin. After washing, membranes were incubated with secondary antibodies conjugated to horseradish peroxidase.

    • Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit, and band intensities were quantified using densitometry software.

  • Schwarz et al. (2018): Myostatin gene expression in skeletal muscle was quantified using real-time quantitative polymerase chain reaction (RT-qPCR) .

    • RNA Extraction and cDNA Synthesis: Total RNA was extracted from muscle biopsies, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.

    • qPCR: The relative expression of the myostatin gene was determined by qPCR using specific primers and a housekeeping gene for normalization.

Participant Recruitment and Intervention
  • Mafi et al. (2019): 62 sarcopenic males (mean age 68.63 ± 2.86 years) were randomly assigned to one of four groups: resistance training (RT), this compound (EP), resistance training + this compound (RT+EP), or placebo (PL) for an 8-week period. The this compound dosage was 1 mg/kg of body weight per day.

  • Gutierrez-Salmean et al. (2014): Six middle-aged individuals (average age 41 ± 5 years) were administered approximately 1 mg/kg of body weight of (-)-epicatechin daily, divided into two doses, for 7 days.

  • McDonald et al. (2021): Seven ambulatory adult patients with Becker muscular dystrophy received 50 mg of (-)-epicatechin twice daily (100 mg total) for 8 weeks in an open-label study.

  • Schwarz et al. (2018): Twenty healthy, recreationally active men and women were supplemented with either 200 mg of (-)-epicatechin or a placebo daily for 4 weeks in conjunction with a cycling training program.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the design of the experiments, the following diagrams are provided.

Myostatin_Follistatin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Myostatin Myostatin (GDF-8) ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Binds to Follistatin Follistatin Follistatin->Myostatin Inhibits SMAD23 SMAD2/3 ActRIIB->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Akt Akt SMAD_complex->Akt Inhibits Atrogenes Atrogenes (e.g., MuRF1, MAFbx) SMAD_complex->Atrogenes Upregulates Transcription mTOR mTOR Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes This compound (-)-Epicatechin This compound->Follistatin Stimulates Production

Myostatin-Follistatin Signaling Pathway

Experimental_Workflow cluster_recruitment 1. Participant Recruitment cluster_intervention 2. Intervention cluster_post 3. Post-Intervention cluster_analysis 4. Sample Analysis P Define Population (e.g., Sarcopenic, Healthy) C Informed Consent & Screening P->C R Randomization (if applicable) C->R B Baseline Measurements (Blood samples, Muscle Biopsy, Strength Tests) R->B I Intervention Period (this compound or Placebo Administration, +/- Exercise) B->I F Follow-up Measurements (Blood samples, Muscle Biopsy, Strength Tests) I->F A Biochemical Assays (ELISA, Western Blot, qPCR) F->A S Statistical Analysis (Comparison of pre- and post-intervention data) A->S

General Experimental Workflow

Discussion on Reproducibility

The compiled data indicates that the effect of this compound on the follistatin/myostatin ratio is not consistently reproduced across all studies. Several factors may contribute to these discrepancies:

  • Participant Population: The physiological state of the participants appears to be a critical factor. Studies involving individuals with compromised muscle health, such as those with sarcopenia or muscular dystrophy, tend to report more positive effects of this compound. In contrast, studies on healthy, active individuals have shown little to no effect. This suggests that this compound may be more effective in restoring homeostasis in a state of muscle pathology rather than augmenting muscle mass in a healthy state.

  • Concomitant Resistance Training: The combination of this compound supplementation with resistance training, as seen in the study by Mafi et al. (2019), yielded the most robust positive changes in the follistatin/myostatin ratio. This suggests a potential synergistic effect where this compound may enhance the anabolic response to exercise.

  • Dosage and Duration: The dosages of this compound used in the reviewed studies range from 75 mg to 200 mg daily, with durations from one week to six months. It is plausible that an optimal dose and treatment period are necessary to elicit a significant and consistent response. The lack of a standardized protocol makes direct comparisons challenging.

  • Source and Bioavailability of this compound: The source of this compound (e.g., pure compound vs. cocoa or green tea extract) and its formulation can influence its bioavailability and, consequently, its physiological effects. The study by Lee et al. (2021) utilized a tannase-treated green tea extract, which may have altered the catechin profile and its efficacy.

  • Analytical Methods: While ELISA, Western blot, and qPCR are standard techniques, variations in their execution (e.g., antibody specificity, primer efficiency) can introduce variability in the results. The lack of detailed reporting of these parameters in some publications hinders a thorough assessment of reproducibility.

Conclusion

The existing body of research provides promising but inconclusive evidence regarding the reproducibility of this compound's effect on the follistatin/myostatin ratio. While several studies, particularly in populations with muscle-related pathologies, demonstrate a beneficial impact, others in healthy individuals do not. The interplay with resistance exercise appears to be a significant factor in enhancing the positive effects of this compound.

For researchers and drug development professionals, these findings underscore the need for further well-controlled clinical trials with standardized protocols. Future studies should carefully consider the target population, optimize dosage and duration, and meticulously report all experimental details to clarify the therapeutic potential of this compound as a modulator of muscle growth. The development of a standardized and bioavailable this compound formulation will also be crucial for ensuring consistent and reproducible outcomes.

References

A Comparative Analysis of Epicatechin and Resveratrol in Anti-Aging Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to mitigate the molecular hallmarks of aging, natural polyphenols have emerged as promising candidates for therapeutic intervention. Among these, epicatechin, abundant in sources like cocoa and green tea, and resveratrol, famously found in red wine and grapes, have garnered significant attention. Both compounds are lauded for their potential to modulate key pathways associated with longevity and cellular health. This guide provides a detailed, objective comparison of their performance in anti-aging research, supported by experimental data, to aid researchers in navigating their potential applications.

Executive Summary

Both this compound and resveratrol exhibit compelling anti-aging properties through their influence on critical cellular signaling pathways, including sirtuin (SIRT1) activation, antioxidant defense, and mitochondrial function. Resveratrol is more extensively studied as a direct SIRT1 activator, while this compound appears to upregulate SIRT1 expression and demonstrates potent antioxidant effects. Their impact on mitochondrial biogenesis and function is a key area of investigation for both molecules. This guide will delve into the quantitative differences, underlying mechanisms, and the experimental methodologies used to evaluate these effects.

Quantitative Performance Comparison

To facilitate a direct comparison of their efficacy, the following tables summarize available quantitative data from various experimental studies.

CompoundParameterValueReference(s)
This compound Antioxidant Capacity (ORAC)0.94 Trolox Equivalents (TE)[1]
Resveratrol Antioxidant Capacity (ORAC)5.26 Trolox Equivalents (TE)/μM[2]

Table 1: Comparative Antioxidant Capacity. ORAC (Oxygen Radical Absorbance Capacity) values are a measure of the antioxidant potential of a substance. Higher values indicate greater antioxidant capacity.

CompoundAssayKey FindingsReference(s)
This compound Mitochondrial Respiration (Isolated heart mitochondria from mice)Increased state 3 respiration with complex I substrates.[3]
Mitochondrial Respiration (Human vascular endothelial cells)No significant impact on mitochondrial respiration.[4]
Resveratrol Mitochondrial Respiration (Patient-derived myoblasts)Improved mitochondrial respiratory factors under restricted conditions.
Mitochondrial Respiration (Breast cancer cells)Inhibited mitochondrial respiration in a SIRT1-dependent manner.

Table 2: Comparative Effects on Mitochondrial Respiration. Mitochondrial respiration, often measured as Oxygen Consumption Rate (OCR), is a key indicator of mitochondrial function.

CompoundTargetEffectConcentration/DosageReference(s)
This compound SIRT1Upregulation of SIRT1 expression.1µM in vitro; 1 mg/kg/day in vivo[5]
SUMOylation of SIRT1Activates SUMOylation of SIRT1.10 µM
Resveratrol SIRT1Direct activator.10 µM resveratrol showed stronger SIRT1 stimulation than caloric restriction in one study.
AMPKActivates AMPK phosphorylation.10 µM
This compound AMPKCan activate the AMPK pathway.0.25% in drinking water

Table 3: Comparative Effects on Key Anti-Aging Pathways. This table highlights the modulatory effects of this compound and resveratrol on SIRT1 and AMPK, two central regulators of metabolism and longevity.

Signaling Pathways in Anti-Aging

This compound and resveratrol exert their anti-aging effects by modulating complex intracellular signaling networks. The diagrams below, generated using Graphviz, illustrate their primary mechanisms of action.

Epicatechin_Signaling This compound This compound SP1 SP1 This compound->SP1 activates SUMOylation SIRT1 SUMOylation This compound->SUMOylation promotes AMPK AMPK This compound->AMPK activates Antioxidant_Response Antioxidant Response This compound->Antioxidant_Response SIRT1_Expression SIRT1 Expression SP1->SIRT1_Expression increases AKT AKT SIRT1_Expression->AKT SUMOylation->AKT GSK3b GSK3β AKT->GSK3b PGC1a PGC-1α AMPK->PGC1a activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: this compound signaling pathways in anti-aging.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1_Direct SIRT1 (Direct Activation) Resveratrol->SIRT1_Direct AMPK AMPK Resveratrol->AMPK activates PGC1a PGC-1α SIRT1_Direct->PGC1a deacetylates (activates) FOXO FOXO SIRT1_Direct->FOXO deacetylates (activates) Nrf2 Nrf2 SIRT1_Direct->Nrf2 AMPK->PGC1a activates Autophagy Autophagy AMPK->Autophagy induces Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) FOXO->Antioxidant_Enzymes Nrf2->Antioxidant_Enzymes

Caption: Resveratrol signaling pathways in anti-aging.

Experimental Workflows and Protocols

The following section details the methodologies for key experiments cited in the comparative analysis of this compound and resveratrol.

General Experimental Workflow

The diagram below outlines a general workflow for comparing the anti-aging effects of this compound and resveratrol in a cell-based model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Endothelial cells) Treatment Treat cells with varying concentrations of compounds Cell_Culture->Treatment Compound_Prep Prepare this compound & Resveratrol Solutions Compound_Prep->Treatment SIRT1_Assay SIRT1 Activity Assay Treatment->SIRT1_Assay Antioxidant_Assay Antioxidant Capacity (e.g., CAA) Treatment->Antioxidant_Assay Mito_Assay Mitochondrial Respiration (e.g., Seahorse XF) Treatment->Mito_Assay Western_Blot Western Blot (p-AMPK, PGC-1α) Treatment->Western_Blot Data_Analysis Quantitative Analysis & Comparison SIRT1_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Mito_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for comparison.

Detailed Experimental Protocols

1. SIRT1 Activity Assay (Fluorometric)

  • Principle: This assay measures the deacetylase activity of SIRT1 on a synthetic peptide substrate containing an acetylated lysine residue. Deacetylation by SIRT1 allows a developing solution to cleave the peptide, releasing a fluorescent group. The fluorescence intensity is directly proportional to SIRT1 activity.

  • Materials:

    • Purified recombinant SIRT1 enzyme

    • SIRT1 fluorometric substrate (e.g., from a commercial kit)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • NAD+ solution

    • Developing solution (containing a protease)

    • SIRT1 inhibitor (e.g., Nicotinamide) for negative control

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare the reaction mixture in each well of the 96-well plate by adding assay buffer, NAD+, and the SIRT1 substrate.

    • Add the test compounds (this compound or resveratrol) at desired concentrations to the respective wells. Include wells for vehicle control and a known SIRT1 inhibitor.

    • Initiate the reaction by adding the purified SIRT1 enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and initiate the development step by adding the developing solution to each well.

    • Incubate the plate at 37°C for a further 10-15 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

    • Calculate SIRT1 activity relative to the vehicle control.

2. Cellular Antioxidant Activity (CAA) Assay

  • Principle: This cell-based assay measures the ability of a compound to prevent the formation of a fluorescent probe (DCF) from a non-fluorescent precursor (DCFH-DA) by peroxyl radicals. A decrease in fluorescence indicates antioxidant activity.

  • Materials:

    • Adherent cells (e.g., HepG2)

    • 96-well black, clear-bottom cell culture plate

    • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator

    • Quercetin (as a positive control)

    • Hanks' Balanced Salt Solution (HBSS)

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Wash the cells with HBSS.

    • Incubate the cells with DCFH-DA and the test compounds (this compound or resveratrol) at various concentrations for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess probe and compound.

    • Add AAPH solution to each well to induce oxidative stress.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.

    • Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated as the percentage reduction in AUC compared to the control.

3. Mitochondrial Oxygen Consumption Rate (OCR) Measurement

  • Principle: This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration. A Seahorse XF Analyzer or similar instrument is used to monitor OCR in real-time and assess different parameters of mitochondrial function by sequentially injecting metabolic inhibitors.

  • Materials:

    • Seahorse XF Cell Culture Microplate

    • Seahorse XF Analyzer

    • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/antimycin A (Complex I and III inhibitors)

  • Procedure:

    • Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

    • The day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Treat the cells with this compound or resveratrol for the desired duration before the assay.

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the measurement protocol.

    • The instrument will sequentially inject the inhibitors and measure the OCR at each stage to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Normalize the OCR data to cell number or protein concentration.

Conclusion

Both this compound and resveratrol present compelling, albeit nuanced, profiles as anti-aging research candidates. Resveratrol is a well-documented direct activator of SIRT1 and has a strong foundation of research supporting its role in mimicking caloric restriction. This compound, on the other hand, shows promise in upregulating SIRT1 expression and has demonstrated significant in vivo effects on lifespan in animal models. Its antioxidant capacity, while present, appears to be less potent than that of resveratrol based on ORAC values.

The choice between these two molecules for further research and development will likely depend on the specific therapeutic target and desired mechanism of action. For applications requiring direct and potent SIRT1 activation, resveratrol may be the more immediate choice. However, this compound's broader effects on gene expression and its demonstrated in vivo efficacy in promoting longevity in normal aging models warrant further investigation. Future head-to-head comparative studies with standardized methodologies are crucial to fully elucidate their respective potentials in the field of anti-aging medicine.

References

Epicatechin vs. Quercetin: A Comparative Analysis of Their Efficacy on Cardiovascular Health Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The flavonoids epicatechin and quercetin, both lauded for their antioxidant properties, have garnered significant attention for their potential roles in mitigating cardiovascular disease risk. This guide provides a comprehensive comparison of their efficacy on key cardiovascular health markers, supported by experimental data from human clinical trials.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and quercetin on various cardiovascular health markers as reported in randomized controlled trials.

Table 1: Effects on Endothelial Function and Blood Pressure

MarkerThis compoundQuercetinStudy
Flow-Mediated Dilation (FMD) No significant change (1.1% absolute; 95% CI: -0.1%, 2.3%; P = 0.07)[1]No significant effect[1]Dower et al. (2015)[1]
Systolic Blood Pressure (SBP) No significant change[1]Significant decrease (-8.8 ± 9.3 mmHg vs. -3.5 ± 11.7 in placebo, P = 0.04)[2]Dower et al. (2015), Zahedi et al. (2013)
Diastolic Blood Pressure (DBP) No significant changeNo significant difference between groups (P = 0.19)Dower et al. (2015), Zahedi et al. (2013)
Soluble Endothelial Selectin (sE-selectin) Significant decrease (-7.7 ng/mL; 95% CI: -14.5, -0.83; P = 0.03)Significant decrease (-7.4 ng/mL; 95% CI: -14.3, -0.56; P = 0.03)Dower et al. (2016)

Table 2: Effects on Metabolic and Inflammatory Markers

MarkerThis compoundQuercetinStudy
Fasting Insulin Significant decrease (Δ insulin: -1.46 mU/L; 95% CI: -2.74, -0.18 mU/L; P = 0.03)No significant effectDower et al. (2015)
HOMA-IR (Insulin Resistance) Significant decrease (Δ HOMA-IR: -0.38; 95% CI: -0.74, -0.01; P = 0.04)No significant effectDower et al. (2015)
Interleukin-1β (IL-1β) No significant changeSignificant decrease (-0.23 pg/mL; 95% CI: -0.40, -0.06; P = 0.009)Dower et al. (2016)
z-score for Inflammation No significant changeSignificant decrease (-0.33; 95% CI: -0.60, -0.05; P = 0.02)Dower et al. (2016)
Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides) No significant changeNo significant changes in a study on women with type 2 diabetesDower et al. (2015), Zahedi et al. (2013)

Experimental Protocols

Flow-Mediated Dilation (FMD) Measurement

This non-invasive ultrasound assessment of endothelial function was a primary outcome in the comparative study by Dower et al. (2015).

Patient Preparation:

  • Subjects are required to fast for at least 6 hours prior to the measurement.

  • Participants should refrain from strenuous exercise and consumption of alcohol, caffeine, and vitamin C supplements for 24 hours beforehand.

Procedure:

  • Baseline Measurement: The participant rests in a supine position in a temperature-controlled room for at least 10 minutes. The brachial artery of the non-dominant arm is imaged using a high-resolution ultrasound transducer. Baseline artery diameter and blood flow velocity are recorded.

  • Occlusion: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes. This induces ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored for 3 minutes following cuff release.

  • Data Analysis: FMD is calculated as the maximum percentage increase in artery diameter from the baseline measurement.

Lipid Profile and Inflammatory Biomarker Analysis

Blood samples are collected to assess lipid profiles and inflammatory markers.

Blood Collection and Processing:

  • Fasting blood samples are collected via venipuncture into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • For plasma, blood is centrifuged at a specified speed (e.g., 1500 x g) for a set duration (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

  • For serum, blood is allowed to clot at room temperature before centrifugation.

  • Aliquots of plasma or serum are stored at -80°C until analysis.

Analysis:

  • Lipid Profile: Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are typically measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.

  • Inflammatory Markers: Markers such as C-reactive protein (CRP), interleukins (e.g., IL-1β, IL-6), and adhesion molecules (e.g., sE-selectin) are commonly quantified using high-sensitivity enzyme-linked immunosorbent assays (ELISAs) or multiplex immunoassays.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The cardiovascular benefits of this compound and quercetin are attributed to their modulation of specific intracellular signaling pathways.

Epicatechin_Signaling This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: this compound-mediated activation of the PI3K/Akt pathway leading to nitric oxide production.

Quercetin_Signaling Quercetin Quercetin IKK IKK Quercetin->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: Quercetin's inhibition of the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled, crossover trial investigating the effects of these flavonoids.

Experimental_Workflow cluster_screening Screening & Recruitment cluster_intervention Intervention Periods (4 weeks each) cluster_measurements Measurements (Baseline & Post-Intervention) cluster_analysis Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Period1 Period 1: Group A (this compound) Group B (Quercetin) Group C (Placebo) Inclusion_Exclusion->Period1 Washout1 Washout Period (4 weeks) Period1->Washout1 FMD Flow-Mediated Dilation Period1->FMD BP Blood Pressure Period1->BP Blood_Sample Blood Sampling Period1->Blood_Sample Period2 Period 2: Groups Crossover Washout1->Period2 Washout2 Washout Period (4 weeks) Period2->Washout2 Period2->FMD Period2->BP Period2->Blood_Sample Period3 Period 3: Groups Crossover Washout2->Period3 Period3->FMD Period3->BP Period3->Blood_Sample Statistical_Analysis Statistical Analysis FMD->Statistical_Analysis BP->Statistical_Analysis Lipid_Profile Lipid Profile Analysis Blood_Sample->Lipid_Profile Inflammatory_Markers Inflammatory Marker Analysis Blood_Sample->Inflammatory_Markers Lipid_Profile->Statistical_Analysis Inflammatory_Markers->Statistical_Analysis

Caption: A typical experimental workflow for a crossover clinical trial comparing this compound and quercetin.

References

Safety Operating Guide

Proper Disposal of Epicatechin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of epicatechin, a bioactive flavonoid compound. Adherence to these procedures is vital for personnel safety and environmental protection.

Summary of Disposal and Safety Information

While specific quantitative disposal limits for this compound are not defined by regulatory bodies, the following table summarizes key information derived from safety data sheets (SDSs). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance on local, state, and federal regulations.

ParameterInformationSource
Hazard Classification Not classified as a hazardous waste for transport. However, it is considered a skin and eye irritant.[1][2]
Primary Disposal Methods Disposal must be in accordance with local, state, and federal regulations. Recommended methods include incineration in a licensed facility or burial in a licensed landfill.[3]
Prohibited Disposal Methods Must not be disposed of with household garbage. Do not allow the product to reach the sewage system or water courses.[2]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and safety glasses. In case of dust formation, use a dust respirator.[3]
Spill Cleanup For dry spills, use dry clean-up procedures to avoid generating dust. Collect residue in a sealed container for disposal. For wet spills, absorb with inert material and place in a labeled container. Wash the area with large amounts of water, preventing runoff into drains.

This compound Disposal Workflow

The following diagram outlines a logical workflow for the proper disposal of this compound in a laboratory setting. This decision-making tool is designed to guide users through the necessary steps to ensure safe and compliant waste management.

EpicatechinDisposalWorkflow This compound Disposal Decision Workflow cluster_start cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream cluster_end start Start: this compound Waste Generated is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated consult_ehs_nh Consult Institutional EHS for non-hazardous chemical disposal procedures. is_contaminated->consult_ehs_nh No consult_ehs_h Consult Institutional EHS for hazardous waste disposal procedures. is_contaminated->consult_ehs_h Yes dispose_nh Dispose as non-hazardous chemical waste per institutional guidelines (e.g., designated solid waste container). consult_ehs_nh->dispose_nh end End: Disposal Complete dispose_nh->end package_label Package in a compatible, sealed, and properly labeled hazardous waste container. consult_ehs_h->package_label dispose_h Arrange for pickup and disposal by a licensed hazardous waste contractor. package_label->dispose_h dispose_h->end

Caption: Decision workflow for the proper disposal of this compound waste.

General Laboratory Chemical Waste Disposal Protocol

The following is a general, step-by-step protocol for the handling and disposal of chemical waste, including this compound, within a laboratory environment. This protocol should be adapted to comply with your institution's specific policies and procedures.

1. Waste Identification and Segregation:

  • Determine if the this compound waste is pure or mixed with other chemicals.
  • If mixed, identify all components to assess potential hazards.
  • Segregate this compound waste from other waste streams, such as halogenated solvents, sharps, and biological waste.

2. Container Selection and Labeling:

  • Choose a container that is compatible with this compound and any other chemicals in the waste mixture. The container must have a secure, tight-fitting lid.
  • Label the container clearly with the words "Hazardous Waste" (if applicable, based on institutional guidelines or contamination), the full chemical name ("this compound"), and the approximate concentration and quantity.
  • Include the date when the waste was first added to the container.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
  • Ensure the storage area is away from ignition sources and incompatible materials.
  • Keep the waste container closed at all times, except when adding waste.

4. Disposal Request and Pickup:

  • Once the container is full or has reached the designated accumulation time limit set by your institution, submit a waste pickup request to your EHS department.
  • Do not pour this compound waste down the drain or dispose of it in the regular trash.

5. Documentation:

  • Maintain accurate records of the waste generated, including the chemical composition, quantity, and disposal date, in accordance with your institution's policies and regulatory requirements.

By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby minimizing risks to personnel and the environment. Always prioritize safety and compliance by consulting your institution's specific guidelines and your EHS department.

References

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Retrosynthesis Analysis

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.